molecular formula C15H21NO4 B6359980 10-Undecynoyl-OSu

10-Undecynoyl-OSu

カタログ番号: B6359980
分子量: 279.33 g/mol
InChIキー: PUOUPBMTHXHXBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Undecynoyl-OSu is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.14705815 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUPBMTHXHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecynoyl-OSu: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoyl-OSu, also known as 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a bifunctional crosslinking reagent that plays a crucial role in modern bioconjugation and drug development.[1] Its unique structure, featuring a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules through two distinct and highly efficient chemical reactions: amine acylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in research and development.

Chemical Properties

This compound is a hydrophobic linker that provides a flexible spacer arm, allowing for the attachment of various molecules to biomolecules such as proteins, peptides, and modified nucleic acids.[3][4] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,5-dioxopyrrolidin-1-yl undec-10-ynoate
Synonyms This compound, 10-Undecynoic acid, 2,5-dioxo-1-pyrrolidinyl ester, 2,5-Dioxo-1-pyrrolidinyl 10-undecynoate
CAS Number 1006592-57-9
Molecular Formula C15H21NO4
Molecular Weight 279.34 g/mol
Appearance Not explicitly stated, but typically a white to off-white solid
Solubility While specific data for this compound is not readily available, NHS esters are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) and have limited solubility in aqueous buffers.
Storage 2-8°C, desiccated to prevent hydrolysis.

Reaction Mechanisms and Signaling Pathways

This compound facilitates molecular conjugation through two primary, orthogonal reaction pathways. This dual reactivity allows for a two-step ligation strategy, providing greater control and flexibility in the design of complex bioconjugates.

Amine Acylation via the NHS Ester

The N-hydroxysuccinimide ester is a highly efficient reactive group for targeting primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Amine_Acylation Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (competing reaction) Reagent->Hydrolysis H2O, pH > 7 Biomolecule Biomolecule (with Primary Amine, R-NH2) Biomolecule->Intermediate Product Amide-linked Bioconjugate Intermediate->Product Release of NHS Byproduct N-hydroxysuccinimide Hydrolyzed_Product 10-Undecynoic Acid Hydrolysis->Hydrolyzed_Product

Diagram 1: Amine Acylation Pathway of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed reaction with an azide-functionalized molecule. This reaction is highly specific, efficient, and proceeds under mild, often aqueous conditions, making it ideal for biological applications. The reaction results in the formation of a stable 1,2,3-triazole linkage. The catalytic cycle involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-modified Biomolecule (from this compound) Cu(I)_acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu(I)_acetylide Azide Azide-functionalized Molecule Product Triazole-linked Conjugate Azide->Product Cycloaddition Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu(I) Cu(I)->Cu(I)_acetylide Ligand Stabilizing Ligand (e.g., THPTA, TBTA) Ligand->Cu(I) Stabilization Cu(I)_acetylide->Product Product->Cu(I) Regeneration of Catalyst

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Proteins with this compound (Amine Acylation)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Reaction of Alkyne-labeled Protein with an Azide-containing Molecule (CuAAC)

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein and a 5-10 fold molar excess of the azide-containing molecule in PBS.

  • Add Ligand: Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-5 mM.

  • Add Copper: Add the CuSO4 stock solution to a final concentration of 0.25-1 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.

Experimental Workflow

The overall workflow for a two-step bioconjugation using this compound is depicted below.

Experimental_Workflow Start Start: Protein of Interest Step1 Step 1: Amine Acylation (Labeling with this compound) Start->Step1 Purification1 Purification 1 (Remove excess linker) Step1->Purification1 Intermediate_Product Alkyne-modified Protein Purification1->Intermediate_Product Step2 Step 2: CuAAC Click Chemistry (Reaction with Azide-molecule) Intermediate_Product->Step2 Purification2 Purification 2 (Remove catalyst and excess azide) Step2->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

Diagram 3: Two-step Bioconjugation Workflow using this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PEGylation: The alkyne handle allows for the attachment of polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.

  • Surface Immobilization: Biomolecules can be first functionalized with this compound and then immobilized onto azide-modified surfaces for biosensor development.

  • Fluorescent Labeling: Fluorophores containing an azide group can be "clicked" onto proteins or other biomolecules for imaging studies.

  • Proteomics: this compound can be used to introduce an alkyne tag onto proteins for subsequent enrichment and identification using azide-functionalized beads.

Conclusion

This compound is a versatile and powerful bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combining the robust chemistry of NHS esters with the specificity of click chemistry, provides researchers and drug developers with a high degree of control over their conjugation strategies. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in a wide range of scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 10-Undecynoyl-OSu, also known as N-hydroxysuccinimidyl 10-undecynoate. This molecule is a valuable bifunctional reagent commonly used in bioconjugation and chemical biology for introducing a terminal alkyne group onto primary amine-containing molecules, enabling subsequent "click chemistry" reactions.

Introduction

This compound is an amine-reactive chemical crosslinker. It consists of a 10-undecynoic acid backbone, which provides the terminal alkyne handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary aliphatic amines at physiological to slightly basic pH to form a stable amide bond[1]. This dual functionality makes it an essential tool for labeling proteins, antibodies, and other biomolecules for subsequent conjugation or detection.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the activation of 10-undecynoic acid using a carbodiimide coupling agent in the presence of N-hydroxysuccinimide (NHS). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used for this purpose in organic solvents.

Chemical Synthesis Pathway

The synthesis is typically a one-pot reaction where the carboxyl group of 10-undecynoic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but reacts rapidly with N-hydroxysuccinimide to form the more stable this compound ester, releasing an isourea byproduct[2].

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 10-Undecynoic_Acid 10-Undecynoic Acid O-Acylisourea O-Acylisourea Intermediate (Unstable) 10-Undecynoic_Acid->O-Acylisourea + EDC NHS N-Hydroxysuccinimide (NHS) EDC EDC Product This compound O-Acylisourea->Product + NHS Byproduct EDC Byproduct (N-acylurea/Isourea) O-Acylisourea->Byproduct Hydrolysis or Rearrangement

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: EDC/NHS Coupling

This protocol is a generalized procedure based on standard methods for NHS ester synthesis[2][3][4]. Anhydrous conditions are recommended to minimize hydrolysis of the EDC and the final NHS ester product.

Materials and Reagents:

  • 10-undecynoic acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 10-undecynoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM (approx. 10-20 mL per gram of carboxylic acid).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • EDC Addition: Slowly add EDC·HCl (1.2 eq) to the stirred solution. The reaction mixture may appear as a slurry.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up - Filtration: If a precipitate (EDC byproduct) has formed, filter the reaction mixture.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and NHS.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The temperature should be kept low (e.g., < 30-40°C) to prevent degradation.

Purification of this compound

The crude product contains the desired this compound, unreacted starting materials, and byproducts such as N-acylurea. Purification is critical and is typically achieved by flash column chromatography or recrystallization.

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the purified product is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Reactants (10-Undecynoic Acid, NHS in DCM) B 2. Cool to 0°C A->B C 3. Add EDC B->C D 4. React Overnight at RT C->D E 5. Filter Byproduct D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography or Recrystallization G->H Crude Product I 9. Characterize and Store H->I J Pure this compound

Caption: General experimental workflow for synthesis and purification.

Purification Protocol: Flash Column Chromatography

This is a standard protocol for purifying moderately polar organic compounds and can be adapted for this compound.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or Heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product spot should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the elution solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the solvent system determined by TLC (e.g., a gradient of 5% to 30% ethyl acetate in n-hexane). The less polar byproducts will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound, typically as a white solid.

Data Presentation

Quantitative data for the synthesis of NHS esters can vary based on reaction scale and conditions. The following table summarizes typical data found in the literature for similar NHS ester syntheses.

ParameterMethodTypical ValueReference
Yield EDC/NHS Coupling60-85%
Purity (Post-Purification) HPLC or ¹H NMR>95%
Reaction Time EDC/NHS Coupling12-16 hours
Activation pH Aqueous EDC/NHS4.5 - 6.5
Amine Coupling pH Reaction with Amines7.0 - 8.5

Storage and Handling

This compound is moisture-sensitive due to the reactive NHS ester group. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower, preferably with a desiccant. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture into the product.

References

An In-depth Technical Guide to the Mechanism of Action of 10-Undecynoyl-OSu in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of 10-Undecynoyl-OSu, a bifunctional linker used in bioconjugation. The document details the underlying chemical principles, experimental protocols, and quantitative considerations for the successful labeling of biomolecules.

Core Principles: A Two-Step Bioconjugation Strategy

This compound is a versatile bioconjugation reagent that facilitates the covalent attachment of a terminal alkyne group to biomolecules. This is achieved through a two-step process that leverages two distinct and highly efficient chemical reactions: N-hydroxysuccinimide (NHS) ester chemistry and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The structure of this compound consists of a ten-carbon aliphatic chain functionalized with a terminal alkyne at one end and an NHS ester at the other. This design allows for a sequential and controlled bioconjugation strategy.

Step 1: Amine-Reactive Labeling via NHS Ester Chemistry

The first step involves the reaction of the NHS ester group of this compound with primary amines present on the target biomolecule.[1] In proteins, these primary amines are predominantly the ε-amino group of lysine residues and the α-amino group of the N-terminus.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[3] The reaction is typically carried out in an amine-free buffer at a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and nucleophilic.[4][5]

Step 2: Bioorthogonal Ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is tagged with the terminal alkyne from this compound, the alkyne group is available for a subsequent bioorthogonal "click" reaction. The most common reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne-tagged biomolecule and an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule).

The CuAAC reaction is highly specific and efficient, proceeding readily in aqueous environments with minimal side reactions, making it ideal for modifying complex biological samples. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction rate.

Quantitative Data and Reaction Parameters

Table 1: Typical Reaction Parameters for NHS Ester Labeling of Proteins

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis and are suitable for sensitive proteins.
Reaction Time 30 minutes to 4 hoursDependent on temperature and reactant concentrations.
Molar Excess of NHS Ester 10- to 20-fold over proteinA starting point for optimization to achieve the desired degree of labeling.
Protein Concentration > 2 mg/mLHigher concentrations favor the bimolecular reaction over hydrolysis.

Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentFinal ConcentrationNotes
Alkyne-labeled Protein 1-10 µM
Azide-containing Molecule 10-100 µM (10-fold excess)A molar excess of the azide ensures complete reaction of the labeled protein.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM
Reducing Agent (e.g., Sodium Ascorbate) 1-5 mMShould be prepared fresh.
Cu(I) Ligand (e.g., TBTA, THPTA) 100 µM - 500 µM (5-fold excess over Cu)Stabilizes the Cu(I) catalyst.

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation using this compound.

Protocol for Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting column or dialysis.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Alkyne-Labeled Protein:

    • Remove excess this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol for CuAAC Reaction on an Alkyne-Labeled Protein
  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing molecule (e.g., 10 mM in DMSO), CuSO₄ (e.g., 20 mM in water), a Cu(I) stabilizing ligand like THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water). The sodium ascorbate solution should be prepared fresh.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-labeled protein (to a final concentration of 1-10 µM).

      • Azide-containing molecule (to a final concentration of 10-100 µM).

      • THPTA ligand (to a final concentration of 100 µM).

      • CuSO₄ (to a final concentration of 20 µM).

    • Vortex the mixture briefly.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 300 µM to initiate the reaction.

    • Vortex the mixture briefly.

  • Incubation:

    • Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light if using a fluorescent azide.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

G cluster_step1 Step 1: NHS Ester Reaction Protein-NH2 Protein with Primary Amine (e.g., Lysine) Intermediate Tetrahedral Intermediate Protein-NH2->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Alkyne_Protein Alkyne-Labeled Protein Intermediate->Alkyne_Protein Amide Bond Formation NHS N-Hydroxysuccinimide (byproduct) Intermediate->NHS

Caption: Mechanism of NHS ester reaction for protein labeling.

G cluster_step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Protein Alkyne-Labeled Protein Final_Conjugate Final Bioconjugate (Triazole Linkage) Alkyne_Protein->Final_Conjugate Azide_Molecule Azide-Molecule of Interest Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate Catalysis

Caption: The CuAAC "click" chemistry reaction mechanism.

G Start Start: Purified Protein Buffer_Exchange Buffer Exchange (if needed) to Amine-Free Buffer Start->Buffer_Exchange Labeling NHS Ester Labeling with This compound Buffer_Exchange->Labeling Quenching Quench Reaction Labeling->Quenching Purification1 Purification 1 (Size-Exclusion Chromatography or Dialysis) Quenching->Purification1 Alkyne_Protein Alkyne-Labeled Protein Purification1->Alkyne_Protein Click_Reaction CuAAC 'Click' Reaction with Azide-Molecule Alkyne_Protein->Click_Reaction Purification2 Purification 2 (Size-Exclusion Chromatography or Dialysis) Click_Reaction->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product Analysis Characterization (e.g., Mass Spectrometry, SDS-PAGE) Final_Product->Analysis

Caption: Experimental workflow for bioconjugation.

Troubleshooting and Considerations

  • Low Labeling Efficiency in Step 1:

    • Verify Buffer pH: Ensure the pH is between 7.2 and 8.5.

    • Check for Amine Contamination: Buffers like Tris or glycine will compete with the protein for the NHS ester.

    • Increase Reactant Concentrations: If possible, increase the protein and/or this compound concentration.

    • Optimize Incubation Time/Temperature: A longer incubation at 4°C can reduce hydrolysis of the NHS ester.

  • Low Yield in Step 2:

    • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.

    • Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction mixture can improve yields.

    • Optimize Catalyst and Ligand Concentrations: The ratio of copper to ligand can be critical for reaction efficiency.

  • Protein Precipitation:

    • Excessive labeling can alter the protein's solubility. Optimize the molar ratio of this compound to the protein to achieve the desired degree of labeling without causing precipitation.

    • The hydrophobic nature of the undecynoyl chain may contribute to aggregation at high labeling densities.

  • Stability of the Bioconjugate:

    • The amide bond formed in the first step is highly stable under physiological conditions.

    • The 1,2,3-triazole ring formed during the CuAAC reaction is also extremely stable and resistant to hydrolysis and enzymatic cleavage.

By understanding the fundamental chemistry and carefully controlling the reaction conditions, this compound provides a robust and versatile tool for the precise and efficient modification of biomolecules for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to 10-Undecynoyl-OSu for Introducing Alkyne Groups into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups, which are chemically inert within biological systems but can be selectively reacted with an exogenous partner, has enabled a wide array of applications, from protein visualization and purification to the construction of antibody-drug conjugates (ADCs). The alkyne moiety is a premier bioorthogonal handle due to its small size and its specific reactivity with azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[1]

This guide provides a detailed technical overview of 10-Undecynoyl-OSu, a chemical tool for introducing a terminal alkyne group into proteins. This compound is a hydrophobic bioconjugation linker featuring an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins to form stable amide bonds.[2][3] This allows for the covalent attachment of a C11 alkyl chain terminating in an alkyne, ready for subsequent modification via click chemistry.[4]

The Reagent: this compound

2.1 Chemical Properties and Reaction Mechanism

This compound, also known as N-(10-undecynoyloxy)succinimide, is an activated ester of 10-undecynoic acid. The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[5]

The reaction is highly dependent on pH; at a slightly alkaline pH (optimally 8.3-8.5), the amino group is deprotonated and thus sufficiently nucleophilic to attack the NHS ester. At lower pH values, the protonated amine is unreactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency. The result of the reaction is a stable amide bond linking the undecynoyl group to the protein.

2.2 Synthesis

This compound is typically synthesized from its parent carboxylic acid, 10-undecynoic acid, and N-hydroxysuccinimide. The reaction is an esterification that requires an activating agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide, DCC) or other coupling reagents, to facilitate the formation of the activated ester. The synthesis is generally a straightforward one-pot reaction.

Experimental Protocols

The following protocols are generalized procedures for the labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

3.1 Materials and Reagents

  • Protein of interest (e.g., Bovine Serum Albumin, IgG antibody)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

3.2 General Protein Labeling Protocol (Example: IgG Antibody)

  • Protein Preparation:

    • Dissolve the IgG antibody in the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.

  • Labeling Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

    • Gently mix the reaction by pipetting or vortexing and incubate for 30 minutes to 2 hours at room temperature, or for 4 hours at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Alkyne-Modified Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialyzing the sample against a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Determine the protein concentration (e.g., via a BCA assay).

    • Determine the Degree of Labeling (DOL), which is the average number of alkyne groups per protein molecule, using mass spectrometry.

    • For long-term storage, add a stabilizer like BSA if necessary, aliquot the labeled protein to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from light.

Data Presentation: Quantitative Analysis

The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL). This can be determined by mass spectrometry, where the mass increase corresponding to the addition of the undecynoyl group is measured. The table below presents representative data from a labeling experiment with Bovine Serum Albumin (BSA), a protein with numerous accessible lysine residues.

ParameterValueMethod of DeterminationReference
ProteinBovine Serum Albumin (BSA)-
Protein Concentration10 mg/mLUV-Vis Spectrophotometry
Molar Excess of NHS Ester6.5 equivalentsCalculation
Reaction Buffer0.1 M Sodium Bicarbonate, pH 9.0-
Incubation Time1 hour-
Incubation TemperatureRoom Temperature-
Degree of Labeling (DOL) 1.1 UV/VIS Absorbance Analysis

Note: This data is for a FAM NHS ester but is representative of the type of results expected for an NHS ester labeling of BSA under similar conditions.

Visualization of Experimental Workflow

The introduction of an alkyne handle via this compound is the first step in a multi-stage process, often aimed at identifying protein targets or interactions. The following diagram illustrates a typical chemoproteomic workflow.

experimental_workflow Chemoproteomic Workflow using this compound cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Analysis Protein Protein of Interest (e.g., in cell lysate) Labeled_Protein Alkyne-Modified Protein Protein->Labeled_Protein Reaction at pH 8.3-8.5 Reagent This compound Reagent->Labeled_Protein Clicked_Protein Biotinylated Protein Labeled_Protein->Clicked_Protein CuAAC Reaction (Cu(I) catalyst) Azide_Tag Azide-Biotin Tag Azide_Tag->Clicked_Protein Enriched_Complex Enriched Protein-Bead Complex Clicked_Protein->Enriched_Complex Affinity Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Complex Digestion On-bead Digestion (Trypsin) Enriched_Complex->Digestion Proteolysis LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Separation & Fragmentation Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Spectral Analysis

Caption: Workflow for target identification using this compound.

Conclusion

This compound is a versatile and effective reagent for the introduction of terminal alkyne groups into proteins. Its reactivity with primary amines provides a straightforward method for labeling proteins at lysine residues and the N-terminus. The resulting alkyne-modified proteins are valuable tools for a wide range of applications in research and drug development, enabled by the robust and specific nature of click chemistry. Careful optimization of reaction conditions and thorough characterization of the labeled product are essential for successful implementation.

References

Unveiling the Hydrophobic Nature of 10-Undecynoyl-OSu: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This in-depth technical guide explores the hydrophobicity of the 10-Undecynoyl-OSu linker, a valuable tool in modern bioconjugation and click chemistry applications.

The this compound linker is a chemical reagent characterized by a terminal alkyne group and an N-hydroxysuccinimide (OSu) ester.[1][2] Its molecular formula is C15H21NO4, and it has a molecular weight of 279.34.[2] The defining feature of this linker is its significant hydrophobicity, primarily attributed to the long 10-carbon undecynoyl chain. This property plays a crucial role in its solubility, reactivity, and the overall characteristics of the resulting bioconjugate.

Quantitative Analysis of Hydrophobicity

ParameterValueMethod
Calculated logP 3.55Molinspiration

This value was calculated using the Molinspiration online logP calculator.

This calculated logP value confirms the hydrophobic nature of the this compound linker. This inherent hydrophobicity necessitates the use of organic co-solvents for its dissolution and subsequent reaction in aqueous environments commonly used for biological molecules.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow, involving the initial labeling of a protein followed by a subsequent click chemistry reaction.

Protein Labeling with this compound

This protocol outlines the covalent attachment of the this compound linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of extraneous primary amines, such as Tris or glycine, which will compete for reaction with the NHS ester.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.

  • Reaction: Add the dissolved this compound solution to the protein solution. The final concentration of the organic solvent should be kept as low as possible (typically <10% v/v) to avoid protein denaturation. The molar ratio of linker to protein will need to be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures may be necessary for sensitive proteins.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added to react with any excess this compound.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the reaction of the alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

Procedure:

  • Prepare Stock Solutions:

    • 200 mM THPTA in water

    • 100 mM CuSO4 in water

    • 100 mM Sodium Ascorbate in water (prepare fresh)

    • 10 mM Azide-containing molecule in a suitable solvent (e.g., DMSO, water)

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.

  • Reaction Mixture: To the alkyne-labeled protein solution, add the azide-containing molecule. The molar excess of the azide will depend on the specific application and may require optimization.

  • Initiate Click Reaction: Add the THPTA/CuSO4 premix to the reaction mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_labeling Protein Labeling Workflow Protein Protein Reaction Amine-Reactive Labeling (pH 8.3) Protein->Reaction Linker This compound in DMSO/DMF Linker->Reaction Purification_Labeling Purification (e.g., SEC) Reaction->Purification_Labeling Alkyne_Protein Alkyne-Modified Protein Purification_Labeling->Alkyne_Protein

Caption: Workflow for labeling a protein with this compound.

G cluster_click Click Chemistry Workflow Alkyne_Protein Alkyne-Modified Protein Click_Reaction CuAAC Reaction (CuSO4, THPTA, NaAsc) Alkyne_Protein->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Purification_Click Purification Click_Reaction->Purification_Click Final_Conjugate Final Bioconjugate Purification_Click->Final_Conjugate

Caption: General workflow for a copper-catalyzed click chemistry reaction.

Caption: Reaction of this compound with a protein's primary amine.

Note: The image placeholders in the chemical reaction diagram would be replaced with actual chemical structure images in a final document.

Conclusion

The hydrophobicity of the this compound linker is a critical consideration for its effective use in bioconjugation. By understanding its properties and employing appropriate experimental protocols, researchers can successfully leverage this versatile linker for a wide range of applications, including the development of antibody-drug conjugates, targeted drug delivery systems, and advanced molecular probes. The provided protocols and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

The Strategic Application of 10-Undecynoyl-OSu in Click Chemistry: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible chemical ligation techniques is paramount. "Click chemistry," a term encompassing reactions that are modular, high-yielding, and stereospecific, has emerged as a cornerstone of this field. Central to many click chemistry applications is the strategic introduction of bioorthogonal functional groups onto biomolecules. This guide provides an in-depth technical overview of 10-Undecynoyl-OSu, a bifunctional linker designed to seamlessly integrate a terminal alkyne moiety into proteins and other amine-containing biomolecules, thereby preparing them for subsequent azide-alkyne cycloaddition reactions. Its application is particularly notable in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry and drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Core Principles of this compound Chemistry

This compound, or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a molecule featuring two key functional domains:

  • N-Hydroxysuccinimide (NHS) Ester (-OSu): This active ester readily reacts with primary and secondary amines, such as the ε-amine of lysine residues on the surface of proteins, to form stable amide bonds. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH.

  • Terminal Alkyne: The 10-undecynoyl hydrocarbon chain provides a terminal alkyne group. This alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing molecule in a "click" reaction.

This dual functionality allows for a two-step bioconjugation strategy: first, the stable attachment of the linker to the protein of interest, and second, the highly specific and efficient "clicking" of a payload molecule, which can be a therapeutic agent, a fluorescent dye, or a biotin tag.

Applications in Drug Development and Research

The primary application of this compound is in the field of bioconjugation for research and therapeutic purposes. Its hydrophobic nature makes it a valuable tool in specific contexts, such as the development of Antibody-Drug Conjugates (ADCs). In this application, the linker is first attached to an antibody, and then a cytotoxic drug (payload) functionalized with an azide group is "clicked" onto the alkyne. This modular approach allows for the rapid synthesis and testing of various antibody-drug combinations.

Other applications include:

  • Protein Labeling: Attaching fluorescent dyes or biotin for detection and imaging studies.

  • Surface Immobilization: Functionalizing proteins for attachment to azide-modified surfaces in proteomics and diagnostics.

  • Peptide Modification: Introducing alkynes into peptides for various research applications.

Experimental Protocols

The following are representative protocols for the use of this compound. It is important to note that optimal conditions, such as molar ratios and reaction times, may vary depending on the specific protein and payload and should be determined empirically.

Protocol 1: Alkynylation of an Antibody with this compound

Objective: To introduce terminal alkyne groups onto an antibody using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the antibody solution. The reaction mixture should be gently mixed and incubated at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: The degree of alkynylation can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the modified antibody with an azide-functionalized fluorescent dye and measuring the fluorescence.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized payload to the alkynylated antibody.

Materials:

  • Alkynylated antibody from Protocol 1

  • Azide-functionalized payload (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-payload in a suitable solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).

  • Reaction Setup: In a reaction vessel, combine the alkynylated antibody, a 3-10 molar excess of the azide-payload, the THPTA ligand (to a final concentration of 1-2 mM), and CuSO₄ (to a final concentration of 0.5-1 mM).

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive payload.

  • Purification: Purify the resulting ADC from excess reagents and byproducts using size-exclusion chromatography or another suitable protein purification method.

  • Characterization: The final conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity. This can be achieved using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization of an ADC prepared using this compound.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Determination by HIC-UV

PeakRetention Time (min)Peak Area (%)Drug LoadWeighted Contribution to DAR
18.51000.0
210.22520.5
311.84041.6
413.12061.2
514.5580.4
Total 100 Average DAR = 3.7

Table 2: Illustrative Mass Spectrometry Analysis of an ADC

SpeciesExpected Mass (Da)Observed Mass (Da)Abundance (%)
Antibody + 0 Drugs150,000150,00512
Antibody + 2 Drugs152,500152,50828
Antibody + 4 Drugs155,000155,01238
Antibody + 6 Drugs157,500157,51518
Antibody + 8 Drugs160,000160,0204

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_step1 Step 1: Antibody Alkynylation cluster_step2 Step 2: Click Chemistry Conjugation Ab Antibody (IgG) Reaction1 Amine Reaction (pH 8.5) Ab->Reaction1 Linker This compound Linker->Reaction1 Ab_Alkyne Alkynylated Antibody Reaction2 CuAAC Reaction (CuSO4, Ascorbate) Ab_Alkyne->Reaction2 Reaction1->Ab_Alkyne Payload Azide-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC

Caption: Workflow for ADC synthesis using this compound.

logical_relationship cluster_functional_groups Functional Groups cluster_reactions Chemical Reactions cluster_applications Primary Application Reagent This compound NHS N-Hydroxysuccinimide Ester (-OSu) Reagent->NHS enables Alkyne Terminal Alkyne (-C≡CH) Reagent->Alkyne provides AmineCoupling Amide Bond Formation NHS->AmineCoupling participates in ClickReaction Azide-Alkyne Cycloaddition Alkyne->ClickReaction participates in ADC Antibody-Drug Conjugates (ADCs) AmineCoupling->ADC ClickReaction->ADC

Caption: Logical relationships of this compound components.

Conclusion

This compound serves as a critical tool for the precise introduction of terminal alkynes into proteins, enabling a wide range of applications in click chemistry. Its utility in the development of ADCs and other bioconjugates underscores the importance of well-designed bifunctional linkers in modern drug development and proteomics research. The protocols and data presented herein provide a foundational guide for the successful implementation of this compound in the laboratory, paving the way for the creation of novel and effective biomolecular constructs.

Technical Guide: 10-Undecynoyl-OSu (CAS Number: 1006592-57-9)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Drug Development Professionals, Researchers, and Scientists

Chemical Identification and Properties

Correct Identification of CAS Number 1006592-57-9:

Initial database inquiries may sometimes erroneously associate CAS number 1006592-57-9 with the drug Dabrafenib (GSK2118436). However, thorough verification confirms that this CAS number correctly corresponds to 10-Undecynoyl-OSu , also known as 10-Undecynoic acid N-hydroxysuccinimide ester or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate . This molecule is a bifunctional linker utilized in bioconjugation and click chemistry.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solubility and storage considerations.

PropertyValueReference
Molecular Formula C15H21NO4[1][2]
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at -20°C, desiccated. Moisture sensitive.

Synthesis

The synthesis of this compound involves the activation of the carboxylic acid group of 10-undecynoic acid with N-hydroxysuccinimide (NHS). This is a common and well-established method for creating amine-reactive esters. A general synthetic approach involves the reaction of the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), in an appropriate organic solvent.

Alternatively, a more recent method for synthesizing NHS esters from carboxylic acids utilizes a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N). This approach avoids the use of carbodiimides and can be carried out at room temperature.

Mechanism of Action and Applications

This compound is a bifunctional crosslinker designed for bioconjugation. Its mechanism of action is based on its two reactive functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically and efficiently with primary and secondary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is pH-dependent, with an optimal pH range of 8.3-8.5.

  • Terminal Alkyne: This group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent linkage to molecules containing an azide group.

The primary application of this compound is as a hydrophobic bioconjugation linker . It enables the attachment of a terminal alkyne to a biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) via an amine linkage. The incorporated alkyne can then be used for subsequent "clicking" with an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

General Considerations
  • Reagent Handling: this compound is moisture-sensitive. It should be stored at -20°C under desiccated conditions. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Choice: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester can hydrolyze.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended amine-containing biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable buffer.

Protocol for Labeling a Protein with this compound
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-10 mg/mL).

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the alkyne-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-labeled biomolecule (from section 4.2) in a suitable buffer.

    • Prepare a stock solution of the azide-containing molecule to be conjugated in a compatible solvent (e.g., DMSO or water).

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4).

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing molecule (typically with the azide in slight molar excess).

    • Add the copper(I)-stabilizing ligand.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Safety Information

Hazard Identification:

  • Based on the precursor 10-undecynoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • N-hydroxysuccinimide esters are known to be reactive and can cause irritation upon contact with skin and eyes.

  • Alkynes are generally flammable and can be toxic if inhaled.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.

  • Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is moisture-sensitive.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

protein_labeling_workflow cluster_start Starting Materials cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Product Protein Protein (with primary amines) Reaction Incubate (RT, 30 min - 2 hr) Protein->Reaction Amine-free buffer (pH 8.3-8.5) Linker This compound (in DMSO/DMF) Linker->Reaction Purify Purification (e.g., Desalting Column) Reaction->Purify Alkyne_Protein Alkyne-labeled Protein Purify->Alkyne_Protein

Caption: Workflow for labeling a protein with this compound.

cuaac_workflow cluster_start Starting Materials cluster_reagents Catalyst System cluster_reaction Click Reaction cluster_purification Purification cluster_product Product Alkyne_Protein Alkyne-labeled Biomolecule Reaction Incubate (RT, 1-4 hr) Alkyne_Protein->Reaction Azide_Molecule Azide-modified Molecule Azide_Molecule->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Purify Purification (e.g., SEC) Reaction->Purify Conjugate Bioconjugate Purify->Conjugate

Caption: Workflow for CuAAC "click" reaction.

References

In-Depth Technical Guide: Stability and Storage of 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 10-Undecynoyl-OSu, an amine-reactive click chemistry reagent. Due to the limited availability of specific stability data for this compound, this document leverages established knowledge of N-hydroxysuccinimide (NHS) esters, particularly those with long acyl chains, to provide a robust framework for its handling and use.

Core Concepts: Understanding this compound Stability

This compound is an N-hydroxysuccinimide ester of 10-undecynoic acid. The stability of this compound is primarily dictated by the reactivity of the NHS ester group, which is susceptible to hydrolysis. This reaction is the main pathway for the degradation of the active form of the molecule, rendering it incapable of reacting with primary amines for bioconjugation.

The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of moisture. The long undecynoyl chain may also impact its solubility and behavior in different solvent systems.

Quantitative Data Summary

The following tables summarize the stability and storage conditions for NHS esters. It is important to note that this data is generalized for NHS esters and should be considered as a guideline for this compound. Empirical determination of stability for specific experimental conditions is highly recommended.

Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
7.0AmbientHours
8.0Ambient~1 hour
8.6410 minutes
> 9.0AmbientMinutes

Data compiled from general technical resources for NHS esters. The hydrophobic nature of the undecynoyl chain may influence these rates.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionsRecommended Duration
Solid (Powder) -20°C to -80°CDesiccated (e.g., in a desiccator with desiccant) or under inert gas (Argon or Nitrogen)Protect from lightUp to 1 year or more
In Anhydrous Organic Solvent (e.g., DMSO, DMF) -20°C to -80°CTightly sealed, protected from moistureProtect from lightUp to 1-2 months
In Aqueous Buffer Not Recommended--Use immediately

Experimental Protocols

To ensure the successful use of this compound, it is crucial to verify its reactivity, especially if it has been stored for an extended period or if the storage conditions have been compromised. The following are detailed methodologies for assessing the stability of this compound.

Protocol for Assessing Hydrolytic Stability by HPLC

This method allows for the quantitative determination of the degradation of this compound over time by monitoring the decrease of the active ester and the appearance of its hydrolysis product, 10-undecynoic acid.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Aqueous buffers of desired pH values (e.g., phosphate buffer pH 7.4, borate buffer pH 8.5).

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Initiation of Hydrolysis:

    • Add a small volume of the this compound stock solution to a larger volume of the desired aqueous buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1-1 mg/mL).

    • Ensure the final concentration of the organic solvent is low enough to not significantly alter the buffer's properties.

    • Vortex the solution gently to mix.

  • Time-Course Analysis:

    • Immediately inject an aliquot of the solution (t=0) onto the HPLC system.

    • Incubate the remaining solution at a controlled temperature (e.g., room temperature or 37°C).

    • Inject aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • HPLC Analysis:

    • Use a gradient elution method to separate this compound from its hydrolysis product. A typical gradient could be:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 50% B

      • 35-40 min: 50% B

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the ester and acid, or 260 nm for the released N-hydroxysuccinimide).

  • Data Analysis:

    • Integrate the peak areas of this compound and the 10-undecynoic acid at each time point.

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t₁/₂) of this compound under the tested conditions.

Protocol for Reactivity Assessment by Spectrophotometry

This is a simpler, semi-quantitative method to quickly assess if a stock of this compound is still active. It relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic UV absorbance around 260 nm in a basic solution.

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • This compound.

  • Anhydrous DMF or DMSO.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5-1.0 N Sodium Hydroxide (NaOH).

Procedure:

  • Sample Preparation:

    • Weigh 1-2 mg of this compound and dissolve it in 0.25 mL of anhydrous DMF or DMSO.

    • Add 2 mL of the amine-free buffer to the solution.

    • Prepare a control (blank) solution containing 0.25 mL of the same organic solvent and 2 mL of the buffer.

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the this compound solution. This reading represents any pre-existing hydrolyzed NHS.

  • Induced Hydrolysis:

    • To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex for 30 seconds to induce rapid and complete hydrolysis of the remaining active NHS ester.

  • Final Absorbance Measurement:

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • If the final absorbance is significantly higher than the initial absorbance, the this compound is considered active.

    • If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Hydrolysis_of_10_Undecynoyl_OSu Reactants This compound + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH dependent) Products 10-Undecynoic Acid + N-Hydroxysuccinimide Intermediate->Products Collapse of Intermediate

Caption: Hydrolysis pathway of this compound.

Handling_and_Storage_Workflow cluster_storage Long-Term Storage cluster_preparation Preparation for Use cluster_reaction Reaction StoreSolid Store solid at -20°C to -80°C Desiccated and protected from light Equilibrate Equilibrate vial to room temperature before opening StoreSolid->Equilibrate Dissolve Dissolve in anhydrous DMSO or DMF Equilibrate->Dissolve UseImmediately Use solution immediately for conjugation reaction (pH 7.2-8.5) Dissolve->UseImmediately

Caption: Recommended workflow for handling and storage of this compound.

An In-depth Technical Guide to Cell Surface Labeling with 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing 10-Undecynoyl-OSu for the targeted labeling of cell surface proteins. This technique is a powerful tool in chemical biology and drug discovery, enabling the visualization, identification, and functional characterization of the cell surface proteome.

Core Principles

The cell surface labeling strategy with this compound is a two-step process that combines amine-reactive chemistry with bioorthogonal click chemistry.

Step 1: Amine-Reactive Labeling

The first step involves the covalent attachment of the this compound molecule to cell surface proteins. The N-hydroxysuccinimidyl (OSu) ester moiety of the molecule readily reacts with primary amines, which are predominantly found in the side chains of lysine residues and at the N-terminus of proteins.[1][2] This reaction forms a stable amide bond, effectively tethering the 11-carbon chain with a terminal alkyne group to the protein.[1] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2] It is crucial to perform this step in an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent quenching of the OSu ester.

Step 2: Bioorthogonal Click Chemistry

Once the cell surface is decorated with alkyne groups, a second, bioorthogonal reaction is performed. The terminal alkyne of the undecynoyl linker serves as a handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne-labeled cells are treated with a molecule of interest that has been functionalized with an azide group (e.g., a fluorescent dye, a biotin tag for affinity purification, or a drug molecule). In the presence of a copper(I) catalyst, the alkyne and azide groups undergo a [3+2] cycloaddition to form a stable triazole linkage. For live-cell applications where copper toxicity is a concern, a copper-free alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed using a strained cyclooctyne derivative instead of a terminal alkyne. However, this compound is designed for the more common CuAAC reaction.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for cell surface labeling using alkyne-OSu esters, compiled from various sources. It is important to note that optimal conditions should be determined empirically for each specific cell type and experimental setup.

ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ - 2.5 x 10⁷ cells/mLHigher cell densities can improve labeling efficiency.
This compound Concentration 0.5 - 100 µMTitration is recommended to find the lowest effective concentration to minimize potential toxicity.
Incubation Time (Labeling) 15 - 30 minutesLonger incubation times do not always lead to increased labeling and may increase non-specific binding.
Incubation Temperature (Labeling) Room Temperature or 37°C
Reaction Buffer (Labeling) Amine-free buffer (e.g., PBS)Buffers containing primary amines like Tris will quench the OSu ester reaction.
pH (Labeling) 7.2 - 8.5Optimal for the reaction between the OSu ester and primary amines.

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol provides a general procedure for labeling live cells.

Materials:

  • Cells of interest in suspension or adherent culture

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), amine-free, pH 7.4

  • Quenching buffer (e.g., PBS with 100 mM glycine or Tris)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • For cells in suspension, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS to the desired cell density (e.g., 1 x 10⁷ cells/mL).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh.

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

    • Add the this compound solution to the cell suspension or overlay on top of the adherent cells.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Quenching:

    • To stop the reaction, add quenching buffer and incubate for 5-10 minutes. Alternatively, pellet the cells and resuspend in cell culture medium containing serum, as the proteins in the serum will quench any unreacted OSu ester.

  • Washing:

    • Wash the cells three times with PBS or cell culture medium to remove unreacted labeling reagent. The cells are now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkyne-labeled cells.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Copper-protective ligand (e.g., TBTA or BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • PBS

Procedure:

  • Click Reaction Cocktail Preparation:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, the components are typically added in the following order to a microcentrifuge tube:

      • PBS (to final volume)

      • Azide-functionalized molecule (e.g., to a final concentration of 10 µM)

      • Copper(II) sulfate (e.g., to a final concentration of 1 mM)

      • Copper-protective ligand (e.g., to a final concentration of 1 mM)

      • Freshly prepared Sodium Ascorbate (e.g., to a final concentration of 5 mM). The solution should turn a faint yellow color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Click Reaction:

    • Resuspend the alkyne-labeled cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells three times with PBS containing a chelating agent like EDTA to remove any residual copper, followed by two washes with PBS.

  • Analysis:

    • The cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or lysis for proteomic analysis.

Visualizations

G cluster_labeling Step 1: Amine-Reactive Labeling cluster_click Step 2: Click Chemistry Cell Live Cells PrepareCells Prepare and Wash Cells Cell->PrepareCells AddReagent Add this compound PrepareCells->AddReagent IncubateLabel Incubate (15-30 min) AddReagent->IncubateLabel QuenchWash1 Quench and Wash IncubateLabel->QuenchWash1 AlkyneCells Alkyne-Labeled Cells QuenchWash1->AlkyneCells AddClick Add Mix to Cells AlkyneCells->AddClick PrepareClick Prepare Click Reaction Mix (Azide-Probe, CuSO4, Ligand, Ascorbate) PrepareClick->AddClick IncubateClick Incubate (30-60 min) AddClick->IncubateClick Wash2 Wash IncubateClick->Wash2 LabeledCells Labeled Cells for Analysis Wash2->LabeledCells

Caption: Experimental workflow for cell surface labeling.

Caption: Chemical reactions for cell surface labeling.

References

An In-depth Technical Guide to the Reactivity of the NHS Ester in 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoyl-OSu, also known as 10-undecynoic acid N-succinimidyl ester, is a bifunctional chemical probe that has gained prominence in chemical biology and drug development. It features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. This unique combination allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment of the 11-carbon hydrophobic linker to primary amines on biomolecules, such as the lysine residues of proteins. The terminal alkyne then serves as a handle for subsequent "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, affinity tags, or drug candidates.[1][2] This guide provides a detailed exploration of the reactivity of the NHS ester in this compound, including reaction mechanisms, experimental protocols, and quantitative data to inform its effective use in research and development.

Reactivity of the N-Hydroxysuccinimide (NHS) Ester

The reactivity of this compound is primarily dictated by its NHS ester group. NHS esters are widely used for bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amines under mild aqueous conditions to form stable amide bonds.[3]

Mechanism of Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, present on molecules like the side chain of lysine residues or the N-terminus of proteins, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide linkage between the undecynoyl linker and the target biomolecule.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Reaction Conditions and pH Dependence

The acylation reaction with NHS esters is highly pH-dependent. The optimal pH range for the reaction is typically between 7.0 and 9.0. Below this range, the concentration of the deprotonated, nucleophilic form of the primary amine is low, leading to a slower reaction rate. Above pH 9.0, the rate of hydrolysis of the NHS ester begins to significantly compete with the aminolysis reaction, reducing the conjugation efficiency.

Hydrolysis of the NHS Ester

A critical factor to consider when working with this compound is the competing hydrolysis of the NHS ester in aqueous solutions. The ester is susceptible to cleavage by water, which results in the formation of the unreactive 10-undecynoic acid and NHS. The rate of hydrolysis increases with increasing pH. This underscores the importance of preparing stock solutions of this compound in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adding them to the aqueous reaction mixture immediately before starting the conjugation.

Experimental Protocols

Below are generalized protocols for protein labeling with this compound and subsequent click chemistry modification. Researchers should optimize these protocols for their specific protein of interest and downstream application.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and the NHS leaving group by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the undecynoyl group) or by proceeding with the click chemistry reaction.

Protocol 2: Click Chemistry Modification of 10-Undecynoyl-Labeled Proteins

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to modify the alkyne-tagged protein with an azide-containing molecule (e.g., a fluorescent dye, biotin).

Materials:

  • 10-Undecynoyl-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA, THPTA)

  • Suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper-chelating ligand in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the 10-Undecynoyl-labeled protein, the azide-containing molecule (in slight molar excess), and the ligand.

  • Initiate Click Reaction: Add the CuSO₄ solution followed by the sodium ascorbate solution to the reaction mixture. The final concentrations should be optimized, but typical ranges are 50-100 µM for the protein, 100-500 µM for the azide, 50-100 µM for CuSO₄, 1-5 mM for sodium ascorbate, and 100-500 µM for the ligand.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the click-modified protein from excess reagents using a desalting column or dialysis.

Quantitative Data

ParameterTypical Value/RangeNotes
Optimal Reaction pH 7.0 - 9.0Balances amine nucleophilicity and NHS ester hydrolysis.
Reaction Time 30 min - 4 hoursDependent on temperature, pH, and reactant concentrations.
Molar Excess of Reagent 10 - 20 foldEnsures efficient labeling of the target protein.
Conjugation Efficiency Variable (often >50%)Highly dependent on the protein, reaction conditions, and competing hydrolysis.
Half-life of NHS ester in aqueous solution (pH 8.5) Minutes to hoursHydrolysis rate increases significantly with pH.

Logical Workflow for Two-Step Protein Modification

The use of this compound follows a logical two-step workflow, which is essential for the successful labeling and subsequent modification of the target protein.

dot

Two_Step_Modification_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry cluster_analysis Analysis Protein Protein with Primary Amines Reaction1 React Protein with This compound (pH 7-9) Protein->Reaction1 Reagent_Prep Prepare this compound in Anhydrous Solvent Reagent_Prep->Reaction1 Purification1 Purify Alkyne-Labeled Protein Reaction1->Purification1 Reaction2 Perform CuAAC Click Reaction Purification1->Reaction2 Click_Reagents Prepare Azide-Tag, CuSO₄, Reductant, Ligand Click_Reagents->Reaction2 Purification2 Purify Final Conjugate Reaction2->Purification2 Analysis Characterize Final Product (e.g., Mass Spectrometry, SDS-PAGE) Purification2->Analysis

References

Methodological & Application

Application Notes and Protocols for Labeling Primary Amines with 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of primary amines (e.g., lysine residues and the N-terminus) in proteins and other biomolecules using 10-Undecynoyl-OSu. This reagent introduces a terminal alkyne group, enabling the subsequent attachment of various reporters (e.g., fluorophores, biotin) or other molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry".

Introduction

This compound (10-Undecynoic acid N-hydroxysuccinimide ester) is an amine-reactive chemical probe. It consists of an eleven-carbon chain with a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond. The hydrophobic carbon chain can be useful as a bioconjugation linker.[1] The incorporated alkyne group is a bioorthogonal handle that can be specifically and efficiently modified using click chemistry.[2][3] This two-step approach allows for the versatile labeling of biomolecules for various applications, including proteomics, drug discovery, and diagnostics.

Data Presentation

Successful labeling with this compound depends on the optimization of several reaction parameters. The following table summarizes key variables and recommended starting conditions for the labeling of a generic IgG antibody. These should be optimized for each specific protein.

ParameterRecommended Starting ConditionRange for OptimizationNotes
Protein Concentration 2.5 mg/mL1.0 - 5.0 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3pH 7.2 - 9.0 (Phosphate, Borate)Avoid buffers containing primary amines (e.g., Tris).
Molar Ratio (Reagent:Protein) 20:110:1 - 40:1This needs to be empirically determined for the desired degree of labeling.
Co-solvent (for Reagent) Anhydrous DMSO or DMFN/APrepare a fresh stock solution of this compound.
Reaction Temperature Room Temperature (20-25°C)4°C - 25°CLower temperatures can be used for sensitive proteins, but may require longer incubation.
Reaction Time 1 hour30 minutes - 4 hours (or overnight at 4°C)Monitor the reaction to avoid over-labeling.

Experimental Protocols

This section details the two key stages of the workflow: direct labeling of proteins with this compound and the subsequent click chemistry reaction for conjugation to a reporter molecule.

Protocol 1: Direct Labeling of Primary Amines on Proteins

This protocol describes the covalent attachment of the undecynoyl group to a purified protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Sodium Phosphate buffer, pH 7.2-8.0)

  • Purification resin (e.g., Sephadex G-25) for desalting column or dialysis cassette (10 kDa MWCO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2.5 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution to achieve the desired molar ratio (e.g., 20:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours or overnight.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is optional but recommended to ensure no unreacted NHS ester remains.

  • Purify the Labeled Protein:

    • Separate the alkyne-labeled protein from unreacted this compound and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using mass spectrometry.

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Click Chemistry Reaction for Conjugation

This protocol describes the attachment of an azide-containing reporter molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein from Protocol 1

  • Azide-functionalized reporter (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(I) source (e.g., Copper(II) Sulfate, CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-labeled protein (to a final concentration of 1-10 µM in PBS)

      • Azide-functionalized reporter (to a final concentration of 10-100 µM)

      • Copper-chelating ligand (to a final concentration of 100-500 µM)

      • CuSO₄ (to a final concentration of 50-250 µM)

    • Vortex gently to mix.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5 mM.

  • Incubate:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purify the Final Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis, as described in Protocol 1, Step 5.

  • Analysis:

    • The final conjugate can be analyzed by SDS-PAGE. Fluorescently labeled proteins can be visualized using an appropriate gel scanner. Biotin-labeled proteins can be detected by Western blot with streptavidin-HRP.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in a signaling pathway.

G cluster_0 Protocol 1: Direct Labeling cluster_1 Protocol 2: Click Chemistry prep_protein Prepare Protein in Amine-Free Buffer reaction Labeling Reaction (1 hr, RT) prep_protein->reaction prep_reagent Prepare this compound Stock Solution (DMSO) prep_reagent->reaction quench Quench Reaction (Optional) reaction->quench purify1 Purify Alkyne-Protein (Desalting/Dialysis) quench->purify1 alkyne_protein Alkyne-Labeled Protein purify1->alkyne_protein To Click Reaction click_reaction CuAAC Click Reaction (CuSO4, Ascorbate, Ligand) alkyne_protein->click_reaction azide_reporter Azide-Reporter (e.g., Fluorophore, Biotin) azide_reporter->click_reaction purify2 Purify Final Conjugate (Desalting/Dialysis) click_reaction->purify2 analysis Analysis (SDS-PAGE, Western, etc.) purify2->analysis

Caption: Experimental workflow for protein labeling.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 In Vitro Analysis receptor Receptor enzyme Acyltransferase receptor->enzyme Signal protein Substrate Protein enzyme->protein Activates acylated_protein Acylated Protein (Post-translational Modification) protein->acylated_protein Acylates response Cellular Response acylated_protein->response labeling Labeling with This compound acylated_protein->labeling Model System click Click Chemistry with Azide-Probe labeling->click detection Detection & Quantification click->detection

Caption: Hypothetical signaling pathway involving protein acylation.

References

Application Notes and Protocols for 10-Undecynoyl-OSu Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the two-step bioconjugation process involving 10-Undecynoyl-OSu. This process is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules. The first step involves the covalent attachment of a terminal alkyne group to a biomolecule using the amine-reactive this compound, an N-hydroxysuccinimide (NHS) ester. The second step is the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, which ligates the alkyne-modified biomolecule to an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).

The CuAAC reaction is renowned for its high yield, broad scope, and tolerance of a wide range of functional groups and aqueous environments, making it an ideal tool for biological applications.[1][2] This protocol is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology for successfully implementing this powerful bioconjugation strategy.

Principle of the Method

The overall process can be divided into two distinct stages:

  • Biomolecule Alkynylation: The NHS ester of this compound reacts with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction introduces a terminal alkyne functionality onto the biomolecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne on the biomolecule is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently connecting the biomolecule to the molecule of interest. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[3]

Experimental Protocols

Part 1: Alkynylation of Biomolecules with this compound

This protocol describes the modification of a generic protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction solution by pipetting or slow vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Alkyne-Labeled Protein:

    • Remove the unreacted this compound and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the alkyne-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), which is the average number of alkyne groups per protein molecule, can be determined by methods such as mass spectrometry.

    • Store the alkyne-labeled protein at -20°C or -80°C for long-term stability.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the alkyne-labeled protein and an azide-containing molecule.

Materials:

  • Alkyne-labeled protein from Part 1

  • Azide-containing molecule of interest (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration typically 1-5 mg/mL) and the azide-containing molecule (typically 2-10 fold molar excess over the protein).

    • Add the copper ligand to the reaction mixture. A common final concentration is 1 mM.

    • In a separate tube, premix the CuSO₄ and sodium ascorbate. The final concentrations in the reaction are typically 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Initiation and Incubation:

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light if using a fluorescent azide.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess reagents and copper using a desalting column or dialysis.

  • Characterization and Storage:

    • Determine the concentration of the final conjugate.

    • The success of the conjugation can be confirmed by techniques such as SDS-PAGE (observing a mobility shift) or mass spectrometry.

    • Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light if fluorescent.

Data Presentation

Table 1: Typical Reaction Conditions for Protein Alkynylation with this compound

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Molar Excess of this compound10 - 50 foldThe optimal ratio should be determined empirically.
Reaction Buffer0.1 M Sodium Bicarbonate or PBSMust be amine-free.
Reaction pH8.3 - 8.5 (Bicarbonate) or 7.2 - 7.4 (PBS)pH is critical for the reaction of NHS esters with amines.[5]
Reaction Time1 - 4 hours at RT or overnight at 4°CLonger incubation may be needed for less reactive proteins.
Solvent for this compoundAnhydrous DMF or DMSOEnsure the solvent is of high quality and amine-free.

Table 2: Typical Reaction Conditions for CuAAC on Alkyne-Labeled Proteins

ParameterRecommended RangeNotes
Alkyne-Labeled Protein Conc.1 - 5 mg/mL
Molar Excess of Azide Reagent2 - 10 foldA higher excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) Conc.0.1 - 1 mM
Reducing Agent (Sodium Ascorbate) Conc.1 - 5 mMShould be in excess of the copper sulfate.
Copper Ligand (e.g., THPTA) Conc.0.5 - 5 mMA ligand-to-copper ratio of 5:1 is common to protect biomolecules.
Reaction Time1 - 4 hours at RTReaction progress can be monitored by appropriate analytical methods.
Reaction TemperatureRoom Temperature

Mandatory Visualization

Signaling Pathway Diagram

Click_Chemistry_Workflow Biomolecule Biomolecule (e.g., Protein with -NH2 groups) Alkynylated_Biomolecule Alkynylated Biomolecule Biomolecule->Alkynylated_Biomolecule Amine-Alkyne Labeling Undecynoyl_OSu This compound Undecynoyl_OSu->Alkynylated_Biomolecule Purification1 Purification (e.g., Desalting Column) Alkynylated_Biomolecule->Purification1 Azide_Molecule Azide-containing Molecule (e.g., Fluorophore-N3) Final_Conjugate Final Conjugate Azide_Molecule->Final_Conjugate Cu_Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) Cu_Catalyst->Final_Conjugate Purification2 Purification (e.g., Desalting Column) Final_Conjugate->Purification2 Purification1->Final_Conjugate Click Reaction

Caption: Experimental workflow for the two-step this compound click chemistry reaction.

Logical Relationship Diagram

Logical_Relationship Start Start: Unmodified Biomolecule Step1 Step 1: Alkynylation Reaction (Biomolecule + this compound) Start->Step1 QC1 QC/Purification 1: Removal of excess labeling reagent Step1->QC1 Step2 Step 2: Click Chemistry Reaction (Alkynylated Biomolecule + Azide-Molecule) QC1->Step2 QC2 QC/Purification 2: Removal of catalyst and excess azide Step2->QC2 End End: Final Conjugate QC2->End

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to combine the target specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its efficacy at the tumor site. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.

10-Undecynoyl-OSu is a bifunctional linker that facilitates a two-step conjugation strategy for the development of ADCs. It features an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester reacts with primary amines, such as the side chains of lysine residues on the surface of an antibody, to form a stable amide bond. The terminal alkyne group then serves as a handle for the subsequent attachment of an azide-containing drug-linker moiety via "click chemistry," most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach allows for the precise and efficient generation of ADCs with a controlled drug-to-antibody ratio (DAR).

These application notes provide detailed protocols for the use of this compound in the development of ADCs, covering antibody modification, drug conjugation via click chemistry, and subsequent characterization and in vitro evaluation.

Data Presentation

Table 1: Representative Data for Drug-to-Antibody Ratio (DAR) Optimization

The following table illustrates the expected relationship between the molar equivalents of this compound used during the antibody modification step and the resulting average DAR. The actual DAR will depend on the specific antibody, buffer conditions, and reaction time.

Molar Equivalents of this compound to AntibodyAverage Drug-to-Antibody Ratio (DAR)
52.1
103.8
155.2
206.5

Note: DAR is typically determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Table 2: In Vitro Cytotoxicity of a Representative ADC

This table presents typical in vitro cytotoxicity data for an ADC constructed using this compound and a potent cytotoxic payload, evaluated against a target antigen-positive and a target antigen-negative cell line.

Cell LineTarget Antigen ExpressionADC IC50 (nM)
Cell Line APositive1.5
Cell Line BNegative>1000

Note: IC50 values are determined using a standard cell viability assay, such as the MTT or XTT assay.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce alkyne handles.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Antibody Solution:

    • Dissolve or buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution. NHS esters are moisture-sensitive and prone to hydrolysis.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically to achieve the desired DAR (see Table 1 for guidance).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein fractions and determine the concentration of the alkyne-modified antibody.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing drug-linker to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody from Protocol 1

  • Azide-containing drug-linker (e.g., DBCO-PEG-Drug, BCN-PEG-Drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Reaction Setup:

    • Mix the alkyne-modified antibody with a 1.5 to 5-fold molar excess of the azide-containing drug-linker in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific cyclooctyne and azide pair.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug-linker and other impurities using SEC or Protein A chromatography.

    • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes an alternative method for conjugating an azide-containing drug-linker to the alkyne-modified antibody using a copper catalyst.

Materials:

  • Alkyne-modified antibody from Protocol 1

  • Azide-containing drug-linker

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper-chelating ligand solution (e.g., 100 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or Protein A chromatography)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody and the azide-containing drug-linker (typically a 3-5 fold molar excess of the drug-linker).

    • Add the CuSO4 and ligand solution to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the ADC using SEC or Protein A chromatography to remove the copper catalyst, excess reagents, and unreacted drug-linker.

    • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the DAR of the purified ADC.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

Procedure:

  • System Equilibration:

    • Equilibrate the HPLC system and HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10-50 µg of the purified ADC onto the column.

  • Chromatographic Separation:

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This decreasing salt gradient will elute species in order of increasing hydrophobicity (i.e., DAR 0, followed by DAR 2, DAR 4, etc.).

  • Data Analysis:

    • Integrate the peak area for each species (ADARx) in the 280 nm chromatogram.

    • Calculate the average DAR using the following formula: Average DAR = Σ(ADARx * DARx) / Σ(ADARx)

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the potency of the ADC in vitro.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Purified ADC

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Development_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation (Click Chemistry) cluster_characterization Step 3: Characterization & Evaluation mAb Monoclonal Antibody (mAb) reaction1 NHS Ester Reaction (pH 8.3, RT, 1-2h) mAb->reaction1 linker This compound linker->reaction1 alkyne_mAb Alkyne-Modified mAb reaction1->alkyne_mAb purification1 Purification (Desalting Column) alkyne_mAb->purification1 reaction2 SPAAC or CuAAC (RT, 4-12h or 1-4h) purification1->reaction2 azide_drug Azide-Drug Linker azide_drug->reaction2 ADC Antibody-Drug Conjugate (ADC) reaction2->ADC purification2 Purification (SEC or Protein A) ADC->purification2 final_adc Characterized ADC purification2->final_adc dar_analysis DAR Analysis (HIC/MS) cytotoxicity_assay In Vitro Cytotoxicity Assay final_adc->dar_analysis final_adc->cytotoxicity_assay

Caption: Experimental workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload Cell_Death Cell Death (Apoptosis) Cytotoxic_Payload->Cell_Death 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Application Notes and Protocols for Peptide and Oligonucleotide Modification using 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the modification of peptides and oligonucleotides using 10-Undecynoyl-OSu (10-undecynoic acid N-succinimidyl ester). This reagent introduces a terminal alkyne group, a versatile handle for subsequent "click" chemistry reactions, enabling the conjugation of a wide range of molecules such as fluorophores, PEG chains, or cytotoxic drugs.

Principle of Reaction

The modification protocol is based on the reaction between the N-hydroxysuccinimide (NHS) ester of 10-undecynoic acid and primary amines present on the target biomolecule. The NHS ester is an activated form of the carboxylic acid that readily reacts with nucleophilic primary amino groups, such as the N-terminus of peptides or the side chain of lysine residues, to form a stable amide bond. Similarly, oligonucleotides functionalized with a primary amine can be efficiently labeled. The reaction releases N-hydroxysuccinimide as a byproduct. The optimal reaction pH is slightly alkaline (pH 7-9), where the primary amines are deprotonated and thus more nucleophilic.[1][2][3]

Data Presentation: Quantitative Analysis of Modification Reactions

The efficiency of the modification reaction can be influenced by several factors including the nature of the peptide or oligonucleotide, the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of expected outcomes based on typical reaction conditions.

ParameterPeptide ModificationOligonucleotide ModificationReference
Typical Molar Excess of this compound 5- to 20-fold5- to 10-fold[1]
Expected Yield Generally high, often approaching quantitativeHigh, with potential for >95% conjugation efficiency[4]
Primary Reaction Site N-terminal α-amine, ε-amine of Lysine residuesPrimary amine introduced via a modifier
Common Side Reactions Hydrolysis of the NHS esterHydrolysis of the NHS ester

Experimental Protocols

Protocol 1: Modification of Peptides in Solution

Materials:

  • Peptide containing at least one primary amine (N-terminus or Lysine).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Other suitable buffers include 0.1 M sodium phosphate buffer (pH 7.5-8.0) or 0.1 M borate buffer (pH 8.0-9.0). Avoid buffers containing primary amines like Tris.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the alkyne-modified peptide using RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the mass increase corresponding to the addition of the 10-undecynoyl group (C11H17O, molecular weight of 165.25 Da).

  • Lyophilization: Lyophilize the purified, modified peptide for long-term storage.

Protocol 2: Modification of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Purification System: RP-HPLC or other suitable methods like gel filtration.

Procedure:

  • Oligonucleotide Solution Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer. Ensure the oligonucleotide is free from ammonium salts which can interfere with the reaction.

  • Reagent Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the oligonucleotide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.

  • Purification: Purify the alkyne-modified oligonucleotide using RP-HPLC. This is crucial to remove unreacted oligonucleotide, excess reagent, and byproducts. Alternatively, size-exclusion chromatography can be used for desalting.

  • Characterization: Analyze the purified product by mass spectrometry to confirm successful modification.

Visualizations

Reaction Mechanism

ReactionMechanism Peptide Peptide-NH₂ Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack UndecynoylOSu O H₂C=CH-(CH₂)₈-C- O-N O UndecynoylOSu->Intermediate ModifiedPeptide Alkyne-Modified Peptide Intermediate->ModifiedPeptide NHS leaving group NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Reaction of this compound with a primary amine on a peptide.

Experimental Workflow for Peptide Modification

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in Reaction Buffer reaction Mix Peptide and Reagent prep_peptide->reaction prep_reagent Dissolve this compound in DMF/DMSO prep_reagent->reaction incubation Incubate (1-4h RT or overnight 4°C) reaction->incubation quenching Quench Reaction incubation->quenching purify RP-HPLC Purification quenching->purify characterize Mass Spectrometry Characterization purify->characterize lyophilize Lyophilization characterize->lyophilize

Caption: General workflow for the modification of peptides.

Logical Relationship for Oligonucleotide Modification

OligoModification start Start: Amine-Modified Oligonucleotide reaction NHS Ester Reaction (pH 8.3-8.5) start->reaction reagent This compound reagent->reaction purification Purification (RP-HPLC) reaction->purification product End: Alkyne-Modified Oligonucleotide purification->product

Caption: Logical steps for oligonucleotide modification.

References

Application Notes and Protocols for Cell Lysate Labeling using 10-Undecynoyl-OSu and Copper Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein acylation, a crucial post-translational modification, is paramount to understanding a myriad of cellular processes, including signal transduction, protein trafficking, and subcellular localization. Dysregulation of protein acylation has been implicated in numerous diseases, making the enzymes involved in these pathways attractive targets for drug development. Chemical proteomics provides powerful tools to enrich and identify acylated proteins from complex biological samples.

This document provides detailed application notes and protocols for the labeling of proteins in cell lysates using 10-Undecynoyl-OSu, a chemical probe that targets lysine residues, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." this compound is an N-hydroxysuccinimide (NHS) ester functionalized with a terminal alkyne group. The NHS ester reacts with primary amines, such as the ε-amine of lysine residues, forming a stable amide bond. This process installs a bioorthogonal alkyne handle onto proteins, which can then be selectively reacted with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent-azide) via CuAAC. This two-step approach allows for the sensitive and specific detection and enrichment of labeled proteins for downstream analysis by mass spectrometry or immunoblotting.

Principle of the Method

The workflow for cell lysate labeling using this compound involves two main stages:

  • Protein Labeling with this compound: Proteins within a cell lysate are incubated with this compound. The NHS ester moiety of the probe reacts with nucleophilic primary amino groups on proteins, primarily the side chains of lysine residues and the N-termini, to form stable amide bonds. This step covalently attaches the undecynoyl (alkyne) group to the proteins.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-labeled proteins are then subjected to a click chemistry reaction. In the presence of a copper(I) catalyst, the terminal alkyne of the attached probe rapidly and specifically reacts with an azide-functionalized reporter molecule (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization) to form a stable triazole linkage.

This modular approach provides flexibility in the choice of the reporter tag, enabling various downstream applications such as affinity purification of labeled proteins for mass spectrometry-based identification and quantification, or fluorescent imaging of labeled proteins in gels.

Data Presentation

Table 1: Illustrative Quantitative Proteomics Data of Acylated Proteins Identified in Response to a Stimulus

Protein ID (UniProt)Gene NameFold Change (Stimulated/Control)p-valueNumber of Unique Peptides
P04637TP532.50.00112
P60709ACTB1.10.34525
Q06609SRC3.1<0.00115
P31749AKT11.80.02310
P01112HRAS4.2<0.0018

Table 2: Illustrative Comparison of Labeling Efficiency with Different Reporter Tags

Reporter TagTotal Proteins IdentifiedNumber of Labeled PeptidesSignal-to-Noise Ratio
Biotin-Azide12503450150
Fluorescent Azide AN/AN/A85
Fluorescent Azide BN/AN/A110

Experimental Protocols

Part 1: Labeling of Proteins in Cell Lysate with this compound

This protocol details the initial labeling of primary amines in a cell lysate with the alkyne-functionalized NHS ester.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer without primary amines)

  • Protease and phosphatase inhibitor cocktails

  • This compound (stored at -20°C)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein quantification assay (e.g., BCA assay)

  • Microcentrifuge tubes

  • Sonicator or dounce homogenizer

Protocol:

  • Cell Lysis: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors. c. Lyse the cells by sonication on ice or by using a dounce homogenizer. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Preparation of this compound Stock Solution: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Protein Labeling Reaction: a. In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL with a labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Note: The pH of the labeling buffer should be between 7.5 and 8.5 for optimal NHS ester reactivity with primary amines. Buffers containing primary amines (e.g., Tris) should be avoided. b. Add the 100 mM this compound stock solution to the lysate to achieve a final concentration of 1 mM. The optimal concentration may need to be determined empirically (typically between 100 µM and 1 mM). c. Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Removal of Unreacted Probe: a. Unreacted this compound can be removed by acetone precipitation or buffer exchange using a desalting column. b. Acetone Precipitation: Add 4 volumes of ice-cold acetone to the labeling reaction, vortex briefly, and incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant and allow the protein pellet to air dry briefly. c. Resuspend the protein pellet in a buffer suitable for the subsequent click chemistry reaction (e.g., PBS with 1% SDS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized reporter tag onto the alkyne-labeled proteins.

Materials:

  • Alkyne-labeled protein lysate from Part 1

  • Biotin-Azide or Fluorescent-Azide reporter tag (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM stock in water)

  • Sodium Ascorbate (e.g., 100 mM stock in water, freshly prepared)

  • PBS

Protocol:

  • Prepare the Click-&-Go™ Reaction Cocktail: a. In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a 100 µL final reaction volume and should be scaled as needed.

    • Alkyne-labeled protein lysate (containing ~50-100 µg of protein)
    • PBS to a final volume of 85 µL
    • Azide-reporter tag (1 µL of 10 mM stock for a final concentration of 100 µM)
    • Copper(II) Sulfate (2 µL of 50 mM stock for a final concentration of 1 mM)
    • THPTA (2 µL of 50 mM stock for a final concentration of 1 mM) b. Vortex the mixture gently.

  • Initiate the Click Reaction: a. Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction cocktail to initiate the click reaction. The final concentration of sodium ascorbate will be 10 mM. b. Vortex the tube gently to mix.

  • Incubation: a. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis: a. The biotin- or fluorescently-labeled proteins are now ready for downstream applications. b. For analysis by SDS-PAGE and in-gel fluorescence, add 4X Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with electrophoresis. c. For enrichment of biotin-labeled proteins, the sample can be processed for affinity purification using streptavidin-agarose beads, followed by on-bead digestion and analysis by mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Part 1: Protein Labeling cluster_1 Part 2: Click Chemistry cluster_2 Downstream Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Lysate Labeling with this compound Labeling with this compound Protein Quantification->Labeling with this compound 1-5 mg/mL Protein Removal of Excess Probe Removal of Excess Probe Labeling with this compound->Removal of Excess Probe Alkyne-labeled proteins Prepare Click Cocktail Prepare Click Cocktail Removal of Excess Probe->Prepare Click Cocktail Add Azide Reporter Add Azide Reporter Prepare Click Cocktail->Add Azide Reporter Add Copper and Ligand Add Copper and Ligand Add Azide Reporter->Add Copper and Ligand Initiate with Sodium Ascorbate Initiate with Sodium Ascorbate Add Copper and Ligand->Initiate with Sodium Ascorbate SDS-PAGE / Fluorescence Scan SDS-PAGE / Fluorescence Scan Initiate with Sodium Ascorbate->SDS-PAGE / Fluorescence Scan Labeled Proteome Affinity Purification Affinity Purification Initiate with Sodium Ascorbate->Affinity Purification Biotin-labeled proteins Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Enriched Peptides

Caption: Workflow for labeling cell lysate proteins.

Wnt Signaling Pathway and Acylation

Wnt_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Porcupine Porcupine (Acyltransferase) Wnt->Porcupine Palmitoylation (S-acylation) DVL DVL Frizzled->DVL LRP5_6 LRP5_6 LRP5_6->DVL Destruction_Complex Destruction Complex DVL->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Acylation in the Wnt signaling pathway.

Src Kinase Activation and Acylation

Src_Kinase_Activation cluster_0 Plasma Membrane cluster_1 Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Src (inactive) - Myristoylated - Palmitoylated RTK->Src_inactive Recruits & Activates Src_active Src (active) Src_inactive->Src_active Conformational Change STAT3 STAT3 Src_active->STAT3 Phosphorylates FAK FAK Src_active->FAK Phosphorylates PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation FAK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Ras_MAPK->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Role of acylation in Src kinase signaling.

Application Notes and Protocols for Bioconjugation using 10-Undecynoyl-OSu Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecynoyl-OSu is a bifunctional crosslinker that serves as a valuable tool in bioconjugation, particularly for applications requiring a two-step labeling strategy. This linker possesses two key functional groups: an N-hydroxysuccinimide (OSu) ester and a terminal alkyne. The OSu ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on proteins and other biomolecules, forming a stable amide bond. The terminal alkyne group then becomes available for a highly specific and efficient secondary reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This two-step approach offers precise control over the bioconjugation process, enabling the attachment of a wide variety of molecules, including reporter tags (fluorophores, biotin), polyethylene glycol (PEG) chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The hydrophobic nature of the undecynoyl chain can also be a consideration in the design of bioconjugates, potentially influencing solubility and interaction with other molecules.

Principle of the Two-Step Bioconjugation

The bioconjugation process using this compound involves two sequential reactions:

  • Amine Labeling: The OSu ester of the linker reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

  • Click Chemistry: The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst. This CuAAC reaction is highly specific, rapid, and proceeds with high efficiency under mild, aqueous conditions, forming a stable triazole linkage.

Data Presentation

While specific quantitative data for the this compound linker is not extensively published, the following tables provide typical starting parameters and expected outcomes based on the well-established chemistry of NHS esters and CuAAC reactions. It is crucial to note that optimal conditions will vary depending on the specific biomolecule and azide-containing reagent used, and empirical optimization is highly recommended.

Table 1: Recommended Starting Conditions for Amine Labeling with this compound

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein) 5:1 to 20:1Higher ratios can increase the degree of labeling but may also lead to protein precipitation or loss of activity. Start with a lower ratio and optimize as needed.
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.
Reaction Buffer 0.1 M Sodium Phosphate or Sodium BicarbonateEnsure the buffer is free of primary amines (e.g., Tris).
pH 7.5 - 8.5A slightly alkaline pH is optimal for the reaction of NHS esters with primary amines.
Reaction Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C for longer incubation times to minimize protein degradation.
Reaction Time 30 minutes to 2 hoursLonger reaction times may not significantly increase labeling and can lead to hydrolysis of the NHS ester.
Co-solvent (for Linker) Anhydrous DMSO or DMFThe linker should be dissolved in a minimal amount of co-solvent before adding to the aqueous reaction mixture. The final co-solvent concentration should typically be below 10% (v/v).

Table 2: Typical Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Concentration/RatioNotes
Alkyne-labeled Biomolecule 1-10 µMThe concentration will depend on the specific application.
Azide Reagent 1.1 to 10-fold molar excess over alkyneA slight to moderate excess of the azide reagent is used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 50 µM to 1 mMThe source of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate) 5-10 fold molar excess over CuSO₄Reduces Cu(II) to the active Cu(I) catalytic species. A fresh solution should be used.
Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) 1-5 fold molar excess over CuSO₄Prevents the oxidation of Cu(I) and can increase reaction efficiency. THPTA is recommended for aqueous reactions.
Reaction Buffer PBS or Tris-buffered salineThe reaction is tolerant of a wide range of buffers.
pH 7.0 - 8.0CuAAC is generally efficient at neutral to slightly alkaline pH.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically rapid at room temperature.
Reaction Time 30 minutes to 4 hoursReaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial labeling of a protein with the alkyne-functionalized linker.

Materials:

  • Protein of interest

  • This compound linker

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 5 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate Labeling Reaction: Add the desired molar excess of the dissolved linker to the protein solution while gently vortexing. For example, for a 10:1 molar ratio, add the appropriate volume of the linker stock solution to the protein solution.

  • Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purify the Alkyne-Modified Protein: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the purified alkyne-modified protein. The DOL can be estimated using methods such as MALDI-TOF mass spectrometry or by reacting the alkyne with an azide-containing fluorescent dye and measuring the absorbance.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the Reaction Buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the ligand stock solution. Vortex briefly to mix.

  • Initiate Click Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Add Reducing Agent: Immediately add the freshly prepared Sodium Ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentrations of the reactants should be within the ranges specified in Table 2.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent azide.

  • Purify the Bioconjugate: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Characterize the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.

Mandatory Visualization

Bioconjugation_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (with Primary Amines) Reaction_1 NHS Ester Reaction (pH 7.5-8.5) Protein->Reaction_1 Linker This compound Linker->Reaction_1 Alkyne_Protein Alkyne-Modified Protein Alkyne_Protein_2 Alkyne-Modified Protein Alkyne_Protein->Alkyne_Protein_2 Reaction_1->Alkyne_Protein Azide Azide-Molecule (e.g., Fluorophore, Drug) Reaction_2 CuAAC Reaction Azide->Reaction_2 Catalyst Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Catalyst->Reaction_2 Final_Conjugate Final Bioconjugate Alkyne_Protein_2->Reaction_2 Reaction_2->Final_Conjugate

Caption: Workflow for bioconjugation using this compound linker.

Logical_Relationship Start Start: Biomolecule of Interest Step1 Amine Labeling with This compound Start->Step1 Purification1 Purification: Remove Excess Linker Step1->Purification1 QC1 Characterization: Confirm Alkyne Modification Purification1->QC1 Step2 Click Chemistry (CuAAC) with Azide-Molecule QC1->Step2 Purification2 Purification: Remove Catalyst & Excess Reagents Step2->Purification2 QC2 Characterization: Confirm Final Conjugate Purification2->QC2 End End: Purified Bioconjugate QC2->End

Application Notes and Protocols: In Situ Activation of Proteins with 10-Undecynoyl-OSu for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a cornerstone of modern cell biology, enabling the real-time visualization of dynamic cellular processes. A key challenge is the specific and minimally perturbative labeling of proteins of interest with fluorescent probes. Bioorthogonal chemistry offers a powerful solution by introducing a non-native chemical handle onto a biomolecule, which can then be selectively reacted with a complementary probe.

This application note details a two-step strategy for the covalent labeling of cell surface proteins on living cells. The first step involves the in situ activation of proteins using 10-Undecynoyl-OSu , an N-hydroxysuccinimidyl (NHS) ester functionalized with a terminal alkyne. NHS esters react rapidly and efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] This results in the comprehensive labeling of accessible proteins on the plasma membrane.[2]

The second step is a highly specific bioorthogonal ligation reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), to attach an azide-functionalized fluorescent dye to the alkyne-tagged proteins.[3] By employing specialized ligands that chelate copper and mitigate its toxicity, this reaction can be performed on live cells with high efficiency and maintained cell viability.[4][5] This method provides a rapid, versatile, and robust platform for imaging cell surface protein dynamics.

Principle of the Method

The workflow is a sequential two-step process:

  • Amine-Reactive Labeling: Live cells are incubated with this compound. The NHS ester group reacts with primary amines on cell surface proteins, covalently attaching a terminal alkyne handle.

  • Bioorthogonal "Click" Reaction: The alkyne-modified cells are then treated with a solution containing an azide-functionalized fluorophore, a copper(I) source, and a protective ligand. The CuAAC reaction forms a stable triazole linkage, specifically attaching the fluorophore to the modified proteins for subsequent imaging.

Below is a diagram illustrating the chemical principle of the initial protein labeling step.

cluster_2 Labeling Reaction (pH 7.2-8.5) P Protein-NH₂ (Lysine Residue) R This compound (Alkyne-NHS Ester) P_R Alkyne-Labeled Protein (Stable Amide Bond) P->P_R R->P_R NHS NHS byproduct Invisible Invisible edges edges for for alignment alignment

Caption: Reaction of this compound with a protein amine.

Data Presentation: Recommended Reaction Parameters

Successful labeling depends on optimizing reagent concentrations and incubation times. The following tables provide recommended starting parameters for labeling common mammalian cell lines.

Table 1: Alkyne Labeling with this compound

ParameterRecommended RangeNotes
Cell Density 50-80% confluency (adherent) or 1-5 x 10⁶ cells/mL (suspension)Ensure cells are healthy and in the logarithmic growth phase.
This compound Conc. 10 - 100 µMStart with 25 µM and optimize. Higher concentrations may affect cell viability.
Incubation Time 5 - 30 minutesReaction is rapid. 15 minutes is often sufficient.
Temperature Room Temperature or 37°CReaction proceeds well at both temperatures.
Buffer PBS or HBSS, pH 7.2 - 7.4Buffer must be amine-free (e.g., no Tris).

Table 2: Low-Toxicity CuAAC "Click" Reaction

ParameterRecommended RangeNotes
Azide-Fluorophore Conc. 5 - 25 µMDependent on fluorophore brightness and cell type.
Copper(II) Sulfate (CuSO₄) Conc. 25 - 100 µMFinal concentration. Use with a reducing agent and ligand.
Protective Ligand (e.g., THPTA) Conc. 125 - 500 µMUse at a 5:1 molar ratio to CuSO₄ to protect cells.
Reducing Agent (e.g., Sodium Ascorbate) Conc. 1 - 2.5 mMFreshly prepared. Reduces Cu(II) to the active Cu(I) state.
Incubation Time 10 - 30 minutesProtect from light to prevent fluorophore photobleaching.
Temperature Room Temperature or 37°CMatch the conditions of your imaging experiment.

Experimental Workflow

The overall experimental workflow involves preparing the cells and reagents, performing the sequential labeling reactions, and imaging the results.

G start Start: Healthy Live Cells prep_cells 1. Prepare Cells (Wash with PBS) start->prep_cells prep_reagents 2. Prepare Reagents (Dissolve Alkyne-NHS in DMSO) prep_cells->prep_reagents label_alkyne 3. Alkyne Labeling Incubate cells with This compound prep_reagents->label_alkyne wash1 4. Wash Cells (3x) (Remove excess reagent) label_alkyne->wash1 prep_click 5. Prepare Click-iT® Mix (Fluorophore, Cu, Ligand, Reductant) wash1->prep_click label_click 6. Click Reaction Incubate cells with mix prep_click->label_click wash2 7. Wash Cells (3x) (Remove excess probe) label_click->wash2 image 8. Live-Cell Imaging (Fluorescence Microscopy) wash2->image finish End: Analyze Images image->finish

Caption: Overall workflow for live-cell protein labeling.

Detailed Experimental Protocols

5.1. Materials and Reagents

  • Cells: Healthy, logarithmically growing mammalian cells (e.g., HeLa, U2OS, Jurkat).

  • Culture Medium: Appropriate for the cell line.

  • Buffers: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4. Must be free of primary amines (e.g., Tris).

  • Labeling Reagent: this compound.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Click Chemistry Reagents:

    • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor™ 488).

    • Copper(II) Sulfate (CuSO₄).

    • Protective Ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine).

    • Reducing Agent (e.g., Sodium Ascorbate).

  • Equipment:

    • Standard cell culture incubator and biosafety cabinet.

    • Centrifuge (for suspension cells).

    • Fluorescence microscope with appropriate filter sets.

    • Glass-bottom dishes or plates for imaging.

5.2. Reagent Preparation

  • This compound Stock (10 mM): NHS esters are moisture-sensitive. Bring the vial of this compound to room temperature before opening. Dissolve in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Azide-Fluorophore Stock (10 mM): Dissolve in high-quality DMSO. Aliquot and store at -20°C, protected from light.

  • CuSO₄ Stock (50 mM): Dissolve in deionized water. Store at room temperature.

  • THPTA Ligand Stock (50 mM): Dissolve in deionized water. Store at 4°C.

  • Sodium Ascorbate Stock (500 mM): Dissolve in deionized water immediately before use . Ascorbate solutions oxidize quickly and should not be stored.

5.3. Protocol for Labeling Adherent Cells

  • Cell Seeding: Plate cells on glass-bottom dishes or plates. Culture until they reach 50-80% confluency.

  • Cell Washing: Gently aspirate the culture medium. Wash the cells twice with 1 mL of warm (37°C) PBS.

  • Alkyne Labeling: a. Dilute the 10 mM this compound stock solution in warm PBS to the desired final concentration (e.g., 25 µM). b. Add the labeling solution to the cells, ensuring the cell monolayer is completely covered. c. Incubate for 15 minutes at 37°C.

  • Washing: Aspirate the labeling solution. Wash the cells three times with 1 mL of PBS to remove unreacted NHS ester.

  • Click Reaction: a. Prepare the "Click Reaction Cocktail" immediately before use. For 1 mL of final solution, add the components to PBS in the following order, mixing gently after each addition:

    • 2 µL of 50 mM CuSO₄ (Final: 100 µM)
    • 10 µL of 50 mM THPTA (Final: 500 µM)
    • 1 µL of 10 mM Azide-Fluorophore (Final: 10 µM)
    • 5 µL of 500 mM Sodium Ascorbate (Final: 2.5 mM) b. Add the cocktail to the cells. c. Incubate for 10-20 minutes at 37°C, protected from light.

  • Final Wash: Aspirate the reaction cocktail. Wash the cells three times with PBS.

  • Imaging: Add fresh culture medium or imaging buffer (e.g., FluoroBrite™ DMEM) to the cells. Proceed immediately to live-cell imaging on a fluorescence microscope.

5.4. Protocol for Labeling Suspension Cells

  • Cell Preparation: Harvest cells (e.g., 2 x 10⁶) and pellet by centrifugation (300 x g, 3 minutes).

  • Cell Washing: Resuspend the cell pellet in 1 mL of warm PBS and pellet again. Repeat once.

  • Alkyne Labeling: a. Resuspend the cell pellet in 500 µL of PBS containing the desired final concentration of this compound (e.g., 25 µM). b. Incubate for 15 minutes at 37°C with gentle agitation.

  • Washing: Add 1 mL of PBS to the cell suspension and pellet the cells. Discard the supernatant. Repeat the wash step twice more.

  • Click Reaction: a. Prepare the "Click Reaction Cocktail" as described in step 5a of the adherent cell protocol. b. Resuspend the cell pellet in 500 µL of the freshly prepared cocktail. c. Incubate for 10-20 minutes at 37°C, protected from light.

  • Final Wash: Add 1 mL of PBS and pellet the cells. Discard the supernatant. Repeat twice.

  • Imaging: Resuspend the final cell pellet in a suitable imaging buffer and transfer to a glass-bottom dish for microscopy.

Alternative: Copper-Free Click Chemistry (SPAAC)

The primary drawback of CuAAC is the potential for copper-induced cytotoxicity, even with protective ligands. For sensitive cell types or long-term imaging experiments, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a superior alternative. This reaction is truly bioorthogonal, proceeding rapidly at physiological temperatures without any metal catalyst.

To use SPAAC, the roles of the alkyne and azide are typically reversed. The workflow would involve:

  • Labeling cells with an Azide-NHS ester .

  • Reacting the azide-labeled cells with a strained-alkyne-fluorophore (e.g., a DBCO-fluorophore).

P Protein-N₃ R DBCO-Fluorophore (Strained Alkyne) P_R Labeled Protein (Stable Triazole) P->P_R R->P_R Invisible Invisible edges edges for for alignment alignment

Caption: SPAAC reaction for copper-free live-cell imaging.

This SPAAC-based approach is highly recommended for its enhanced biocompatibility and simplicity. Recommended concentrations for DBCO-fluorophores are in the 20-50 µM range with incubation times of 15-30 minutes.

Troubleshooting and Optimization

  • Low Signal:

    • Increase the concentration of this compound or the azide-fluorophore.

    • Increase incubation times.

    • Ensure the Sodium Ascorbate solution is freshly made for each experiment.

    • Confirm cell health; unhealthy cells may have reduced surface protein expression.

  • High Background:

    • Decrease the concentration of the azide-fluorophore.

    • Ensure thorough washing after both labeling steps to remove unreacted reagents.

    • Filter-sterilize all buffers and solutions to remove fluorescent particulates.

  • Cell Death:

    • Decrease the concentration of this compound.

    • Decrease the concentration of the CuAAC components, while maintaining the 5:1 ligand-to-copper ratio.

    • Reduce incubation times.

    • Consider switching to the copper-free SPAAC alternative method. Perform a cell viability assay (e.g., using Propidium Iodide or a commercial kit) to quantify toxicity.

References

Quantitative Analysis of 10-Undecynoyl-OSu Labeled Proteins by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of protein acylation has been significantly advanced by the development of chemical proteomics tools. 10-Undecynoyl-OSu (10-Undecynoic acid N-succinimidyl ester) is a chemical probe that enables the sensitive and specific analysis of protein acylation. This reagent contains a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues. This allows for the covalent labeling of proteins, followed by the attachment of a reporter tag (e.g., biotin or a fluorophore) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for subsequent enrichment and analysis by mass spectrometry.

These application notes provide detailed protocols for the labeling of proteins with this compound, sample preparation for mass spectrometry, and quantitative data analysis strategies.

Experimental Protocols

Protocol 1: Chemical Labeling of Proteins with this compound

This protocol describes the direct chemical labeling of proteins in a complex mixture (e.g., cell lysate) with this compound.

Materials:

  • This compound

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • DMSO (anhydrous)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

Procedure:

  • Lysate Preparation: Prepare cell lysate using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in the reaction buffer.

    • Add the this compound stock solution to the lysate to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Downstream Applications: The labeled lysate is now ready for click chemistry, enrichment, and mass spectrometry analysis.

Protocol 2: Click Chemistry Reaction and Enrichment of Labeled Proteins

This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-labeled proteins, followed by enrichment using streptavidin affinity chromatography.

Materials:

  • This compound labeled protein sample

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin agarose resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., buffer containing biotin or a reducing agent if a cleavable linker is used)

Procedure:

  • Click Chemistry Reaction:

    • To the labeled protein sample, add Azide-PEG3-Biotin to a final concentration of 100 µM.

    • Add TCEP to a final concentration of 1 mM (freshly prepared).

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin agarose resin with a suitable binding buffer.

    • Add the click chemistry reaction mixture to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using an appropriate elution buffer.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the on-bead digestion of enriched proteins for bottom-up proteomic analysis.

Materials:

  • Enriched proteins on streptavidin beads

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add alkylation buffer. Incubate in the dark at room temperature for 20 minutes.

  • On-Bead Digestion:

    • Wash the beads with digestion buffer.

    • Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 enzyme to protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the tube and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Presentation

Quantitative analysis of this compound labeled proteins can be performed using various mass spectrometry-based techniques, including label-free quantification (LFQ) and stable isotope labeling by amino acids in cell culture (SILAC). The following tables present hypothetical quantitative data to illustrate how results can be structured for easy comparison.

Table 1: Relative Quantification of Acylated Proteins in Response to a Stimulus (Label-Free Quantification)

Protein IDGene NamePeptide SequenceLog2 Fold Change (Stimulated/Control)p-value
P01116HRAS...LVVVGAGGVGK...2.50.001
P62826NRAS...YDPNIEDSYRK...2.10.005
Q9Y6F5WLS...VAPETLVIR...-1.80.01
P35222GNAI1...TIVKQLK...1.50.02
...............

Table 2: SILAC-based Quantification of Acylated Proteins

Protein IDGene NameSILAC Ratio (Heavy/Light)Number of Peptides
P01116HRAS3.25
P62826NRAS2.84
Q9Y6F5WLS0.63
P35222GNAI11.96
............

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate labeling Protein Labeling with This compound cell_lysate->labeling click_chemistry Click Chemistry with Azide-Biotin labeling->click_chemistry streptavidin_enrichment Streptavidin Enrichment click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Digestion (Trypsin) streptavidin_enrichment->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Quantitative Data Analysis lc_msms->data_analysis final_results final_results data_analysis->final_results Identified and Quantified Acylated Proteins

Caption: Experimental workflow for quantitative analysis of this compound labeled proteins.

Ras Signaling Pathway

Acylation is crucial for the membrane localization and function of Ras proteins, which are key regulators of cell growth and proliferation.

ras_signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Acylation Acylation (Membrane Anchor) Acylation->Ras_GDP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Role of acylation in Ras signaling pathway activation.

Wnt Signaling Pathway

Acylation of Wnt proteins is essential for their secretion and interaction with receptors, thereby initiating downstream signaling cascades that regulate development and cell fate.[1]

wnt_signaling Wnt Wnt Protein Acylation Acylation (e.g., Palmitoylation) Wnt->Acylation Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Porcupine Porcupine (Acyltransferase) Porcupine->Wnt Acylates Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Acylation is a key modification in the Wnt signaling pathway.[1]

References

Unlocking the Proteome: Applications of 10-Undecynoyl-OSu in Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

10-Undecynoyl-OSu is a versatile chemical probe that serves as a powerful tool in the fields of proteomics and drug discovery. This molecule features two key functional groups: an N-hydroxysuccinimide (OSu) ester and a terminal alkyne. The OSu ester facilitates the covalent labeling of proteins by reacting with primary amines, predominantly found on lysine residues and the N-terminus of proteins. The terminal alkyne group enables the attachment of reporter molecules, such as biotin or fluorescent dyes, via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This dual functionality allows for the selective enrichment and identification of labeled proteins from complex biological samples, providing valuable insights into protein function, interactions, and localization.

Principle of Action

The utility of this compound is rooted in a two-step process. In the first step, the OSu ester reacts with nucleophilic primary amines on proteins, forming a stable amide bond. This reaction effectively "tags" proteins with an alkyne handle. In the second step, the alkyne-tagged proteins are subjected to a click chemistry reaction with an azide-containing reporter molecule. This reporter can be a biotin-azide for affinity purification of the labeled proteins or a fluorescent-azide for visualization by techniques such as in-gel fluorescence scanning or microscopy.

Applications in Proteomics

1. Activity-Based Protein Profiling (ABPP):

This compound can be employed in competitive ABPP experiments to identify the protein targets of small molecule inhibitors. In this approach, a proteome is pre-incubated with a drug candidate before being treated with this compound. If the drug binds to a particular protein, it will block the labeling of that protein by the probe. By comparing the labeling profiles of the drug-treated and control samples, researchers can identify proteins that show reduced labeling in the presence of the drug, thus revealing them as potential targets.

2. Mapping Protein-Protein Interactions:

By labeling proteins in a cellular lysate or in living cells, this compound can be used to capture and identify protein interaction partners. After labeling, the alkyne-tagged proteins can be cross-linked to their binding partners. Subsequent click chemistry with biotin-azide, enrichment, and mass spectrometry analysis can reveal the identity of both the labeled protein and its interacting partners.

3. Quantitative Proteomics:

In combination with stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (TMT), this compound can be used for quantitative analysis of changes in protein abundance or modification. For instance, by comparing the labeling patterns between two different cellular states (e.g., healthy vs. diseased), researchers can identify proteins that are differentially expressed or modified.

Applications in Drug Discovery

1. Covalent Ligand and Drug Target Discovery:

The reactive nature of the OSu ester allows this compound to act as a scout for reactive lysine residues in the proteome. By identifying proteins that are readily labeled by this probe, researchers can uncover potential sites for the development of targeted covalent inhibitors. Covalent drugs can offer advantages in terms of potency and duration of action.

2. High-Throughput Screening:

The click chemistry-based detection method is highly amenable to high-throughput screening formats. This allows for the rapid screening of compound libraries to identify molecules that modulate the activity or binding of a protein of interest, as measured by changes in its labeling by this compound.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, quantitative data from proteomics experiments utilizing this compound.

Table 1: Identification of Potential Drug Targets using Competitive ABPP

Protein IDPeptide SequenceLog2 Fold Change (Drug/Control)p-valuePotential Target
P12345K.DLQER.T-2.50.001Yes
Q67890R.AGVKL.S-0.20.85No
P54321K.VYTNA.C-3.10.0005Yes
O12345R.GTEIK.L-0.50.50No

Table 2: Quantitative Analysis of Labeled Peptides in Response to Cellular Stress

Peptide SequenceLog2 Fold Change (Stress/Control)Standard DeviationNumber of Unique PeptidesProtein Regulation
K.LTEAVR.N2.10.35Upregulated
K.SDFGT.Y-1.80.23Downregulated
R.VKLSEK.T0.10.44Unchanged
K.MNPQR.A2.50.256Upregulated

Experimental Protocols

Protocol 1: Direct Labeling of Proteins in Cell Lysate with this compound

Materials:

  • Cell lysate

  • This compound (10 mM stock in DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Biotin-Azide (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM stock in DMSO)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT)

  • Reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Protein Labeling: a. Adjust the protein concentration of the cell lysate to 1-2 mg/mL with lysis buffer. b. Add this compound to a final concentration of 100 µM. c. Incubate for 1 hour at room temperature with gentle rotation. d. Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

  • Click Chemistry Reaction: a. To the labeled lysate, add the following reagents in order, vortexing gently after each addition:

    • Biotin-Azide (final concentration 100 µM)
    • TCEP (final concentration 1 mM)
    • TBTA (final concentration 100 µM) b. Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. c. Incubate for 1 hour at room temperature in the dark with gentle rotation.

  • Enrichment of Labeled Proteins: a. Add pre-washed streptavidin agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads sequentially with wash buffer 1 (3 times) and wash buffer 2 (2 times).

  • Elution and Analysis: a. Elute the bound proteins by incubating the beads with elution buffer for 20 minutes at 95°C. b. Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or proceed with in-solution or in-gel digestion for mass spectrometry-based protein identification and quantification.

Protocol 2: Competitive Profiling for Drug Target Identification

Materials:

  • Same as Protocol 1

  • Drug of interest (stock solution in a suitable solvent, e.g., DMSO)

Procedure:

  • Competitive Labeling: a. Prepare two identical aliquots of cell lysate (1-2 mg/mL). b. To one aliquot, add the drug of interest to the desired final concentration. To the other aliquot, add an equal volume of the drug's solvent (vehicle control). c. Incubate both samples for 30-60 minutes at 37°C. d. Add this compound to both samples to a final concentration of 100 µM. e. Incubate for 1 hour at room temperature with gentle rotation. f. Quench the reaction as described in Protocol 1.

  • Click Chemistry, Enrichment, and Analysis: a. Proceed with the click chemistry reaction, enrichment of labeled proteins, and analysis for both the drug-treated and control samples as described in Protocol 1.

  • Data Analysis: a. Quantify the relative abundance of identified proteins between the drug-treated and control samples using appropriate software for mass spectrometry data analysis. b. Proteins that show a significant decrease in labeling in the drug-treated sample are considered potential targets of the drug.

Visualizations

G Workflow for Direct Protein Labeling and Enrichment cluster_0 Protein Labeling cluster_1 Click Chemistry cluster_2 Enrichment cluster_3 Analysis p1 Protein Lysate p2 Add this compound p1->p2 p3 Incubate (1 hr, RT) p2->p3 c1 Add Biotin-Azide, TCEP, TBTA p3->c1 Labeled Proteome c2 Add CuSO4 c1->c2 c3 Incubate (1 hr, RT, dark) c2->c3 e1 Add Streptavidin Beads c3->e1 Biotinylated Proteome e2 Incubate & Wash e1->e2 e3 Elute Labeled Proteins e2->e3 a1 SDS-PAGE / Western Blot e3->a1 a2 Mass Spectrometry e3->a2

Caption: General workflow for protein labeling with this compound.

G Competitive Profiling for Drug Target ID cluster_0 Control cluster_1 Drug Treatment ctrl_lysate Protein Lysate ctrl_vehicle Add Vehicle ctrl_lysate->ctrl_vehicle ctrl_probe Add this compound ctrl_vehicle->ctrl_probe click_enrich Click Chemistry & Enrichment ctrl_probe->click_enrich drug_lysate Protein Lysate drug_add Add Drug drug_lysate->drug_add drug_probe Add this compound drug_add->drug_probe drug_probe->click_enrich ms_analysis Quantitative Mass Spectrometry click_enrich->ms_analysis target_id Target Identification ms_analysis->target_id

Caption: Logic of competitive profiling for target identification.

G Signaling Pathway Perturbation Analysis cluster_0 Cellular States state_a Control Cells labeling Label with this compound (in vivo or in lysate) state_a->labeling state_b Stimulated/Treated Cells state_b->labeling quant_proteomics Quantitative Proteomics (Click Chemistry, Enrichment, MS) labeling->quant_proteomics pathway_analysis Pathway Analysis quant_proteomics->pathway_analysis

Caption: Using the probe to study signaling pathway dynamics.

Application Notes and Protocols for Surface Immobilization of Biomolecules using 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 10-Undecynoyl-OSu, a bifunctional crosslinker, for the covalent immobilization of biomolecules onto various surfaces. This reagent combines N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines on biomolecules and a terminal alkyne group for subsequent "click" chemistry reactions, enabling a versatile and robust method for creating functionalized surfaces for a wide range of applications, including biosensors, drug screening, and cell-cell interaction studies.

Introduction to this compound

This compound is a versatile crosslinking agent that facilitates the covalent attachment of proteins, peptides, and other amine-containing biomolecules to surfaces. The molecule consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[1]

  • Undecynoyl Group: A C11 alkyl chain provides a hydrophobic spacer, which can influence the orientation and accessibility of the immobilized biomolecule.

  • Terminal Alkyne: This group enables the subsequent attachment to an azide-functionalized surface via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a cyclooctyne-functionalized surface via strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly specific and efficient "click" chemistry reactions.

This dual functionality allows for a two-step immobilization strategy that offers precise control over the immobilization process.

Principle of Immobilization

The immobilization process using this compound typically involves two main stages:

Step 1: Biomolecule Modification

The NHS ester end of this compound reacts with primary amine groups on the target biomolecule, forming a stable amide linkage and introducing a terminal alkyne group onto the biomolecule.

Step 2: Surface Immobilization via Click Chemistry

The alkyne-modified biomolecule is then reacted with a surface that has been functionalized with azide groups. The highly efficient and specific click reaction forms a stable triazole linkage, covalently immobilizing the biomolecule to the surface.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule of interest (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Azide-functionalized surface (e.g., azide-silanized glass slide, azide-coated gold surface)

  • Click Chemistry Reagents:

    • For CuAAC: Copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

    • For SPAAC: A cyclooctyne-modified surface (e.g., DBCO-functionalized).

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Protocol 1: Modification of Biomolecules with this compound

This protocol describes the modification of a protein with this compound to introduce a terminal alkyne group.

  • Prepare Biomolecule Solution: Dissolve the protein of interest in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Quantification: Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA assay).

  • Storage: Store the alkyne-modified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Immobilization of Alkyne-Modified Biomolecules onto an Azide-Functionalized Surface (CuAAC)

This protocol outlines the immobilization of the alkyne-modified biomolecule onto an azide-functionalized surface using a copper-catalyzed click reaction.

  • Prepare Click Chemistry Reaction Mixture:

    • Prepare a stock solution of 100 mM CuSO₄ in deionized water.

    • Prepare a stock solution of 500 mM sodium ascorbate in deionized water (prepare fresh).

    • Prepare a stock solution of 100 mM THPTA in deionized water.

  • Prepare Immobilization Solution:

    • In a microcentrifuge tube, mix the following in order:

      • Alkyne-modified protein (from Protocol 1) to a final concentration of 0.1-1 mg/mL in PBS.

      • THPTA to a final concentration of 1 mM.

      • CuSO₄ to a final concentration of 0.5 mM.

      • Sodium ascorbate to a final concentration of 5 mM.

  • Surface Incubation: Apply the immobilization solution to the azide-functionalized surface and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the surface extensively with PBST to remove any non-covalently bound protein and reaction components. Follow with a final rinse with deionized water.

  • Blocking: To prevent non-specific binding in subsequent assays, incubate the surface with blocking buffer for 1 hour at room temperature.

  • Final Wash: Wash the surface with PBST and then deionized water. The functionalized surface is now ready for use.

Data Presentation

The efficiency of biomolecule immobilization can be assessed using various surface characterization techniques. The following tables present illustrative quantitative data that might be obtained.

Disclaimer: The following data is representative and intended for illustrative purposes only. Actual results will vary depending on the specific biomolecule, surface, and experimental conditions.

Table 1: Characterization of Surface Modification Steps

StepTechniqueExpected ResultInterpretation
Azide Functionalization X-ray Photoelectron Spectroscopy (XPS)Presence of N 1s peak at ~404 eV and ~400 eVConfirms the presence of azide groups on the surface.
Contact Angle GoniometryDecrease in water contact angleIndicates a more hydrophilic surface after functionalization.
Biomolecule Immobilization XPSIncrease in N 1s and C 1s signalsConfirms the presence of protein on the surface.
Atomic Force Microscopy (AFM)Increase in surface roughness and observation of globular featuresVisual confirmation of protein immobilization.
EllipsometryIncrease in layer thickness (e.g., 2-5 nm)Quantifies the thickness of the immobilized protein layer.

Table 2: Quantitative Analysis of Immobilized Protein

ParameterMethodRepresentative ValueUnit
Surface Density Quartz Crystal Microbalance with Dissipation (QCM-D)250 ± 50ng/cm²
Surface Plasmon Resonance (SPR)2500 ± 500RU (Resonance Units)
Immobilization Efficiency Fluorescence Microscopy (using a fluorescently labeled protein)70 - 90%
Binding Activity SPR (measuring binding of a known interaction partner)KD = 10-9 - 10-7M

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for immobilizing a biomolecule using this compound.

G cluster_modification Step 1: Biomolecule Modification cluster_immobilization Step 2: Surface Immobilization biomolecule Biomolecule (with -NH2) reaction1 + biomolecule->reaction1 linker This compound linker->reaction1 modified_biomolecule Alkyne-Modified Biomolecule reaction2 Click Rxn modified_biomolecule->reaction2 reaction1->modified_biomolecule azide_surface Azide-Functionalized Surface azide_surface->reaction2 immobilized_surface Functionalized Surface with Immobilized Biomolecule reaction2->immobilized_surface G cluster_surface Immobilized Surface cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ligand Immobilized Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding dimerization Receptor Dimerization receptor->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling Cascade (e.g., MAPK, PI3K) autophosphorylation->downstream response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

References

Troubleshooting & Optimization

How to improve low yield in 10-Undecynoyl-OSu conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 10-Undecynoyl-OSu conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound conjugation reaction?

A1: The this compound linker is an amine-reactive chemical crosslinker. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond. This is a nucleophilic acyl substitution reaction.[1] The undecynoyl part of the linker contains a terminal alkyne group, which can be used for subsequent "click chemistry" reactions.[2]

Q2: What are the optimal pH and buffer conditions for this reaction?

A2: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.[3][4][5] A pH of 8.3-8.5 is often recommended to balance the nucleophilicity of the amine and the stability of the NHS ester. It is crucial to use amine-free buffers such as phosphate, bicarbonate, or borate buffers. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.

Q3: What is the most common side reaction that leads to low yield?

A3: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction competes with the desired amine conjugation, resulting in an inactive carboxylic acid and reducing the overall yield. The rate of hydrolysis increases significantly with higher pH.

Q4: How should this compound be stored and handled?

A4: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. It is best to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before the reaction.

Q5: Can this compound react with other amino acids besides lysine?

A5: While highly selective for primary amines, NHS esters can have side reactions with other nucleophilic amino acid residues, particularly at higher pH. These include serine, threonine, and tyrosine, which have hydroxyl groups. However, the resulting ester linkages are less stable than the amide bond formed with primary amines.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

This is the most common issue encountered in this compound conjugation reactions. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Hydrolyzed this compound Reagent Ensure proper storage of the reagent in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal Reaction pH Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5. For large-scale reactions, monitor the pH during the reaction as the release of N-hydroxysuccinimide can cause a slight drop in pH.
Presence of Competing Nucleophiles Ensure the buffer is free of primary amines (e.g., Tris, glycine). If the protein solution contains such buffers, perform a buffer exchange using dialysis or a desalting column before the reaction.
Low Protein Concentration Increase the concentration of the protein or other amine-containing molecule. Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester. A concentration of 1-10 mg/mL is generally recommended.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
Steric Hindrance The primary amines on the target molecule may be sterically hindered. Consider using a linker with a longer spacer arm if available, or denaturing the protein if its native conformation is not essential for the application.
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High Concentration of Organic Solvent This compound is often dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation. Typically, this should be below 10% (v/v).
Hydrophobicity of the Undecynoyl Group The addition of the hydrophobic undecynoyl group can decrease the solubility of the modified protein. Consider performing the reaction at a lower temperature (4°C) to slow down potential aggregation.
Excessive Labeling A high degree of modification can alter the protein's properties and lead to precipitation. Reduce the molar excess of the this compound reagent to control the level of labeling.

Quantitative Data Summary

The following tables provide quantitative data to aid in the optimization of your conjugation reaction.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.
Buffer Type Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.
Buffer Concentration 50 - 100 mMA common working range.
This compound:Amine Molar Ratio 5:1 to 20:1Should be optimized for each specific application.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (1-4 hours), while 4°C reactions are slower (overnight) but can minimize hydrolysis and are better for temperature-sensitive proteins.
Reaction Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Monitor reaction progress to determine the optimal time.

Experimental Protocols

General Protocol for Protein Labeling with this compound

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield cluster_solutions Low Yield? Low Yield? Reagent Issue? Reagent Issue? Low Yield?->Reagent Issue? Start Here Check Reagent Quality Check Reagent: Stored properly? Fresh solution? Verify pH Verify Buffer pH (7.2-8.5) Check Buffer Composition Amine-free Buffer? Increase Concentrations Increase Protein/Reagent Concentration Optimize Molar Ratio Optimize Molar Excess of NHS Ester Reagent Issue?->Check Reagent Quality Yes pH Issue? pH Issue? Reagent Issue?->pH Issue? No pH Issue?->Verify pH Yes Buffer Issue? Buffer Issue? pH Issue?->Buffer Issue? No Buffer Issue?->Check Buffer Composition Yes Concentration Issue? Concentration Issue? Buffer Issue?->Concentration Issue? No Concentration Issue?->Increase Concentrations Yes Molar Ratio Issue? Molar Ratio Issue? Concentration Issue?->Molar Ratio Issue? No Molar Ratio Issue?->Optimize Molar Ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Optimizing pH for 10-Undecynoyl-OSu reactions with primary amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your 10-Undecynoyl-OSu reactions with primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters like this compound with primary amines is in the range of 7.2 to 8.5.[1][2][3] For most applications, a pH of 8.3-8.5 is recommended as the ideal balance between amine reactivity and NHS ester stability.[4][5]

Q2: Why is pH so critical for this reaction?

The pH of the reaction buffer directly influences two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (typically around 9.5-11.0 for the ε-amino group of lysine), the amine is predominantly protonated (-NH3+) and therefore unreactive.

  • NHS Ester Hydrolysis: this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH is a compromise to ensure a sufficient concentration of reactive amine while minimizing the hydrolysis of the this compound.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are all suitable choices. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 is a common starting point.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the reaction. If your sample is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.

Q4: How should I prepare and handle the this compound reagent?

This compound is moisture-sensitive. To ensure optimal reactivity:

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Solution Preparation: Prepare solutions of this compound immediately before use. For water-insoluble NHS esters like this one, dissolve it in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally not exceed 10%.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound conjugation experiments.

Problem Potential Cause Solution
Low Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (ester is hydrolyzed).Verify the buffer pH is within the optimal range of 8.3-8.5.
Hydrolysis of this compound: The reagent was exposed to moisture or the reaction time was too long at a high pH.Prepare the this compound solution immediately before use. Minimize the reaction time and consider performing the reaction at a lower temperature (4°C) for a longer period.
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, bicarbonate).
Low Protein/Molecule Concentration: The rate of hydrolysis is a more significant competitor in dilute solutions.If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction.
Precipitation of Reagent Poor Solubility: this compound has limited solubility in aqueous solutions.Ensure the reagent is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. The final organic solvent concentration should be kept low (e.g., <10%).
Non-Specific Labeling High Molar Excess of Reagent: Using a large excess of this compound can lead to modification of secondary amines or other nucleophilic groups.Perform a titration experiment to determine the optimal molar ratio of this compound to your target molecule.
Reaction Time Too Long: Extended reaction times can increase the chance of side reactions.Optimize the incubation time. For many reactions, 30-60 minutes at room temperature or 2 hours at 4°C is sufficient.

Data Presentation

The following tables summarize the relationship between pH, NHS ester stability, and reaction kinetics. Note that this is generalized data for NHS esters and the specific values for this compound may vary.

Table 1: Effect of pH on the Half-life of a Typical NHS Ester in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.025~210 minutes
8.525~180 minutes
8.6410 minutes
9.025~125 minutes

Table 2: Comparison of Amidation and Hydrolysis Rates for a Typical NHS Ester

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Experimental Protocols

General Protocol for Labeling a Primary Amine-Containing Molecule with this compound

This protocol provides a starting point for your experiments. Optimal conditions may vary depending on the specific properties of your target molecule.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide, amino-modified oligonucleotide)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column, chromatography column)

Procedure:

  • Prepare the Amine Solution: Dissolve your amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound solution to the amine solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration, dialysis, or chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction This compound This compound Amide_Conjugate Stable Amide Conjugate This compound->Amide_Conjugate Aminolysis Inactive_Acid Inactive Carboxylic Acid This compound->Inactive_Acid Hydrolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate pH_8_3 Optimal pH (8.3-8.5) pH_8_3->Amide_Conjugate Favors Hydrolysis Hydrolysis pH_8_3->Hydrolysis Accelerates NHS N-Hydroxysuccinimide (byproduct) Amide_Conjugate->NHS Hydrolysis->Inactive_Acid

Caption: Reaction pathway for this compound with a primary amine.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is pH between 8.3-8.5? Start->Check_pH Yes Contact_Support Contact Technical Support Start->Contact_Support No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Was reagent freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Optimize_Ratio Optimize molar ratio Check_Reagent->Optimize_Ratio Yes Success Yield Improved Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Preventing hydrolysis of the 10-Undecynoyl-OSu NHS ester during labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 10-Undecynoyl-OSu NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure successful labeling experiments while minimizing the hydrolysis of this hydrophobic NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what are its primary applications?

A1: this compound is a bioconjugation reagent that contains a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the covalent attachment of the 10-undecynoyl linker to primary amines on biomolecules such as proteins, peptides, and antibodies. The terminal alkyne can then be used for subsequent "click chemistry" reactions, enabling the attachment of other molecules, such as fluorescent dyes, drugs, or biotin. Its long, hydrophobic undecanoyl chain makes it suitable for applications where a hydrophobic linker is desired.

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue as it directly competes with the desired labeling reaction (aminolysis). Once hydrolyzed, the this compound can no longer react with the primary amines on your target molecule, which will significantly decrease the yield of your labeled product.

Q3: What are the key factors that influence the rate of this compound NHS ester hydrolysis?

A3: The stability of the this compound NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired labeling reaction and the competing hydrolysis.

  • Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.

Q4: What is the optimal pH for conducting a labeling reaction with this compound NHS ester?

A4: The optimal pH for NHS ester labeling is a balance between ensuring the primary amines on your biomolecule are deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1] For many applications, a pH of 8.3-8.5 is considered ideal.[2]

Q5: How should I prepare and store the this compound NHS ester to minimize hydrolysis?

A5: Proper handling and storage are crucial. The this compound NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to dissolve the ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][4]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is one of the most common issues encountered during labeling experiments. The following are potential causes and their solutions.

Possible Cause Recommended Solution
Hydrolysis of this compound NHS ester Ensure the reagent is stored correctly in a desiccated environment. Allow the vial to warm to room temperature before opening. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before each use. Minimize the time the ester is in an aqueous buffer before the addition of the biomolecule.
Incorrect buffer pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. Use a calibrated pH meter to check your buffer.
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule. Perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer before starting the labeling reaction.
Low biomolecule concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the desired labeling reaction over hydrolysis.
Poor solubility or aggregation of the hydrophobic ester Due to its long hydrocarbon chain, this compound is hydrophobic and may have limited solubility in aqueous buffers, potentially leading to aggregation. Dissolve the ester in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the reaction mixture. Add the dissolved ester to the biomolecule solution slowly while gently vortexing to ensure proper mixing and to avoid precipitation. The final concentration of the organic solvent should ideally be kept below 10%.
Steric hindrance The primary amines on your biomolecule may be inaccessible. Consider using a longer chain version of the NHS ester if available, or partially denaturing the protein under mild, reversible conditions (use with caution).

Quantitative Data: Stability of NHS Esters

The stability of an NHS ester in an aqueous solution is highly dependent on the pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. The data below provides an overview of the stability of a typical NHS ester at different pH values.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.6410 minutes
9.0Room Temperature<10 minutes

Note: This data is for a typical NHS ester and the exact half-life of this compound may vary.

Visualizing the Chemistry and Workflow

Competing Reactions in NHS Ester Labeling cluster_0 Reactants cluster_1 Desired Reaction (Aminolysis) cluster_2 Competing Reaction (Hydrolysis) This compound This compound Labeled_Biomolecule Labeled Biomolecule (Stable Amide Bond) This compound->Labeled_Biomolecule + Biomolecule-NH2 Hydrolyzed_Ester Inactive Carboxylic Acid This compound->Hydrolyzed_Ester + H2O (Water) Biomolecule-NH2 Biomolecule-NH2 (Primary Amine) NHS_leaving_group NHS NHS_leaving_group2 NHS

Competing reaction pathways for NHS esters.

General Experimental Workflow for NHS Ester Labeling A 1. Prepare Biomolecule (Buffer exchange to amine-free buffer, pH 7.2-8.5) B 2. Prepare this compound (Dissolve in anhydrous DMSO immediately before use) C 3. Labeling Reaction (Add ester to biomolecule, incubate at RT or 4°C) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine to consume excess ester) C->D E 5. Purify Conjugate (Remove excess reagent and byproducts) D->E F 6. Characterize Conjugate E->F

A general experimental workflow for bioconjugation.

Troubleshooting Decision Tree for Low Labeling Yield Start Low Labeling Yield Check_Reagent Is the this compound fresh and stored properly? Start->Check_Reagent Check_Buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? Check_Reagent->Check_Buffer Yes Sol_Reagent Use fresh reagent, allow to warm to RT before opening. Check_Reagent->Sol_Reagent No Check_Solubility Did the ester dissolve completely in DMSO before addition? Check_Buffer->Check_Solubility Yes Sol_Buffer Perform buffer exchange into PBS or bicarbonate buffer and verify pH. Check_Buffer->Sol_Buffer No Check_Concentration Is the biomolecule concentration adequate? Check_Solubility->Check_Concentration Yes Sol_Solubility Ensure complete dissolution in anhydrous DMSO and add slowly to the reaction. Check_Solubility->Sol_Solubility No Sol_Concentration Increase biomolecule concentration if possible. Check_Concentration->Sol_Concentration No Success Labeling Successful Check_Concentration->Success Yes Sol_Reagent->Check_Buffer Sol_Buffer->Check_Solubility Sol_Solubility->Check_Concentration Sol_Concentration->Success

A troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound NHS Ester

This protocol provides a general procedure for labeling a protein with the this compound NHS ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the labeling buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.

  • Prepare the this compound NHS Ester Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Due to the hydrophobic nature of the linker, add the DMSO stock solution slowly to the protein solution to prevent precipitation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterize the Labeled Protein:

    • Determine the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical techniques such as mass spectrometry.

References

Common side reactions with 10-Undecynoyl-OSu and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Undecynoyl-OSu. The information provided will help you navigate common side reactions and optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as 2,5-dioxopyrrolidin-1-yl undec-10-ynoate, is a chemical reagent used in bioconjugation.[1] It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[2][][4]

  • A terminal alkyne group which can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

It is often used as a hydrophobic linker to attach a molecule of interest to a protein or other biomolecule.[1]

Q2: What is the primary reaction mechanism of this compound with a protein?

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine on a protein (e.g., from a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

Q3: What is the main side reaction I should be aware of?

The primary and most significant side reaction is the hydrolysis of the NHS ester . In the presence of water, the NHS ester can react with a water molecule instead of the desired primary amine. This results in the formation of an unreactive carboxylic acid and the release of NHS, which reduces the efficiency of your labeling reaction. The rate of hydrolysis is highly dependent on pH.

Q4: What are other potential, less common side reactions?

While the main concern is hydrolysis, other side reactions can occur:

  • Reaction with other nucleophiles: NHS esters can also react with other nucleophilic groups such as hydroxyl (-OH from serine, threonine, tyrosine) and sulfhydryl (-SH from cysteine) groups. However, the resulting esters and thioesters are less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.

  • Modification of secondary amines: While the reaction with primary amines is much more favorable, some modification of secondary amines can occur.

  • O-acylation: In some cases, particularly with a large excess of the NHS ester, acylation of hydroxyl-containing amino acids can be a side reaction.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency
Possible Cause Troubleshooting Steps
Hydrolysis of this compound - Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. - Avoid storing the reagent in aqueous solutions. - Ensure the organic solvent is of high quality and does not contain contaminating amines (e.g., degraded DMF can contain dimethylamine). - Minimize the time the reagent is in an aqueous buffer before the addition of the protein.
Incorrect Reaction pH - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. The generally accepted optimal pH is 8.3-8.5. - Verify the pH of your buffer before starting the reaction.
Incompatible Buffer - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. - If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before the labeling reaction.
Low Protein Concentration - The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis.
Steric Hindrance - If the primary amines on your protein are not easily accessible, the reaction rate may be slower, allowing more time for hydrolysis. Consider increasing the reaction time or the molar excess of this compound.
Improper Storage of this compound - Store this compound in a desiccated environment at 2-8°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture.
Issue 2: Poor Solubility of the Protein Conjugate
Possible Cause Troubleshooting Steps
Increased Hydrophobicity - The undecynoyl group is hydrophobic. Attaching multiple linkers to your protein can decrease its overall solubility, potentially leading to aggregation and precipitation. - Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. - Consider introducing a more hydrophilic PEGylated linker if solubility remains an issue.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Labeling

ParameterOptimal Range/ConditionEffect Outside of Optimal Range
pH 7.2 - 8.5 (Optimal: 8.3-8.5)< 7.2: Primary amines are protonated and non-nucleophilic, leading to low reactivity. > 8.5: The rate of NHS ester hydrolysis significantly increases, reducing labeling efficiency.
Temperature 4°C to Room TemperatureHigher temperatures can increase the rate of both the desired reaction and the competing hydrolysis. For unstable proteins, 4°C with a longer incubation time is recommended.
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, BorateBuffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the NHS ester.
Reagent Purity & Storage Store desiccated at 2-8°C. Use fresh solutions in anhydrous DMSO or DMF.Moisture contamination leads to hydrolysis of the NHS ester, rendering it inactive.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This is a general guideline. The optimal conditions, particularly the molar ratio of this compound to protein, may need to be determined empirically for your specific protein.

1. Buffer Preparation and Protein Exchange:

  • Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).
  • If your protein of interest is in a buffer containing primary amines (like Tris or glycine), you must perform a buffer exchange. This can be done using dialysis or a desalting column (e.g., gel filtration).
  • Adjust the protein concentration to 5-20 mg/mL in the reaction buffer.

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
  • Immediately before the reaction, dissolve the required amount of this compound in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-50 mM).

3. Labeling Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution. A molar excess of the NHS ester is typically used (e.g., 5 to 20-fold molar excess over the protein).
  • Gently mix the reaction solution immediately.
  • Incubate the reaction at room temperature for 30-120 minutes or at 4°C for 2-4 hours. For unstable proteins, incubation at 4°C for a longer duration may be preferable.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the labeling reaction, add a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 50-100 mM. This will react with any excess this compound.
  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Remove the excess, unreacted this compound, the NHS byproduct, and the quenching agent. This is crucial for downstream applications.
  • Common purification methods include:
  • Gel filtration/desalting columns: Effective for separating the labeled protein from small molecule impurities.
  • Dialysis: A thorough method for removing small molecules.
  • Chromatography: Techniques like affinity, size-exclusion, or ion-exchange chromatography can be used for higher purity.

Visualizations

ReactionPathways cluster_main Primary Reaction Pathway cluster_side Side Reaction: Hydrolysis Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + Reagent This compound Reagent->Intermediate + Product Labeled Protein (Stable Amide Bond) Intermediate->Product NHS NHS (Byproduct) Intermediate->NHS releases Reagent2 This compound Hydrolyzed Inactive Carboxylic Acid Reagent2->Hydrolyzed + H2O Water H2O NHS2 NHS (Byproduct) Hydrolyzed->NHS2 releases TroubleshootingWorkflow Start Start: Low Labeling Efficiency CheckReagent Is this compound solution fresh? Was it stored correctly? Start->CheckReagent CheckBuffer Is the buffer amine-free? (e.g., PBS, HEPES) CheckReagent->CheckBuffer Yes RemakeReagent Prepare fresh reagent from desiccated stock. CheckReagent->RemakeReagent No CheckpH Is the buffer pH between 7.2-8.5? CheckBuffer->CheckpH Yes ExchangeBuffer Perform buffer exchange (dialysis, desalting). CheckBuffer->ExchangeBuffer No CheckConc Is the protein concentration adequate? CheckpH->CheckConc Yes AdjustpH Adjust buffer pH. CheckpH->AdjustpH No Optimize Consider optimizing: - Molar excess of reagent - Reaction time/temperature CheckConc->Optimize Yes IncreaseConc Increase protein concentration. CheckConc->IncreaseConc No Success Labeling Efficiency Improved Optimize->Success RemakeReagent->CheckBuffer ExchangeBuffer->CheckpH AdjustpH->CheckConc IncreaseConc->Optimize

References

Optimizing molar ratio of 10-Undecynoyl-OSu to protein for efficient labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 10-Undecynoyl-OSu for protein labeling. Our goal is to help you optimize the molar ratio of this reagent to your protein for efficient and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent that contains an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester reacts with primary amines (the N-terminus and the epsilon-amino group of lysine residues) on proteins to form stable amide bonds.[1][2] The terminal alkyne group allows for a subsequent "click chemistry" reaction, enabling the attachment of other molecules containing an azide group.[1][3] This reagent is particularly useful for introducing a hydrophobic linker to a protein that can be further modified.[3]

Q2: What is the recommended starting molar ratio of this compound to protein?

For most protein labeling experiments, a good starting point is a 5- to 20-fold molar excess of this compound to the protein. However, the optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling. For some applications, such as peptide conjugation, a higher molar excess of up to 50-fold may be necessary.

Q3: How do I prepare this compound for the labeling reaction?

Due to its hydrophobic nature, this compound may have low solubility in aqueous buffers. It is recommended to first dissolve the reagent in a minimal amount of a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The concentrated stock solution can then be added to the protein solution in the reaction buffer.

Q4: What are the optimal reaction conditions for labeling with this compound?

The reaction of NHS esters with primary amines is pH-dependent. The optimal pH for the labeling reaction is typically between 7.0 and 9.0, with a common recommendation of pH 8.3-8.5 for efficient conjugation. It is crucial to use a buffer that does not contain primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable choices. The reaction is typically carried out at room temperature for 1-4 hours.

Q5: How can I determine the degree of labeling (DOL)?

The degree of labeling, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using various methods. One common technique is to use a colorimetric assay, such as a bicinchoninic acid (BCA) assay, to determine the protein concentration and then quantify the incorporated alkyne groups using a copper-catalyzed click reaction with an azide-containing dye followed by spectrophotometry.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive.- Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. - Avoid storing the reagent in aqueous solutions.
Suboptimal pH: The reaction is pH-dependent. At low pH, the primary amines on the protein are protonated and less reactive.- Ensure the reaction buffer is at an optimal pH of 7.0-9.0 (ideally 8.3-8.5).
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.- Use a non-amine-containing buffer such as PBS or sodium bicarbonate.
Insufficient molar excess of the reagent: The amount of this compound may not be sufficient to achieve the desired labeling.- Empirically test a range of molar ratios, starting with a 5- to 20-fold excess and increasing if necessary.
Low protein concentration: A dilute protein solution can lead to a slower reaction rate.- If possible, increase the protein concentration.
Protein Precipitation during Labeling High concentration of organic solvent: Adding a large volume of DMSO or DMF to the protein solution can cause denaturation and precipitation.- Dissolve the this compound in the smallest possible volume of organic solvent.
Over-labeling of the protein: Excessive modification can alter the protein's properties and lead to aggregation.- Reduce the molar excess of this compound in the reaction.
High Background or Non-specific Binding in Downstream Applications Excess unreacted this compound: The hydrophobic nature of the reagent may cause it to bind non-specifically to surfaces or other proteins.- Ensure the removal of excess, unreacted reagent after the labeling reaction using methods like dialysis or size-exclusion chromatography.
Protein aggregation: Labeled protein may have aggregated.- Optimize the labeling conditions to avoid over-labeling. - Consider including a mild, non-ionic detergent in your buffers for downstream applications.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., from a Tris-based buffer), perform a buffer exchange into a suitable amine-free buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Removal of Excess Reagent:

    • Separate the labeled protein from unreacted this compound and byproducts using a desalting column, dialysis, or tangential flow filtration.

Click Chemistry Reaction (Example with an Azide-Dye)
  • Prepare a stock solution of the azide-containing dye in an appropriate solvent.

  • Prepare a stock solution of a copper (I) catalyst, such as copper (II) sulfate and a reducing agent like sodium ascorbate.

  • To the labeled protein, add the azide-dye and the copper catalyst.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final labeled protein to remove excess dye and catalyst.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_click_chem Downstream Application protein_prep Prepare Protein in Amine-Free Buffer labeling Incubate Protein with This compound (RT, 1-4h) protein_prep->labeling reagent_prep Prepare this compound in DMSO/DMF reagent_prep->labeling purification Remove Excess Reagent (Desalting/Dialysis) labeling->purification click_reaction Perform Click Chemistry (e.g., with Azide-Dye) purification->click_reaction

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? check_reagent Is this compound freshly prepared in anhydrous solvent? start->check_reagent Yes check_buffer Is the buffer amine-free and at optimal pH (7-9)? check_reagent->check_buffer Yes solution_reagent Prepare fresh reagent solution before use. check_reagent->solution_reagent No check_ratio Is the molar ratio sufficient? check_buffer->check_ratio Yes solution_buffer Use amine-free buffer (e.g., PBS) and adjust pH. check_buffer->solution_buffer No solution_ratio Increase molar excess of this compound. check_ratio->solution_ratio No success Labeling Optimized check_ratio->success Yes solution_reagent->start solution_buffer->start solution_ratio->start

Caption: Troubleshooting logic for low labeling efficiency.

References

Strategies to remove unreacted 10-Undecynoyl-OSu after conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 10-Undecynoyl-OSu following a conjugation reaction. These strategies are essential for obtaining a purified final product, which is crucial for downstream applications in research, diagnostics, and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after my conjugation reaction?

A1: It is imperative to remove any excess, unreacted this compound for several reasons:

  • Preventing Non-Specific Reactions: Unreacted N-hydroxysuccinimide (NHS) esters can react with primary amines on other molecules in subsequent steps of your experiment, leading to non-specific labeling and unreliable results.[1]

  • Reducing Background Signal: For applications involving fluorescent or colorimetric detection, residual unreacted reagents can contribute to high background signals, thereby reducing the sensitivity and accuracy of your assay.

  • Ensuring Accurate Quantification: The presence of unreacted linker can interfere with methods used to determine the degree of labeling (DOL), leading to an overestimation of the conjugation efficiency.

  • Minimizing Sample Complexity: Unnecessary components in your sample can complicate data analysis and interpretation, particularly in sensitive techniques like mass spectrometry.[2][3]

Q2: What are the primary methods for removing small molecules like this compound from my conjugated protein/antibody?

A2: The most common and effective methods for purifying your conjugated biomolecule from small, unreacted molecules include:

  • Quenching: This initial step deactivates the reactive NHS ester.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[4][5]

  • Dialysis: This method involves the use of a semi-permeable membrane to separate molecules based on size.

  • Precipitation: This technique can be used to selectively precipitate the larger conjugated biomolecule, leaving the smaller unreacted linker in the supernatant.

Q3: Should I quench the reaction before purification? If so, what should I use?

A3: Yes, quenching the reaction is a highly recommended step before purification. Quenching stops the conjugation reaction by deactivating any remaining this compound. This is typically achieved by adding a small molecule containing a primary amine. Commonly used quenching reagents include Tris-HCl or glycine at a final concentration of 50-100 mM. The mixture should be incubated for an additional 10-30 minutes at room temperature to ensure complete quenching.

Troubleshooting Guides

Problem 1: High Background Signal in Downstream Assays
  • Possible Cause: Incomplete removal of unreacted this compound.

  • Solution:

    • Ensure Quenching: Always quench the reaction with Tris or glycine before purification to neutralize any remaining reactive NHS esters.

    • Optimize Purification Method:

      • Size Exclusion Chromatography (SEC): Choose a resin with an appropriate fractionation range for your biomolecule to ensure effective separation from the smaller this compound (MW: 279.34 g/mol ). For proteins with a molecular weight greater than 5,000 Da, a resin like Sephadex G-25 is suitable.

      • Dialysis: Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than your biomolecule of interest (e.g., 10K MWCO for a 50 kDa protein) to allow for the efficient diffusion of the small unreacted linker. Perform multiple buffer changes to maximize removal.

Problem 2: Low Recovery of a Conjugated Protein After Purification
  • Possible Cause: The chosen purification method may not be optimal for the specific protein, leading to sample loss.

  • Solution:

    • Method Selection:

      • Precipitation: If using precipitation (e.g., with acetone or ethanol), be aware that some proteins may not be amenable to this and can be difficult to redissolve. Consider this a less gentle method compared to SEC or dialysis.

      • Dialysis: While generally providing good recovery, sample loss can occur, especially with smaller volumes.

      • Size Exclusion Chromatography: This method typically offers high recovery rates and is gentle on proteins, preserving their native structure and activity.

    • Handling: For all methods, minimize the number of transfer steps and ensure all equipment is properly handled to avoid sample loss.

Data Presentation

The following table summarizes the key characteristics of the recommended purification methods to aid in selecting the most appropriate strategy for your experiment.

Method Principle Typical Time Required Sample Volume Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules elute first.15-60 minutesWide rangeRapid, high resolution, gentle on proteins, high recovery.Requires a chromatography system, potential for sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane.4 hours to overnight> 100 µLSimple, effective for buffer exchange, gentle on proteins.Time-consuming, potential for sample dilution and loss.
Precipitation (e.g., Acetone/Ethanol) Differential solubility; the larger conjugate is precipitated while the small linker remains in solution.1-2 hoursWide rangeRapid, simple equipment.Can denature proteins, the precipitate may be difficult to redissolve, may not be suitable for all proteins.

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Following the incubation period for your conjugation reaction, prepare a 1 M stock solution of either Tris-HCl, pH 7.4, or glycine.

  • Add the quenching reagent to your reaction mixture to achieve a final concentration of 50-100 mM.

  • Incubate the mixture for an additional 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Purification using Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS). The column bed volume should be at least 4-5 times the sample volume.

  • Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elution: Elute the sample with the storage buffer. The larger conjugated biomolecule will pass through the column more quickly and elute first. The smaller, unreacted this compound and quenching byproducts will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

  • Pooling: Pool the fractions containing your purified conjugate.

Protocol 3: Purification using Dialysis
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) that is at least 10-20 times smaller than the molecular weight of your biomolecule to ensure its retention. For most proteins, a 10K MWCO membrane is suitable. Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis unit into a large volume of dialysis buffer (at least 200-500 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Changes: For efficient removal of small molecules, change the dialysis buffer at least 2-3 times over a period of 4 to 24 hours.

  • Sample Recovery: Carefully remove the purified sample from the dialysis unit.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching cluster_purification Purification biomolecule Biomolecule (Protein, Antibody, etc.) reaction Incubation (pH 8.3-8.5) biomolecule->reaction linker This compound linker->reaction quench Add Quenching Reagent (Tris or Glycine) reaction->quench sec Size Exclusion Chromatography quench->sec Option 1 dialysis Dialysis quench->dialysis Option 2 precipitation Precipitation quench->precipitation Option 3 purified_product Purified Conjugate sec->purified_product dialysis->purified_product precipitation->purified_product

Caption: Workflow for conjugation and subsequent purification.

sec_workflow start Quenched Reaction Mixture load Load Sample onto Equilibrated SEC Column start->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect monitor Monitor Protein Elution (e.g., A280) collect->monitor pool Pool Fractions with Purified Conjugate monitor->pool end Purified Conjugate pool->end

Caption: Size Exclusion Chromatography (SEC) workflow.

dialysis_workflow start Quenched Reaction Mixture load Load Sample into Dialysis Device (e.g., 10K MWCO) start->load immerse Immerse in Large Volume of Dialysis Buffer load->immerse stir Stir Gently at 4°C immerse->stir change_buffer Change Buffer 2-3 Times stir->change_buffer recover Recover Purified Sample change_buffer->recover end Purified Conjugate recover->end

Caption: Dialysis purification workflow.

References

Impact of buffer composition on 10-Undecynoyl-OSu reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation reactions involving 10-Undecynoyl-OSu and other N-hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[1][2] A pH range of 7.2 to 8.5 is generally recommended.[3][4][5] Many protocols suggest starting with a pH of 8.3-8.5 for efficient conjugation. At lower pH, the amine group is protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.

Q2: Which buffers are compatible with this compound reactions?

It is crucial to use amine-free buffers, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester. Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Q3: Which buffers should I avoid?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided. If your sample is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.

Q4: How should I prepare and handle my this compound reagent?

NHS esters like this compound are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: Why is my conjugation yield consistently low?

Low conjugation yield can be attributed to several factors, including hydrolysis of the NHS ester, suboptimal pH, or the presence of competing nucleophiles in your buffer. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of this compound Prepare the NHS ester solution immediately before use in an anhydrous organic solvent like DMSO or DMF. Avoid moisture and repeated freeze-thaw cycles.
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of Competing Amines Use an amine-free buffer such as PBS, HEPES, or borate. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the reaction.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. Increase the concentration of your target molecule if possible.
Reagent Precipitation Poor Solubility of NHS Ester This compound may have limited solubility in aqueous solutions. Dissolve it in a small amount of high-quality, anhydrous DMSO or DMF before adding it to the reaction mixture.
High Background/Non-specific Binding Excess Unreacted NHS Ester If not properly quenched or removed, excess NHS ester can react with other primary amines in downstream applications. Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine.
Protein Aggregation High Degree of Labeling A high molar ratio of NHS ester to your protein can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.
Hydrophobic Nature of the Label Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein. Consider using a PEGylated version of the NHS ester to increase hydrophilicity if available.

Data Presentation

Stability of NHS Esters in Aqueous Solutions

The stability of NHS esters is inversely proportional to the pH of the solution. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

ReactionPathway reagent This compound (NHS Ester) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack (pH 7.2-8.5) hydrolysis Hydrolysis (Competing Reaction) reagent->hydrolysis Hydrolysis amine Primary Amine (e.g., on Protein) amine->intermediate product Stable Amide Bond (Conjugate) intermediate->product Collapse byproduct N-hydroxysuccinimide (NHS) intermediate->byproduct hydrolysis->byproduct inactive Inactive Carboxylic Acid hydrolysis->inactive water H₂O water->hydrolysis

Caption: Reaction pathway for this compound with a primary amine.

TroubleshootingWorkflow start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph->check_buffer buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_reagent Fresh NHS Ester? check_buffer->check_reagent Yes buffer_exchange->check_reagent prepare_fresh Prepare Fresh Reagent check_reagent->prepare_fresh No optimize_ratio Optimize Molar Ratio check_reagent->optimize_ratio Yes prepare_fresh->optimize_ratio success Successful Conjugation optimize_ratio->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Troubleshooting Copper-Catalyzed Click Reactions with 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered when using 10-Undecynoyl-OSu in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield After Click Reaction

Question: I am not observing the expected product after performing the click reaction with my this compound-modified molecule. What are the potential causes and solutions?

Answer: Low or no yield in a copper-catalyzed click reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

  • Inactivated Copper Catalyst: The active catalyst for the click reaction is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen.[1][2][3]

    • Solution: Ensure your reaction mixture is deoxygenated. This can be achieved by bubbling argon or nitrogen gas through your solvents or by using freeze-pump-thaw cycles. Additionally, always use freshly prepared sodium ascorbate solution, as it is prone to degradation.[4][5]

  • Suboptimal Reagent Concentrations: The concentration of each reactant can significantly impact the reaction's efficiency.

    • Solution: Systematically optimize the concentrations of your alkyne-modified molecule, azide partner, copper sulfate, ligand, and sodium ascorbate. A common starting point is to use a slight excess of the azide.

  • Ligand Issues: A ligand is crucial for stabilizing the Cu(I) catalyst, especially in aqueous and biological samples.

    • Solution: For aqueous reactions, use a water-soluble ligand such as THPTA or TBTA. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.

  • Reactant Accessibility: If you are working with large biomolecules like proteins or oligonucleotides, the alkyne group introduced by this compound might be buried within the molecule's structure, making it inaccessible to the azide.

    • Solution: Consider adding a denaturing agent or a co-solvent like DMSO to your reaction mixture to help expose the reactive alkyne group.

  • Copper Sequestration: Functional groups on your molecule of interest (e.g., thiols from cysteine residues) can chelate the copper catalyst, rendering it inactive.

    • Solution: If you suspect copper sequestration, try adding an excess of the copper catalyst and ligand. Alternatively, introducing a sacrificial metal ion like Zn(II) can bind to the interfering groups, freeing up the copper catalyst.

Issue 2: Hydrolysis of the this compound NHS Ester

Question: I am concerned that the N-hydroxysuccinimide (NHS) ester of my this compound is hydrolyzing before it can react with the primary amine on my molecule. How can I minimize this?

Answer: NHS esters are susceptible to hydrolysis, especially in aqueous environments. The rate of hydrolysis is pH-dependent.

  • pH Control: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7-9. However, at higher pH, the rate of hydrolysis also increases.

    • Solution: Perform the NHS ester coupling at a pH between 7.0 and 7.5 to balance the reaction rate with the stability of the ester. Reactions can also be performed at 4°C overnight for sensitive biomolecules.

  • Solvent Choice: The presence of water accelerates the hydrolysis of the NHS ester.

    • Solution: Whenever possible, prepare the this compound solution in an anhydrous organic solvent like DMSO or DMF immediately before use. Minimize the time the NHS ester is in an aqueous solution before the addition of your amine-containing molecule.

Issue 3: Reaction Inconsistency and Lack of Reproducibility

Question: My click reaction with this compound works well on some days but fails on others. What could be causing this inconsistency?

Answer: A lack of reproducibility in CuAAC reactions often points to subtle variations in the experimental setup.

  • Oxygen Exposure: The most common reason for inconsistent results is variable exposure to oxygen, which deactivates the Cu(I) catalyst.

    • Solution: Standardize your deoxygenation procedure for all solvents and reaction mixtures. Even seemingly small changes, like how long a tube is left open to the air, can have an impact.

  • Reagent Stability: The stability of stock solutions, especially sodium ascorbate, can be a source of variability.

    • Solution: Always prepare a fresh solution of sodium ascorbate immediately before setting up your reaction.

  • Order of Reagent Addition: The order in which reagents are added can affect the stability and activity of the copper catalyst.

    • Solution: A recommended practice is to first mix the copper sulfate with the ligand, then add this mixture to the solution containing the alkyne and azide. The reaction is then initiated by the addition of sodium ascorbate. Never add sodium ascorbate to the copper solution in the absence of a stabilizing ligand.

Data Presentation: Recommended Reagent Concentrations

The following table provides a starting point for optimizing your copper-catalyzed click reaction. The optimal concentrations for your specific application may vary and should be determined empirically.

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-Modified Molecule 1-10 mM50-250 µMThe concentration will depend on the specific molecule.
Azide Partner 10-50 mM in DMSO or water1.25-5 mMA 2 to 10-fold excess over the alkyne is common.
Copper(II) Sulfate (CuSO₄) 20 mM in water50-100 µM
THPTA Ligand 50 mM in water250-500 µMA 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate 100 mM in water (prepare fresh)2.5-5 mMA 50 to 100-fold excess over copper is typical.
Aminoguanidine (optional) 100 mM in water1-5 mMCan be added to prevent damage to proteins from ascorbate oxidation byproducts.

Experimental Protocols

Protocol 1: Two-Step Labeling and Click Reaction

This protocol first involves the labeling of a primary amine-containing molecule with this compound, followed by the copper-catalyzed click reaction.

Step 1: Amine Labeling with this compound

  • Dissolve your amine-containing molecule in a suitable buffer (e.g., phosphate buffer) at a pH of 7.2-7.5.

  • Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Add a 5- to 20-fold molar excess of the this compound solution to your molecule solution. The final concentration of the organic solvent should be kept below 10% if possible.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted this compound via dialysis, size-exclusion chromatography, or a suitable spin filter.

Step 2: Copper-Catalyzed Click Reaction

  • In a microcentrifuge tube, combine the alkyne-labeled molecule, the azide partner, and the reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and protect it from light, especially if using fluorescent azides.

  • Allow the reaction to proceed at room temperature for 1 hour. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

Protocol 2: Purification of "Clicked" Products

For biomolecules, a common and effective method for removing excess reagents and the copper catalyst is through molecular weight cut-off (MWCO) membrane filtration.

  • Select an MWCO filter with a size that will retain your product while allowing smaller molecules (unreacted azide, catalyst, etc.) to pass through.

  • Add your crude reaction mixture to the filter unit.

  • Centrifuge according to the manufacturer's instructions.

  • Wash the retentate with buffer and centrifuge again. Repeat this step 2-3 times to ensure complete removal of contaminants.

Visualizations

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Reaction Molecule-NH2 Molecule-NH2 Labeled_Molecule Alkyne-Labeled Molecule Molecule-NH2->Labeled_Molecule + this compound (pH 7.2-7.5) This compound This compound This compound->Labeled_Molecule Labeled_Molecule_2 Alkyne-Labeled Molecule Labeled_Molecule->Labeled_Molecule_2 Purification Azide Azide Clicked_Product Final Conjugate Azide->Clicked_Product Catalyst CuSO4 + Ligand + Na-Ascorbate Catalyst->Clicked_Product Labeled_Molecule_2->Clicked_Product + Azide Start Low/No Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagent concentrations optimal? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Deoxygenate solvents. Use fresh sodium ascorbate. Check_Catalyst->Solution_Catalyst No Check_Ligand Is a suitable ligand being used? Check_Reagents->Check_Ligand Yes Solution_Reagents Titrate reactant concentrations. Check_Reagents->Solution_Reagents No Check_Accessibility Is the alkyne group accessible? Check_Ligand->Check_Accessibility Yes Solution_Ligand Use THPTA/TBTA. Optimize ligand:copper ratio. Check_Ligand->Solution_Ligand No Check_Sequestration Is copper being sequestered? Check_Accessibility->Check_Sequestration Yes Solution_Accessibility Add denaturant or co-solvent (DMSO). Check_Accessibility->Solution_Accessibility No Solution_Sequestration Add excess copper/ligand. Use sacrificial metal (Zn(II)). Check_Sequestration->Solution_Sequestration Yes Success Successful Reaction Solution_Catalyst->Success Solution_Reagents->Success Solution_Ligand->Success Solution_Accessibility->Success Solution_Sequestration->Success

References

Technical Support Center: Minimizing Non-specific Binding of 10-Undecynoyl-OSu Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when working with 10-Undecynoyl-OSu labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

A1: this compound is a chemical reagent used to label proteins. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues) on the protein, forming a stable amide bond.[1][2] The "10-undecynoyl" part of the molecule is a long hydrocarbon chain with a terminal alkyne group. This alkyne group allows for the subsequent attachment of reporter molecules (like biotin or fluorescent dyes) via "click chemistry".

The long hydrocarbon tail of the 10-undecynoyl group is hydrophobic. This hydrophobicity can lead to non-specific binding, where the labeled protein sticks to other proteins, beads, or surfaces through hydrophobic interactions, rather than the specific biological interaction being studied.[3][4] This can result in high background noise and false-positive results in downstream applications like pull-down assays.

Q2: What are the main causes of high non-specific binding with this compound labeled proteins?

A2: High non-specific binding with this compound labeled proteins can stem from several factors:

  • Hydrophobic Interactions: The primary cause is the hydrophobic undecynoyl chain interacting non-specifically with hydrophobic regions of other proteins or surfaces.[3]

  • Ionic Interactions: Electrostatic attractions between charged regions on the labeled protein and other molecules can also contribute to non-specific binding.

  • Ineffective Blocking: Insufficient or inappropriate blocking of non-specific binding sites on beads, membranes, or plates.

  • Suboptimal Washing: Inadequate washing steps that fail to remove weakly bound, non-specific proteins.

  • Protein Aggregation: The labeling process itself or improper handling can cause the labeled protein to aggregate, leading to increased non-specific interactions.

Q3: How can I prevent non-specific binding before starting my pull-down experiment?

A3: Proactive measures during and immediately after the labeling reaction are crucial:

  • Optimize Labeling Ratio: Use the lowest possible molar excess of this compound to achieve the desired degree of labeling without introducing excessive hydrophobicity.

  • Incorporate Detergents: After the labeling reaction, include non-ionic detergents like Tween-20 or Triton X-100 in your buffers to help solubilize the labeled protein and prevent aggregation.

  • Pre-clear your Lysate: Before the pull-down, incubate your cell lysate with beads that do not have the bait protein attached. This step can capture proteins that non-specifically bind to the beads themselves.

Troubleshooting Guides

Issue 1: High background in Western blot or mass spectrometry results after a pull-down assay.

This is a common problem indicating significant non-specific binding of proteins to your beads or bait protein.

Troubleshooting Steps:

  • Optimize Blocking Agents: The choice and concentration of your blocking agent are critical. Different agents work through different mechanisms.

    • Protein-based blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used to block non-specific sites. Casein has been shown to be a highly effective blocking agent, in some cases more effective than BSA or serum.

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are essential for minimizing hydrophobic interactions.

    • Normal Serum: Using normal serum from the same species as your secondary antibody can help block non-specific antibody binding.

  • Increase Wash Step Stringency: Insufficient washing is a major source of high background.

    • Increase the number of washes: Try increasing the number of wash steps from 3 to 5.

    • Increase the volume of wash buffer: Use a larger volume of buffer for each wash.

    • Increase the detergent concentration in the wash buffer: A slightly higher concentration of a non-ionic detergent (e.g., up to 0.5% Tween-20) can help disrupt weak, non-specific interactions.

    • Increase the salt concentration: Adding NaCl (e.g., up to 500 mM) to your wash buffer can disrupt non-specific ionic interactions.

  • Include a Negative Control: A proper negative control is essential to identify false positives. A common negative control is to perform the pull-down with beads that are not coated with your bait protein.

Quantitative Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationPrimary Mechanism of ActionNotes
Bovine Serum Albumin (BSA)1-5% (w/v)Blocks non-specific protein-binding sites.Generally effective, but can be a source of contamination in mass spectrometry.
Non-fat Dry Milk3-5% (w/v)Contains casein and other proteins that block non-specific sites.Cost-effective, but not recommended for phosphoprotein studies due to endogenous phosphoproteins.
Casein0.1-1% (w/v)Highly effective at blocking through protein-plastic interactions.Can be more effective than BSA or serum at lower concentrations.
Normal Serum1-5% (v/v)Blocks non-specific binding of antibodies.Should be from the same species as the secondary antibody.
Tween-200.05-0.5% (v/v)Non-ionic detergent that reduces hydrophobic interactions.Commonly added to blocking and wash buffers.
Triton X-1000.1-1% (v/v)Non-ionic detergent, stronger than Tween-20.Effective at disrupting hydrophobic interactions.

Note: The optimal blocking agent and concentration should be empirically determined for your specific system.

Issue 2: Labeled protein appears to be precipitating or aggregating.

The hydrophobic nature of the 10-undecynoyl group can reduce the solubility of the labeled protein.

Troubleshooting Steps:

  • Add Detergents: Immediately after the labeling reaction, add a non-ionic detergent such as Tween-20 or Triton X-100 to the protein solution to help keep it soluble.

  • Optimize pH: Ensure the pH of your buffer is appropriate for your protein of interest to maintain its stability and solubility.

  • Avoid Excessive Freeze-Thaw Cycles: Repeatedly freezing and thawing your labeled protein can lead to aggregation. Aliquot your labeled protein into smaller, single-use volumes.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 7.2 and 8.5.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of 5-20 fold of the labeling reagent over the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction.

  • Purification: Remove the unreacted labeling reagent using a desalting column or dialysis.

  • Addition of Detergent: Add a non-ionic detergent (e.g., 0.1% Tween-20) to the purified, labeled protein to maintain solubility.

Protocol 2: Pull-Down Assay with this compound Labeled Protein (Post-Click Chemistry)

This protocol assumes the alkyne-labeled protein has been "clicked" to a biotin tag.

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in wash buffer.

  • Blocking: Incubate the beads with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Binding:

    • Incubate the biotinylated, this compound labeled protein with the blocked beads for 1-2 hours at 4°C with gentle rotation.

    • Add your cell lysate (the "prey" proteins) and incubate for an additional 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20 and 150-500 mM NaCl). Each wash should be for 5-10 minutes with gentle rotation.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer for Western blot analysis, or with a competitive elution agent like free biotin).

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay p_prep Protein Preparation labeling Labeling Reaction (this compound) p_prep->labeling reagent_prep Reagent Preparation reagent_prep->labeling purification Purification labeling->purification blocking Blocking of Beads purification->blocking binding Binding of Labeled Protein and Lysate blocking->binding washing Washing Steps binding->washing elution Elution washing->elution analysis Analysis (WB or MS) elution->analysis troubleshooting_workflow start High Non-Specific Binding Detected check_blocking Review Blocking Protocol start->check_blocking check_washing Review Washing Protocol start->check_washing check_controls Review Negative Controls start->check_controls optimize_blocking Optimize Blocking Agent and Concentration check_blocking->optimize_blocking optimize_washing Increase Wash Stringency (Volume, Number, Detergent, Salt) check_washing->optimize_washing rerun_control Rerun with Proper Negative Control check_controls->rerun_control result_ok Problem Solved optimize_blocking->result_ok If successful result_not_ok Problem Persists optimize_blocking->result_not_ok optimize_washing->result_ok If successful optimize_washing->result_not_ok rerun_control->result_ok If successful rerun_control->result_not_ok result_not_ok->start Re-evaluate

References

Validation & Comparative

A Comparative Guide to 10-Undecynoyl-OSu and Other NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of biomolecules is a fundamental technique in modern life sciences and drug development. N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for modifying primary amines, such as those on lysine residues and the N-termini of proteins. The choice of a specific NHS ester crosslinker can significantly impact the outcome of a conjugation experiment, influencing factors such as reaction efficiency, conjugate stability, and the ultimate biological function of the modified molecule.

This guide provides a detailed comparison of 10-Undecynoyl-OSu, a heterobifunctional crosslinker with a terminal alkyne, against other common NHS ester crosslinkers. We will delve into their chemical properties, performance characteristics, and provide experimental protocols to assist researchers in selecting the optimal reagent for their specific application.

Understanding NHS Ester Chemistry

NHS esters react with primary amines via nucleophilic acyl substitution to form stable amide bonds.[1][2] This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-9.0) to ensure the amine is deprotonated and thus nucleophilic.[3][4] A critical competing reaction is the hydrolysis of the NHS ester, which also increases with pH and can reduce conjugation efficiency.[4] The general reaction scheme is illustrated below.

General reaction of an NHS ester with a primary amine.

Comparison of this compound with Other NHS Ester Crosslinkers

The ideal NHS ester crosslinker depends on the specific application, considering factors like the desired spacer arm length, solubility, and the need for a secondary reactive group. Here, we compare this compound with other representative NHS esters.

This compound is a unique NHS ester as it is a heterobifunctional crosslinker that introduces a terminal alkyne group. This alkyne serves as a handle for subsequent "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the precise and efficient attachment of a wide variety of molecules, including reporter tags, peptides, and small molecule drugs. The undecanoyl chain provides a long, hydrophobic spacer arm.

Other common NHS esters can be broadly categorized as:

  • Homobifunctional (Alkyl Chain): These crosslinkers, such as Disuccinimidyl suberate (DSS), have an NHS ester at both ends of an alkyl chain spacer. They are used to crosslink proteins or introduce intramolecular crosslinks.

  • Homobifunctional (PEG Chain): Crosslinkers like BS(PEG)n contain a polyethylene glycol (PEG) spacer. The PEG chain is hydrophilic, which can improve the solubility of the resulting conjugate and reduce aggregation.

  • Heterobifunctional (NHS-Maleimide): Reagents like SMCC possess an NHS ester and a maleimide group, allowing for the specific conjugation of amines to sulfhydryls (cysteine residues).

Data Presentation: A Comparative Overview

While direct, head-to-head quantitative comparisons of this compound with other NHS esters in a single study are limited, we can summarize their key properties based on their chemical structures and the principles of NHS ester chemistry.

FeatureThis compoundDSS (Disuccinimidyl suberate)BS(PEG)5 (Bis-PEGylated NHS ester)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Type HeterobifunctionalHomobifunctionalHomobifunctionalHeterobifunctional
Reactive Groups NHS ester, Alkyne2 x NHS ester2 x NHS esterNHS ester, Maleimide
Spacer Arm Length ~15.1 Å11.4 Å~27.8 Å8.3 Å
Spacer Arm Properties Hydrophobic, Alkyl chainHydrophobic, Alkyl chainHydrophilic, PEG chainMixed, Alkyl-cycloalkyl
Solubility Low in aqueous buffers (requires organic co-solvent like DMSO or DMF)Low in aqueous buffers (requires organic co-solvent)High in aqueous buffersLow in aqueous buffers (requires organic co-solvent)
Primary Application Introduction of an alkyne handle for click chemistryProtein-protein crosslinking, intramolecular crosslinkingCrosslinking with improved solubilityAmine to sulfhydryl conjugation
Key Advantage Enables highly specific and efficient secondary reaction via click chemistry.Simple one-step crosslinking of amines.Enhances solubility and reduces aggregation of conjugates.Allows for controlled, sequential conjugation of two different biomolecules.
Potential Limitation Hydrophobicity may lead to aggregation with some proteins; requires a two-step conjugation.Can lead to uncontrolled polymerization and intramolecular crosslinking.The long, flexible PEG chain may not be ideal for all structural studies.Maleimide group can react with other nucleophiles at high pH.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester (e.g., this compound)

This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization of the protein concentration and the molar ratio of the crosslinker to the protein is recommended for each specific system.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound (or other NHS ester).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Labeled Protein

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-labeled protein prepared in Protocol 1.

Materials:

  • Alkyne-labeled protein in an appropriate buffer (e.g., PBS).

  • Azide-containing molecule (e.g., a fluorescent dye, biotin-azide).

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Reducing agent: Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration typically 1-10 µM) and the azide-containing molecule (typically 2-10 molar excess over the protein).

  • Add Ligand and Copper: Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. A typical final concentration is 1-2 mM THPTA and 0.2-0.5 mM CuSO4. Gently mix.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the resulting conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.

Visualizations of Workflows and Pathways

Experimental Workflow for Comparing NHS Ester Crosslinkers

G cluster_0 Protein Preparation cluster_1 NHS Ester Conjugation cluster_2 Reaction & Quenching cluster_3 Purification & Analysis p1 Protein in Amine-Free Buffer (pH 7.2-8.5) c1 Add this compound p1->c1 c2 Add Alternative NHS Ester (e.g., DSS, BS(PEG)5) p1->c2 r1 Incubate & Quench c1->r1 r2 Incubate & Quench c2->r2 pur1 Purification (e.g., Desalting) r1->pur1 pur2 Purification (e.g., Desalting) r2->pur2 a1 Characterization (e.g., Mass Spec, SDS-PAGE) pur1->a1 pur2->a1

Workflow for comparing the conjugation efficiency of different NHS esters.

Logical Relationship of Crosslinker Properties and Application

G cluster_0 Crosslinker Choice cluster_1 Key Properties cluster_2 Recommended Crosslinker Type start Desired Application prop1 Hydrophobicity start->prop1 Membrane interaction? prop2 Spacer Arm Length start->prop2 Distance constraint? prop3 Functionality (Homo- vs. Hetero-) start->prop3 Need for sequential reaction? prop4 Solubility start->prop4 Aggregation concerns? rec1 Alkyl NHS Ester (e.g., DSS) prop1->rec1 High prop2->rec1 Short/Medium rec2 PEGylated NHS Ester (e.g., BS(PEG)5) prop2->rec2 Long rec3 Heterobifunctional (e.g., this compound, SMCC) prop3->rec3 Yes prop4->rec2 Low

Decision tree for selecting an appropriate NHS ester crosslinker.

Conclusion

The selection of an NHS ester crosslinker is a critical decision in the design of bioconjugation experiments. This compound offers a powerful tool for the introduction of a bioorthogonal alkyne handle, enabling highly specific and efficient downstream modifications via click chemistry. Its long, hydrophobic spacer, however, may not be suitable for all proteins. In contrast, traditional homobifunctional crosslinkers like DSS are useful for simple protein crosslinking, while PEGylated versions can enhance the solubility of the final conjugate. Heterobifunctional reagents like SMCC provide a means for controlled, sequential conjugation of different functional groups. By carefully considering the properties of each crosslinker and optimizing the reaction conditions, researchers can achieve their desired bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to Bioconjugation Linkers: 10-Undecynoyl-OSu vs. PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design and performance of bioconjugates. The linker not only covalently connects the biomolecule to a payload but also significantly influences the overall properties of the final conjugate, including its solubility, stability, and biological activity. This guide provides an objective comparison between 10-Undecynoyl-OSu, a hydrophobic aliphatic linker, and the widely utilized class of hydrophilic PEGylated linkers. This comparison is supported by experimental data and detailed protocols to inform the rational design of bioconjugates for therapeutic and diagnostic applications.

Introduction to the Linkers

This compound is a homobifunctional crosslinker characterized by a linear eleven-carbon alkyl chain. One terminus features an N-hydroxysuccinimide (OSu) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds. The other end possesses a terminal alkyne group, enabling subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of "click chemistry". The long alkyl chain imparts a significant hydrophobic character to this linker.

PEGylated linkers , in contrast, are composed of repeating ethylene glycol units, which confer hydrophilicity, flexibility, and biocompatibility.[1] Like this compound, they can be functionalized with NHS esters for amine reactivity. PEG linkers are available in various lengths and architectures (linear and branched), allowing for precise control over the physicochemical properties of the bioconjugate. Their primary role is often to enhance the solubility and stability of hydrophobic drugs and to reduce the immunogenicity of the conjugated biomolecule.[1]

Performance Comparison: Hydrophobic vs. Hydrophilic Linkers

The choice between a hydrophobic alkyl-based linker like this compound and a hydrophilic PEGylated linker has profound implications for the performance of the resulting bioconjugate. The following tables summarize key quantitative data from comparative studies on antibody-drug conjugates (ADCs) using hydrophobic versus hydrophilic linkers.

Table 1: Impact of Linker Type on Drug-to-Antibody Ratio (DAR) and Aggregate Formation

Linker TypeRepresentative LinkerAchievable DAR% Aggregate FormationReference
HydrophobicSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Lower (2-4)Up to 80%[2]
HydrophilicPEG-basedHigher (>4)<5%[2]

Note: Data for SMCC, a commonly used hydrophobic linker, is used as a proxy for the performance of an alkyl-based linker like this compound.

Table 2: Influence of Linker Type on In Vitro Potency and Plasma Stability

Linker TypeRepresentative ConjugateIn Vitro Potency (IC50, ng/mL)Plasma Stability (% Intact ADC after 7 days)Reference
HydrophobicAnti-CD22-SMCC-DM10.03~50%[2]
HydrophilicAnti-CD22-PEG4-Maleimide-DM10.02>80%

Note: This data compares a hydrophobic SMCC linker to a hydrophilic PEG-based linker in the context of an anti-CD22 antibody conjugated to the cytotoxic drug DM1.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of bioconjugates. The following protocols provide a framework for conjugating a model antibody with either this compound or a comparable NHS-PEG linker, followed by characterization of the resulting ADC.

Protocol 1: Antibody Conjugation with this compound or NHS-PEG-OSu

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • NHS-PEG4-OSu (as a representative PEGylated linker)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Immediately before use, dissolve this compound or NHS-PEG4-OSu in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate from excess linker and byproducts using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization: Analyze the purified conjugate to determine the Drug-to-Antibody Ratio (DAR) and the extent of aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the sample and elute with a gradient of increasing Mobile Phase B.

  • Data Analysis: The different DAR species will elute at different retention times due to their varying hydrophobicity. Integrate the peak areas for each species to calculate the average DAR.

Protocol 3: In Vitro Plasma Stability Assay

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the stability of the conjugate.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

G Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Comparison Antibody Antibody Solution Conjugation_H Conjugation Reaction Antibody->Conjugation_H Conjugation_P Conjugation Reaction Antibody->Conjugation_P Linker_Hydrophobic This compound (Hydrophobic) Linker_Hydrophobic->Conjugation_H Linker_Hydrophilic NHS-PEG-OSu (Hydrophilic) Linker_Hydrophilic->Conjugation_P Purification_H Purification (SEC) Conjugation_H->Purification_H Purification_P Purification (SEC) Conjugation_P->Purification_P ADC_H ADC (Hydrophobic Linker) Purification_H->ADC_H ADC_P ADC (Hydrophilic Linker) Purification_P->ADC_P DAR_Analysis DAR Analysis (HIC) ADC_H->DAR_Analysis Stability_Assay Plasma Stability Assay ADC_H->Stability_Assay Activity_Assay Biological Activity Assay ADC_H->Activity_Assay ADC_P->DAR_Analysis ADC_P->Stability_Assay ADC_P->Activity_Assay Comparison Compare: - Conjugation Efficiency - Stability - Biological Activity DAR_Analysis->Comparison Stability_Assay->Comparison Activity_Assay->Comparison

Caption: Workflow for comparing bioconjugation linkers.

G Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Linker Cleavage/ Antibody Degradation Payload Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: ADC internalization and payload release pathway.

Conclusion

The selection between this compound and a PEGylated linker represents a fundamental choice between a hydrophobic and a hydrophilic spacer in bioconjugation. While this compound offers a straightforward alkyl chain with the versatility of click chemistry for further modifications, its inherent hydrophobicity may present challenges in terms of conjugate solubility and aggregation, potentially limiting the achievable drug-to-antibody ratio.

In contrast, PEGylated linkers are instrumental in improving the physicochemical properties of bioconjugates. They enhance solubility, increase stability, and can reduce the immunogenicity of the final product. The ability of hydrophilic PEG linkers to mitigate the aggregation of hydrophobic payloads allows for the generation of ADCs with higher DARs, which can translate to improved therapeutic efficacy.

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific properties of the biomolecule and the payload, as well as the desired characteristics of the final bioconjugate. For applications where hydrophobicity is a concern and a higher payload is desired, PEGylated linkers present a clear advantage. For applications requiring a rigid, well-defined spacer with options for subsequent orthogonal conjugation, an alkyl-based linker like this compound may be a suitable choice, provided that potential solubility and aggregation issues are carefully managed.

References

The Long-Chain Advantage: Why 10-Undecynoyl-OSu Outperforms Shorter Alkyne Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and chemical proteomics, the choice of a linker molecule is as critical as the conjugation chemistry itself. The linker's properties, such as length, flexibility, and hydrophobicity, can significantly influence the efficiency of the labeling reaction and the function of the resulting bioconjugate. This guide provides a detailed comparison of 10-Undecynoyl-OSu, a long-chain alkyne linker, with its shorter-chain counterparts, highlighting the distinct advantages offered by its extended hydrophobic chain.

Mitigating Steric Hindrance: A Question of Reach

One of the primary challenges in bioconjugation is overcoming steric hindrance. Bulky biomolecules, such as proteins and antibodies, can present a crowded environment, making it difficult for reactive groups to access their targets. The length of a linker arm plays a crucial role in navigating this molecular landscape.

This compound , with its 10-carbon aliphatic chain, provides a significant spatial separation between the NHS ester reactive group and the terminal alkyne. This extended reach allows the alkyne moiety to project away from the surface of the biomolecule, making it more accessible for subsequent click chemistry reactions. Shorter chain linkers, in contrast, position the alkyne closer to the biomolecule, where it can be sterically shielded by the surrounding protein architecture, potentially leading to lower conjugation yields.[1][2][3]

The Role of Hydrophobicity in Modulating Interactions

The undecanoyl chain of 10-Undececynoyl-OSu imparts a significant hydrophobic character to the linker. This property can be advantageous in specific applications. For instance, in the study of membrane proteins or proteins with hydrophobic pockets, a hydrophobic linker may facilitate more efficient labeling by partitioning into the nonpolar environment of the target.

However, it is also a factor that requires careful consideration. The introduction of a long hydrophobic chain can influence the overall solubility and aggregation propensity of the modified biomolecule. In some cases, this can be leveraged to enhance interactions with other hydrophobic molecules or cellular structures. Conversely, for highly soluble proteins, a more hydrophilic linker might be preferable to maintain their native conformation and prevent aggregation.

Comparative Overview

The following table summarizes the key properties and expected performance of this compound compared to generic shorter-chain alkyne linkers based on established principles in bioconjugation.

FeatureThis compoundShorter Chain Alkyne Linkers (e.g., 3-5 carbons)
Linker Length Long (10-carbon chain)Short (3-5 carbon chain)
Steric Hindrance Reduced steric hindrance due to extended reach.[1][2]Higher potential for steric hindrance.
Accessibility of Alkyne HighPotentially low, depending on the conjugation site.
Expected Conjugation Yield Potentially higher, especially for sterically hindered sites.May be lower, particularly with bulky biomolecules.
Hydrophobicity HighLow to moderate
Solubility of Conjugate May decrease the solubility of hydrophilic proteins.Less likely to significantly alter the solubility of the biomolecule.
Potential for Aggregation Higher potential for aggregation of the modified protein.Lower potential for aggregation.
Applications Ideal for labeling sterically hindered sites, membrane proteins, and studying hydrophobic interactions.Suitable for labeling accessible sites on soluble proteins where minimal perturbation is desired.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization of the molar excess of the linker and reaction conditions may be necessary for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts using a desalting column or by dialysis against a suitable buffer.

Subsequent Click Chemistry Reaction

The alkyne-modified protein can then be conjugated to an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-labeled protein, a molar excess of the azide-containing molecule, and the copper-chelating ligand in the reaction buffer.

  • Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO4 and sodium ascorbate.

  • Initiate Click Reaction: Add the catalyst solution to the reaction mixture containing the protein. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the copper catalyst and excess reagents.

Visualizing the Workflow and Rationale

The following diagrams illustrate the conceptual advantages of a long-chain linker and a typical experimental workflow in which it would be employed.

Linker_Advantage cluster_short Short-Chain Alkyne Linker cluster_long This compound (Long-Chain) protein_short Protein Lysine Residue linker_short NHS Short Chain Alkyne protein_short:f1->linker_short:f0 Conjugation steric_hindrance Steric Hindrance protein_long Protein Lysine Residue linker_long NHS Long Chain (10-Undecynoyl) Alkyne protein_long:f1->linker_long:f0 Conjugation azide Azide Probe linker_long:f2->azide Click Reaction (High Efficiency)

Caption: Conceptual advantage of a long-chain linker in overcoming steric hindrance.

Proteomics_Workflow start Protein Labeling protein Protein of Interest start->protein linker This compound start->linker labeled_protein Alkyne-Labeled Protein protein->labeled_protein linker->labeled_protein click Click Chemistry labeled_protein->click biotin_protein Biotinylated Protein click->biotin_protein azide_biotin Azide-Biotin azide_biotin->click enrichment Affinity Purification biotin_protein->enrichment enriched_protein Enriched Protein enrichment->enriched_protein streptavidin Streptavidin Beads streptavidin->enrichment digestion Tryptic Digestion enriched_protein->digestion analysis Mass Spectrometry ms LC-MS/MS Analysis digestion->ms data Data Analysis ms->data

References

A Comparative Guide to Site-Specific Protein Labeling: 10-Undecynoyl-OSu vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to covalently modify proteins with high precision, this guide provides an objective comparison of site-specific protein labeling using 10-Undecynoyl-OSu against other established techniques. We present supporting experimental data, detailed protocols, and visual workflows to inform the selection of the most suitable method for your research needs.

The ability to attach probes, such as fluorophores, biotin, or drugs, to specific sites on a protein is crucial for a wide range of applications, from studying protein function and localization to developing antibody-drug conjugates (ADCs). This compound has emerged as a valuable tool for this purpose, enabling a two-step labeling strategy that combines amine-reactive chemistry with the bioorthogonality of click chemistry.

Mechanism of Action: Two-Step Labeling with this compound

The labeling process with this compound is a two-stage process. First, the N-hydroxysuccinimidyl (OSu) ester of 10-undecynoic acid reacts with primary amines on the protein, primarily the α-amine of the N-terminus and the ε-amines of lysine residues. This reaction forms a stable amide bond and introduces a terminal alkyne group onto the protein. In the second step, this alkyne handle can be specifically and efficiently modified with an azide-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".

Comparison of Site-Specific Protein Labeling Methods

To provide a clear comparison, we have summarized the performance of this compound (N-terminal/lysine acylation followed by click chemistry) with two widely used alternative methods: maleimide-based cysteine labeling and enzymatic labeling.

FeatureN-Terminal/Lysine Acylation (this compound)Maleimide-Based Cysteine LabelingEnzymatic Labeling (e.g., Sortase A)
Target Residue(s) N-terminal α-amine, Lysine ε-aminesCysteineSpecific recognition sequence
Specificity Moderate to High (pH-dependent)HighVery High
Labeling Efficiency Generally high, can be optimized70-90%[1]High to quantitative
Reaction Conditions Amine acylation: pH 7.5-8.5; Click reaction: Aqueous buffer, room temppH 6.5-7.5[2]Physiological pH and temperature
Requirement for Protein Engineering None (targets native residues)Often requires introduction of a cysteine residueRequires fusion of a recognition tag
Versatility of Probes High (any azide-modified molecule)Moderate (maleimide-activated probes)Moderate (probes must be compatible with enzyme)
Potential for Protein Perturbation LowLow, but depends on cysteine locationLow, but tag may affect function

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any protein labeling strategy. Below are representative protocols for the key experiments discussed.

Protocol 1: Labeling of a Purified Protein with this compound and an Azide-Fluorophore via CuAAC

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.5)

  • This compound (stock solution in DMSO)

  • Azide-conjugated fluorophore (e.g., Azide-AF488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Exchange into a phosphate or HEPES buffer at pH 7.5-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Acylation Reaction:

    • Add a 10- to 20-fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted this compound using a desalting column or dialysis.

  • Click Chemistry (CuAAC) Reaction:

    • To the alkyne-modified protein, add the azide-fluorophore to a final concentration of 20-100 µM.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess click chemistry reagents and unreacted fluorophore by desalting or dialysis.

  • Analysis:

    • Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to determine the degree of labeling.

Protocol 2: Site-Specific Labeling of a Cysteine-Containing Protein with a Maleimide-Fluorophore

Materials:

  • Purified protein with an accessible cysteine residue

  • Maleimide-conjugated fluorophore (e.g., Maleimide-Cy3)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Desalting column

Procedure:

  • Protein Preparation: Exchange the protein into a reaction buffer at pH 6.5-7.5. If the target cysteine may be oxidized, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-fluorophore to the protein solution.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification:

    • Remove the unreacted maleimide-fluorophore using a desalting column.

  • Analysis:

    • Determine the labeling efficiency by measuring the absorbance of the protein and the fluorophore.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_acylation Step 1: Acylation cluster_click Step 2: Click Chemistry Protein Protein with N-terminus & Lysines Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Amine Reaction (pH 7.5-8.5) Undecynoyl_OSu This compound Undecynoyl_OSu->Protein Azide_Probe Azide-Probe Alkyne_Protein_c Alkyne-Modified Protein Azide_Probe->Alkyne_Protein_c Labeled_Protein Labeled Protein Alkyne_Protein_c->Labeled_Protein CuAAC Reaction G cluster_lysine N-Terminal/Lysine Labeling cluster_cysteine Cysteine Labeling cluster_enzymatic Enzymatic Labeling Lysine_Protein Protein (N-terminus, Lysines) Alkyne_Lysine Alkyne-Modified Protein Lysine_Protein->Alkyne_Lysine This compound Cysteine_Protein Protein (Engineered Cysteine) Labeled_Cysteine Labeled Protein Cysteine_Protein->Labeled_Cysteine Maleimide_Probe Maleimide-Probe Maleimide_Probe->Cysteine_Protein Tagged_Protein Protein-RecognitionTag Labeled_Enzymatic Labeled Protein Tagged_Protein->Labeled_Enzymatic Enzyme Enzyme (e.g., Sortase A) Enzyme->Tagged_Protein Probe Probe Probe->Enzyme

References

A Comparative Guide to LC-MS/MS Methods for Characterizing Amine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate peptide labeling strategy is critical for achieving accurate and reproducible results. This guide provides a detailed comparison of LC-MS/MS methods for characterizing peptides labeled with amine-reactive reagents, with a focus on long-chain acylating agents like 10-Undecynoyl-OSu and established alternatives such as isobaric tags (iTRAQ, TMT) and isotopic dimethyl labeling.

Introduction to Amine-Reactive Labeling for Quantitative Proteomics

In bottom-up proteomics, chemical labeling of peptides at primary amines (N-terminus and lysine side chains) is a widely used strategy for relative and absolute quantification. This compound is an amine-reactive labeling reagent that consists of an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines on peptides, and a terminal alkyne group on a C11 aliphatic chain. This alkyne handle allows for subsequent "click" chemistry, enabling the attachment of reporter groups for enrichment or specialized detection.

This guide will compare the inferred workflow and expected mass spectrometric behavior of peptides labeled with this compound against three well-established amine-reactive labeling methods: Tandem Mass Tags™ (TMT™), isobaric Tags for Relative and Absolute Quantitation (iTRAQ®), and stable isotope dimethyl labeling.

Comparison of Labeling Reagent Performance

The choice of labeling reagent significantly impacts the experimental workflow, data analysis, and the nature of the quantitative data obtained. Below is a summary of key performance characteristics for this compound and its alternatives.

FeatureThis compoundiTRAQ (8-plex)TMT (16-plex)Dimethyl Labeling (2-plex/3-plex)
Reaction Chemistry NHS ester acylationNHS ester acylationNHS ester acylationReductive amination
Targeted Residues N-terminus, LysineN-terminus, LysineN-terminus, LysineN-terminus, Lysine
Quantification Level MS1 (via click chemistry with isotopic tags)MS2/MS3 (reporter ions)MS2/MS3 (reporter ions)MS1 (mass shift)
Multiplexing Capability Dependent on isotopic tags used in click chemistryUp to 8 samplesUp to 16 samplesUp to 3 samples
Relative Cost Reagent cost is moderate; additional cost for click chemistry reagentsHighHighLow
Workflow Complexity Multi-step (labeling, click reaction, cleanup)Single-step labelingSingle-step labelingSingle-step labeling
Effect on Fragmentation Potential for neutral loss of the acyl chainReporter ions generated upon fragmentationReporter ions generated upon fragmentationMinimal effect on fragmentation
Data Analysis Software Standard proteomics software; may require custom analysis for neutral lossSpecialized software required (e.g., Proteome Discoverer, MaxQuant)Specialized software required (e.g., Proteome Discoverer, MaxQuant)Standard proteomics software

Experimental Protocols

Detailed methodologies for peptide labeling and subsequent LC-MS/MS analysis are crucial for successful quantitative proteomics experiments.

Protocol 1: Labeling Peptides with this compound and Click Chemistry

This protocol is inferred based on the chemical properties of this compound and standard click chemistry procedures.

  • Protein Digestion:

    • Start with 100 µg of protein per sample.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins with trypsin at 37°C overnight.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

  • This compound Labeling:

    • Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., anhydrous DMSO or ACN).

    • Add the labeling reagent to the peptide solution at a molar excess (typically 10-20 fold over the estimated number of primary amines) and incubate for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine or Tris buffer.

  • Click Reaction for Tagging (e.g., with Biotin-Azide for enrichment):

    • To the alkyne-labeled peptides, add a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate for 1 hour at room temperature.

    • Remove excess click chemistry reagents using C18 SPE.

  • (Optional) Enrichment:

    • If a biotin tag was used, enrich the labeled peptides using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis:

    • Resuspend the final peptide sample in 0.1% formic acid.

    • Separate the peptides on a C18 reversed-phase column using a suitable gradient of acetonitrile in 0.1% formic acid. Due to the hydrophobicity of the label, a steeper gradient or a higher final concentration of organic solvent may be necessary for elution.[1]

    • Analyze the eluting peptides on a high-resolution mass spectrometer.

    • Acquire MS/MS spectra using a data-dependent acquisition (DDA) method, with a focus on Higher-Energy Collisional Dissociation (HCD) as it can provide sequence information from fragments after neutral loss of the acyl chain.[1][2]

Protocol 2: Isobaric Labeling with iTRAQ/TMT
  • Protein Digestion: Follow the same procedure as in Protocol 1.

  • iTRAQ/TMT Labeling:

    • Resuspend each peptide sample in the dissolution buffer provided with the kit.

    • Add the respective iTRAQ or TMT reagent to each sample and incubate for 1-2 hours at room temperature.[3][4]

    • Quench the reaction with the provided quenching solution.

  • Sample Pooling and Fractionation:

    • Combine all labeled samples into a single tube.

    • Desalt the pooled sample using C18 SPE.

    • For complex proteomes, perform offline fractionation using high-pH reversed-phase or strong cation exchange chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer.

    • Use an MS3-based acquisition method (if available) to minimize ratio compression from co-isolated interfering ions.

Protocol 3: Stable Isotope Dimethyl Labeling
  • Protein Digestion: Follow the same procedure as in Protocol 1.

  • Reductive Dimethylation:

    • Resuspend peptide samples in a suitable buffer (e.g., 100 mM TEAB).

    • For the "light" sample, add formaldehyde (CH₂O) followed by sodium cyanoborohydride (NaBH₃CN).

    • For the "heavy" sample, add deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with an amine-containing buffer (e.g., ammonium bicarbonate).

  • Sample Pooling and Analysis:

    • Combine the light and heavy labeled samples.

    • Desalt the pooled sample.

    • Analyze by LC-MS/MS. Quantification is performed at the MS1 level by comparing the peak areas of the light and heavy peptide pairs.

Expected Fragmentation Patterns

The fragmentation behavior of labeled peptides is crucial for their identification and quantification.

  • This compound Labeled Peptides: Due to the long aliphatic chain, peptides labeled with this compound are expected to exhibit a prominent neutral loss of the acyl group (C₁₁H₁₆O, 164.12 Da) upon collision-induced dissociation (CID) or HCD. This can complicate peptide identification as the precursor ion intensity is distributed between the intact peptide and the neutral loss product. However, the fragment ions resulting from the peptide that has undergone the neutral loss can still provide sequence information. Electron Transfer Dissociation (ETD) may be advantageous as it can preserve the modification while fragmenting the peptide backbone.

  • iTRAQ/TMT Labeled Peptides: Upon fragmentation, these isobaric tags yield distinct low-mass reporter ions. The relative intensities of these reporter ions in the MS/MS spectrum are used to determine the relative abundance of the peptide across the different samples.

  • Dimethyl Labeled Peptides: Dimethylation adds a small mass tag to the N-terminus and lysine residues. This modification generally has a minimal impact on peptide fragmentation, often leading to a slight enhancement of a₁ and yₙ₋₁ ions.

Visualizing Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

experimental_workflow_10_undecynoyl_osu cluster_sample_prep Sample Preparation cluster_labeling Labeling & Tagging cluster_analysis Analysis Protein_Digestion Protein Digestion Peptide_Desalting_1 Peptide Desalting (SPE) Protein_Digestion->Peptide_Desalting_1 Alkyne_Labeling This compound Labeling Peptide_Desalting_1->Alkyne_Labeling Click_Chemistry Click Reaction (e.g., Biotin-Azide) Alkyne_Labeling->Click_Chemistry Peptide_Desalting_2 Peptide Desalting (SPE) Click_Chemistry->Peptide_Desalting_2 Enrichment Enrichment (Optional) Peptide_Desalting_2->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for this compound labeling and analysis.

logical_relationship_labeling_choice Start Start: Quantitative Proteomics Goal High_Multiplexing High Multiplexing (>8 samples)? Start->High_Multiplexing Enrichment_Needed Need for enrichment (e.g., PTMs)? Start->Enrichment_Needed Cost_Constraint Cost a major constraint? High_Multiplexing->Cost_Constraint No TMT Use TMT (up to 16-plex) High_Multiplexing->TMT Yes iTRAQ Use iTRAQ (up to 8-plex) Cost_Constraint->iTRAQ No Dimethyl Use Dimethyl Labeling Cost_Constraint->Dimethyl Yes Enrichment_Needed->iTRAQ No Alkyne_Label Use Alkyne Labeling (e.g., this compound) Enrichment_Needed->Alkyne_Label Yes

Caption: Decision tree for selecting a labeling method.

Conclusion

The characterization of peptides labeled with this compound presents unique opportunities and challenges. The alkyne handle allows for versatile post-labeling modifications via click chemistry, which can be advantageous for enrichment strategies. However, the long acyl chain increases peptide hydrophobicity, requiring optimization of chromatographic methods, and can lead to dominant neutral loss during fragmentation, complicating data analysis.

In comparison, established methods like iTRAQ and TMT offer higher multiplexing capabilities and well-defined data analysis workflows, making them suitable for large-scale comparative studies. Dimethyl labeling provides a cost-effective and straightforward alternative for simpler experimental designs. The choice of labeling reagent should be guided by the specific research question, the required level of multiplexing, budget constraints, and the available instrumentation and data analysis expertise.

References

Stability of Amide Bonds Formed by 10-Undecynoyl-OSu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and chemical biology, the covalent modification of proteins and other biomolecules is a fundamental technique. Reagents such as 10-Undecynoyl-OSu, an N-hydroxysuccinimide (NHS) ester of 10-undecynoic acid, are instrumental in introducing bioorthogonal handles like terminal alkynes onto biological targets. This enables a wide range of applications, from protein tracking and visualization to the identification of novel drug targets. A critical aspect of any bioconjugation strategy is the stability of the newly formed linkage. This guide provides an in-depth evaluation of the stability of the amide bond formed by this compound, compares it with alternative bioconjugation chemistries, and provides detailed experimental protocols for stability assessment.

High Stability of NHS Ester-Formed Amide Bonds

This compound reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a highly stable amide bond. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate that collapses to yield the amide and release N-hydroxysuccinimide.[]

The amide bond is inherently one of the most stable covalent bonds in biology, largely due to resonance stabilization which imparts a partial double-bond character to the C-N bond.[] Under physiological conditions (pH ~7.4), the half-life of a peptide bond can be on the order of years. Consequently, the amide bond formed by this compound is exceptionally stable and effectively irreversible under typical experimental and in vivo conditions.[]

The primary factor affecting the efficiency of the conjugation reaction is not the stability of the resulting amide bond, but the hydrolysis of the NHS ester reagent itself. NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that increases with pH.[2][3]

Comparative Stability with Alternative Linkages

While the amide bond formed by this compound is highly stable, other reagents can be used to introduce alkyne functionalities or for general bioconjugation, each with its own linkage stability characteristics. A comparison with common alternatives is crucial for selecting the appropriate tool for a given research application.

Linkage TypeReagent ClassTarget Residue(s)Resulting BondRelative StabilityKey Considerations
Amide NHS Esters (e.g., this compound) Primary Amines (Lys, N-terminus) Amide Very High Reagent is sensitive to hydrolysis at high pH.
AmideCarbodiimides (e.g., EDC) + NHSCarboxylic Acids (Asp, Glu, C-terminus)AmideVery HighRequires a two-step process to form an amine-reactive intermediate.
ThioetherMaleimidesThiols (Cys)ThioetherHighMaleimide-thiol adducts can undergo retro-Michael reaction, especially at higher pH.
TriazoleAzide-Alkyne Cycloaddition (Click Chemistry)Azides and Alkynes1,2,3-TriazoleVery HighRequires prior introduction of azide or alkyne handle. The triazole ring is exceptionally stable.
OximeAldehydes/Ketones + Aminooxy/HydrazideAldehydes/KetonesOximeHighThe reaction is reversible under acidic conditions.

Experimental Protocols for Stability Assessment

Evaluating the stability of a bioconjugate is critical to ensure its utility in downstream applications. Below are detailed protocols for assessing the stability of the amide bond formed by this compound.

Protocol 1: Stability Assessment by RP-HPLC

This protocol describes a general method for evaluating the stability of a bioconjugate over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To quantify the amount of intact bioconjugate over time under various conditions (e.g., different pH, temperature, or in the presence of biological matrices like serum).

Materials:

  • Purified bioconjugate (e.g., protein modified with this compound)

  • Buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)

  • Incubator or water bath

  • RP-HPLC system with a suitable column (e.g., C4 or C18 for proteins)

  • Mobile phase A (e.g., 0.1% TFA in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • UV detector

Procedure:

  • Sample Preparation: Prepare aliquots of the bioconjugate at a known concentration in the different buffers to be tested.

  • Time Zero (T0) Analysis: Immediately inject an aliquot of each sample onto the RP-HPLC system to obtain the initial chromatogram and quantify the peak corresponding to the intact bioconjugate.

  • Incubation: Incubate the remaining aliquots at the desired temperature(s).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 6, 24, 48 hours), withdraw an aliquot from each incubation, and if necessary, quench any reaction. Analyze the sample by RP-HPLC.

  • Data Analysis: For each time point, integrate the peak area of the intact bioconjugate. Plot the percentage of remaining intact bioconjugate against time for each condition.

Protocol 2: Confirmation of Bond Cleavage by Mass Spectrometry

This protocol uses mass spectrometry (MS) to identify potential cleavage products, providing definitive evidence of bond instability.

Objective: To identify and characterize any fragments resulting from the cleavage of the amide bond.

Materials:

  • Samples from the stability study (Protocol 1)

  • Mass spectrometer (e.g., ESI-TOF, Orbitrap) suitable for protein or peptide analysis

  • Sample preparation reagents for MS (e.g., desalting columns, matrix for MALDI)

Procedure:

  • Sample Preparation: Prepare the samples from the stability assay for MS analysis. This may involve desalting and concentration.

  • Intact Mass Analysis: Analyze the T0 sample and samples from later time points by MS to determine the mass of the intact bioconjugate. A decrease in the intensity of the intact mass and the appearance of new, lower mass species can indicate degradation.

  • Tandem MS (MS/MS) Analysis: If degradation products are observed, they can be further analyzed by tandem MS to pinpoint the site of cleavage. Fragmentation patterns can reveal the specific bond that has been broken. For amide bond cleavage, one would look for fragmentation patterns consistent with the loss of the undecynoyl group.

Visualizing Workflows and Pathways

Activity-Based Protein Profiling (ABPP) Workflow

This compound is often used as a tool in activity-based protein profiling (ABPP). The following diagram illustrates a typical ABPP workflow where an alkyne-modified probe is used for target identification.

ABPP_Workflow cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_analysis Analysis cells Live Cells or Lysate labeled_protein Alkyne-Labeled Target Proteins cells->labeled_protein Amide Bond Formation probe This compound (Alkyne Probe) probe->cells clicked_protein Biotinylated Target Proteins labeled_protein->clicked_protein reporter_tag Azide-Reporter Tag (e.g., Azide-Biotin) reporter_tag->labeled_protein CuAAC or SPAAC enrichment Streptavidin Enrichment clicked_protein->enrichment sds_page SDS-PAGE enrichment->sds_page mass_spec Mass Spectrometry (LC-MS/MS) enrichment->mass_spec identification Target Protein Identification mass_spec->identification

A typical workflow for Activity-Based Protein Profiling (ABPP).
Experimental Workflow for Amide Bond Stability Testing

The following diagram outlines the logical flow of an experiment designed to evaluate the stability of the amide bond in a bioconjugate.

Stability_Workflow cluster_timepoint Time-Point Analysis start Prepare Bioconjugate (e.g., Protein + this compound) aliquot Aliquot into Test Conditions (pH, Temp, Serum) start->aliquot t0_analysis T=0 Analysis (RP-HPLC, MS) aliquot->t0_analysis incubation Incubate Samples aliquot->incubation withdraw_sample Withdraw Sample at Time = T(x) incubation->withdraw_sample hplc_analysis RP-HPLC Analysis withdraw_sample->hplc_analysis ms_analysis MS/MS Analysis withdraw_sample->ms_analysis quantify Quantify Intact Bioconjugate hplc_analysis->quantify identify Identify Cleavage Products ms_analysis->identify plot_data Plot % Intact vs. Time quantify->plot_data conclusion Determine Stability/ Half-life identify->conclusion plot_data->conclusion

Workflow for quantitative stability assessment of bioconjugates.

References

Navigating the Landscape of Hydrophobic Protein Modification: A Comparative Guide to Alternatives for 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of proteins with hydrophobic moieties is a cornerstone of modern biotechnology. This practice is instrumental in studying protein-membrane interactions, enhancing the cellular uptake of therapeutic proteins, and developing novel drug delivery systems. 10-Undecynoyl-OSu, an N-hydroxysuccinimide (NHS) ester of 10-undecynoic acid, is a popular reagent for this purpose, offering a terminal alkyne group for subsequent "click" chemistry applications. However, the optimal choice of a hydrophobic modification reagent depends on a multitude of factors including reaction efficiency, the desired biophysical properties of the modified protein, and the specific experimental context.

This guide provides an objective comparison of this compound with other prominent alternatives for hydrophobic protein modification. We will delve into the performance of various fatty acid NHS esters and explore alternative chemistries such as maleimide-based lipidation and click chemistry. This comparison is supported by experimental data to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of Hydrophobic Protein Modification Reagents

The selection of a hydrophobic modification reagent is a critical decision that can significantly impact the outcome of an experiment. The following tables provide a comparative overview of commonly used reagents, focusing on their chemical properties, reaction conditions, and performance characteristics.

ReagentAcyl ChainReactive GroupPrimary TargetMolar Excess (Protein:Reagent)Reaction pHReaction Time
This compound 11 carbons (with terminal alkyne)NHS EsterPrimary amines (Lys, N-terminus)1:10 - 1:507.2 - 8.530 min - 2 hr
Myristoyl-OSu 14 carbons (saturated)NHS EsterPrimary amines (Lys, N-terminus)1:10 - 1:507.2 - 8.530 min - 2 hr
Palmitoyl-OSu 16 carbons (saturated)NHS EsterPrimary amines (Lys, N-terminus)1:10 - 1:507.2 - 8.530 min - 2 hr
Stearoyl-OSu 18 carbons (saturated)NHS EsterPrimary amines (Lys, N-terminus)1:10 - 1:507.2 - 8.530 min - 2 hr
Maleimide-PEG-Lipid Variable (e.g., C16)MaleimideThiols (Cys)1:1 - 1:106.5 - 7.51 - 4 hr
Alkyne/Azide Fatty Acids Variable (e.g., C16)Alkyne or AzideMetabolic incorporation or enzymatic ligationNot applicable (in vivo/in vitro systems)Not applicableVariable
ReagentTypical Efficiency/YieldKey AdvantagesKey Disadvantages
This compound High (method-dependent)Terminal alkyne allows for subsequent click chemistry.Potential for hydrolysis of NHS ester; may require organic co-solvent.
Myristoyl-OSu High (method-dependent)Mimics natural myristoylation.Potential for protein aggregation with longer chain lengths.
Palmitoyl-OSu High (method-dependent)Mimics natural palmitoylation.Increased hydrophobicity can lead to solubility issues.
Stearoyl-OSu High (method-dependent)Provides significant hydrophobicity.High potential for protein precipitation and aggregation.
Maleimide-PEG-Lipid High (typically >80%)[1]Highly specific for cysteine residues; stable thioether bond.Requires a free cysteine on the protein; potential for maleimide hydrolysis at higher pH.
Alkyne/Azide Fatty Acids Highly efficient in vivo/in vitro systemsBioorthogonal; allows for temporal analysis of lipidation.Indirect labeling method; requires metabolic machinery or specific enzymes.

Experimental Protocols

General Protocol for Protein Modification with Fatty Acid NHS Esters

This protocol provides a general framework for labeling proteins with fatty acid NHS esters like this compound, Myristoyl-OSu, or Palmitoyl-OSu. Optimization of the protein-to-reagent molar ratio and incubation time may be necessary for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fatty acid NHS ester (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS or a similar amine-free buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the fatty acid NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or 4°C. Protect from light if the fatty acid is light-sensitive.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling and confirm the modification by mass spectrometry.

Protocol for Cysteine-Specific Lipidation using Maleimide-Functionalized Lipids

This protocol outlines the modification of a protein with a free cysteine residue using a maleimide-functionalized lipid.

Materials:

  • Protein containing a free cysteine residue in a suitable buffer (e.g., PBS, pH 7.0)

  • Maleimide-functionalized lipid

  • Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column

Procedure:

  • Protein Preparation:

    • If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Ensure the protein is in a buffer with a pH between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[2]

  • Lipidation Reaction:

    • Add a 1- to 10-fold molar excess of the maleimide-functionalized lipid to the protein solution.

    • Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of a free thiol (e.g., cysteine) to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the lipidated protein using a suitable chromatography method.

    • Confirm the modification by mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

G cluster_0 NHS Ester Labeling Workflow Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Labeling Reaction Labeling Reaction Protein in\nAmine-Free Buffer->Labeling Reaction NHS Ester\nStock Solution NHS Ester Stock Solution NHS Ester\nStock Solution->Labeling Reaction Labeling Reaction\n(pH 8.3-8.5) Labeling Reaction (pH 8.3-8.5) Quenching\n(Tris or Glycine) Quenching (Tris or Glycine) Purification Purification Characterization Characterization Purification->Characterization Characterization\n(Mass Spectrometry) Characterization (Mass Spectrometry) Quenching Quenching Labeling Reaction->Quenching Quenching->Purification

Workflow for protein labeling with NHS esters.

Hydrophobically modified proteins play crucial roles in various signaling pathways. A prominent example is the Wnt signaling pathway, where palmitoylation of the Wnt protein is essential for its interaction with the Frizzled (FZD) receptor, initiating a cascade of downstream events.

Wnt_Signaling Wnt Palmitoylated Wnt3a FZD Frizzled Receptor (CRD Domain) Wnt->FZD Binds to CRD LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) FZD->Dvl Recruits DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3) Dvl->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for degradation (OFF state) TCF_LEF TCF/LEF betaCatenin->TCF_LEF Accumulates and translocates to nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Initiation of canonical Wnt signaling pathway.

In the "off" state of the canonical Wnt pathway, β-catenin is phosphorylated by a destruction complex, leading to its degradation. Upon binding of a palmitoylated Wnt ligand to the Frizzled receptor and the LRP5/6 co-receptor, the Dishevelled (Dvl) protein is recruited to the plasma membrane. This leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by co-activating TCF/LEF transcription factors.[3][4][5]

Conclusion

The choice of reagent for hydrophobic protein modification is a critical step in experimental design. While this compound and other fatty acid NHS esters offer a versatile and widely used approach, alternatives such as maleimide-functionalized lipids and click chemistry probes provide enhanced specificity and bioorthogonality for certain applications. A thorough understanding of the reaction chemistry, performance characteristics, and potential limitations of each method is paramount for achieving successful and reproducible results in the study of hydrophobically modified proteins and their roles in complex biological systems. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research objectives.

References

Unveiling the Impact of 10-Undecynoyl-OSu Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The choice of labeling reagent can significantly influence experimental outcomes, making a thorough assessment of its impact on protein function paramount. This guide provides a comprehensive comparison of 10-Undecynoyl-OSu, a popular alkyne-containing N-hydroxysuccinimidyl (NHS) ester for "click" chemistry applications, with other common protein labeling methods. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific applications.

The Mechanism of this compound Labeling

This compound is a chemical labeling reagent that targets primary amines, specifically the ε-amine of lysine residues and the N-terminal α-amine of a protein.[1] The NHS ester moiety reacts with these nucleophilic groups under mild conditions, forming a stable amide bond. The key feature of this reagent is the terminal alkyne group on the 10-undecanoic acid backbone. This alkyne serves as a bioorthogonal handle, allowing for a subsequent, highly specific "click" reaction with an azide-containing molecule, such as a fluorescent dye, biotin, or an affinity tag.[2][3] This two-step approach offers versatility in labeling and detection.

Assessing the Functional Consequences of Labeling

While the specificity of the NHS ester reaction for primary amines is well-established, the addition of the this compound label can potentially perturb protein function. The impact is largely dependent on the location of the labeled lysine residues. If a labeled lysine is critical for substrate binding, protein-protein interactions, or maintaining the protein's three-dimensional structure, functional alterations are more likely.[4][5] Therefore, it is crucial to empirically validate the function of the labeled protein.

Comparative Analysis of Protein Labeling Methods

To provide a clear comparison, the following table summarizes key features of this compound and other widely used protein labeling techniques.

FeatureThis compound (Alkyne-NHS Ester)MaleimidesTandem Mass Tags (TMT) / iTRAQEnzymatic Labeling (e.g., Sortase)Genetic Tagging (e.g., GFP)
Target Moiety Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)Primary amines (Lysine, N-terminus)Specific recognition sequencesGenetically encoded fusion
Labeling Principle Chemical (Amide bond formation)Chemical (Thioether bond formation)Chemical (Isobaric mass tagging)Enzymatic ligationIn vivo expression
Specificity Site-specific to accessible primary aminesSite-specific to accessible cysteinesSite-specific to accessible primary aminesHighly site-specificHighly site-specific
Potential Impact on Function Moderate - depends on lysine location and label sizeModerate - depends on cysteine location and label sizeLow - small tags, but can still have an effectLow to Moderate - requires a recognition tagHigh - large protein tag can disrupt function
Versatility High - alkyne handle allows for various reportersModerate - dependent on available maleimide conjugatesPrimarily for mass spectrometry-based quantificationHigh - can attach various molecules with the corresponding handleLimited to the properties of the fused protein tag
Key Advantage Bioorthogonal handle for "click" chemistryHigh specificity for cysteinesMultiplexed quantitative proteomicsHigh specificity and mild reaction conditionsIn vivo labeling and tracking
Key Disadvantage Potential for heterogeneous labeling of multiple lysinesRequires accessible cysteine residuesPrimarily for MS; potential for ratio compressionRequires engineering of a recognition siteLarge tag size can interfere with function

Experimental Protocols

Protocol 1: Labeling of a Generic Protein (e.g., BSA) with this compound

Materials:

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in 1X PBS, pH 7.4)

  • This compound (e.g., 10 mM stock in anhydrous DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer is amine-free (e.g., avoid Tris).

  • Reagent Preparation: Immediately before use, dilute the this compound stock solution to the desired final concentration in the reaction buffer. A 10 to 20-fold molar excess of the reagent to the protein is a good starting point.

  • Labeling Reaction: Add the diluted this compound to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column according to the manufacturer's instructions.

  • Confirmation of Labeling: The incorporation of the alkyne group can be confirmed by a subsequent "click" reaction with an azide-functionalized reporter (e.g., Azide-Fluor 488) followed by SDS-PAGE and fluorescence imaging.

Protocol 2: Functional Assay - Enzyme Activity Measurement

This protocol assumes the labeled protein is an enzyme. A similar approach can be used for other functional assays, such as binding assays or cell-based assays.

Materials:

  • Unlabeled (native) protein

  • This compound labeled protein

  • Control labeled protein (using an alternative method, if applicable)

  • Substrate for the enzyme

  • Assay buffer

  • Plate reader or spectrophotometer

Procedure:

  • Protein Concentration Normalization: Determine the concentration of the unlabeled and labeled protein solutions (e.g., using a BCA assay).

  • Assay Preparation: Prepare a series of dilutions for both the unlabeled and labeled proteins in the assay buffer.

  • Enzyme Kinetics:

    • Add a fixed amount of each protein dilution to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each protein concentration.

    • Determine the kinetic parameters, such as Michaelis constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation.

    • Compare the kinetic parameters of the labeled protein to the unlabeled protein. A significant change in Km or Vmax indicates an impact on enzyme function.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be studied using labeled proteins.

G cluster_workflow Experimental Workflow: Protein Labeling and Functional Assessment A Protein of Interest B Labeling with this compound A->B E Functional Assay (e.g., Enzyme Kinetics) A->E Control C Purification (Desalting Column) B->C D Click Reaction with Azide-Reporter C->D Confirmation C->E F Comparison to Unlabeled Protein E->F G Data Analysis F->G

Caption: Workflow for labeling a protein with this compound and subsequent functional analysis.

G cluster_pathway Generic Kinase Signaling Pathway L Ligand (Labeled) R Receptor L->R Binding K1 Kinase 1 R->K1 Activation K2 Kinase 2 K1->K2 Phosphorylation TF Transcription Factor K2->TF Activation Gene Gene Expression TF->Gene

Caption: A simplified signaling pathway where a labeled ligand can be used to study receptor binding and downstream events.

Conclusion

This compound offers a powerful and versatile method for protein labeling, enabling a wide range of downstream applications through "click" chemistry. However, as with any protein modification, it is essential to rigorously assess the impact of labeling on protein function. By performing appropriate functional assays and comparing the results to the unmodified protein, researchers can ensure the biological relevance of their findings. This guide provides a framework for such an assessment, empowering researchers to confidently employ this compound and other labeling reagents in their pursuit of scientific discovery.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 10-Undecynoyl-OSu, a hydrophobic bioconjugation linker. Adherence to these procedures is critical to mitigate risks associated with its reactivity.

Immediate Safety and Handling Precautions
Core Disposal Principle: Deactivation of the NHS Ester

The primary step in the safe disposal of this compound is the deactivation (quenching) of the highly reactive NHS ester group. This is achieved through hydrolysis or reaction with a primary amine, rendering the compound significantly less reactive and safer for disposal.

Experimental Protocol: Quenching of Unreacted this compound

This protocol is designed for small quantities of this compound waste typically generated in a laboratory setting.

Materials:

  • Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF).

  • Quenching Solution:

    • Option A (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water.

    • Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution. Caution: This reaction can be exothermic.

  • pH paper or pH meter.

  • Appropriately labeled chemical waste container.

Procedure:

  • Preparation: In a designated fume hood, select a container for the quenching reaction that is larger than the volume of the waste to accommodate the quenching solution.

  • Dissolution (if necessary): If the this compound waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Quenching:

    • Option A (Amine Quenching): Slowly add the 1 M Tris or Glycine solution to the waste. A 5-10 fold molar excess of the amine to the estimated amount of NHS ester is recommended. Stir the solution at room temperature for at least one hour to ensure complete reaction.

    • Option B (Hydrolysis): Slowly and carefully add the 1 M NaOH solution to the waste while stirring. The half-life of NHS esters decreases significantly at higher pH. Maintain a pH > 8.5 for at least one hour to ensure complete hydrolysis. Monitor the temperature of the solution, as the reaction may generate heat.[1]

  • Neutralization (if using Hydrolysis): If the hydrolysis method was used, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).

  • Waste Collection: Transfer the quenched and neutralized solution to a designated hazardous waste container. Clearly label the container with its contents.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered solid chemical waste. Place these items in a sealed, labeled bag for disposal. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.

Summary of Potential Hazards and Required PPE
Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)
Skin IrritantLab coat, Chemical-resistant gloves (e.g., nitrile)
Eye IrritantSafety goggles or face shield
Respiratory Irritant (if aerosolized)Use in a certified chemical fume hood
Harmful if SwallowedStandard laboratory hygiene, no eating or drinking

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching (in Fume Hood) cluster_post Final Steps start This compound Waste dissolve Dissolve in DMSO/DMF (if solid) start->dissolve choose_method Choose Quenching Method dissolve->choose_method amine Amine Quenching (Tris/Glycine) choose_method->amine Preferred hydrolysis Hydrolysis (NaOH) choose_method->hydrolysis Alternative collect Collect as Hazardous Waste amine->collect neutralize Neutralize (pH 6-8) (if Hydrolysis) hydrolysis->neutralize neutralize->collect

References

Personal protective equipment for handling 10-Undecynoyl-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Undecynoyl-OSu, a reactive N-Hydroxysuccinimide (NHS) ester. The following procedures are based on established safety protocols for handling this class of chemical compounds.

Disclaimer: While this document provides essential safety guidance, it is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound and other NHS esters.

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side shields to protect against chemical splashes.[1][2][3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][4]
Skin Protection Chemical-Resistant GlovesHandle with gloves at all times. Inspect gloves for any damage before use and use proper glove removal techniques to avoid skin contact.
Lab Coat or ApronWear a lab coat or a chemical-resistant apron to protect your clothing and skin from potential splashes.
Respiratory Protection Dust Mask or RespiratorUse in a well-ventilated area. If there is a risk of generating dust or aerosols, a dust mask or a NIOSH-approved respirator is required.
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound, from preparation to the completion of your experimental work.

1. Pre-Handling Preparations:

  • Consult the SDS: Thoroughly read and understand the Safety Data Sheet for this compound.

  • Prepare the Work Area: Ensure your workspace is clean and uncluttered. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Have all necessary equipment and reagents ready before you begin.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling the Chemical:

  • Avoid Dust Generation: Handle the solid chemical carefully to minimize the formation of dust.

  • Portioning: If you need to weigh the compound, do so in the fume hood.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent exposure to moisture and contamination.

  • Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.

3. Post-Handling Procedures:

  • Decontamination: Clean your work area and any equipment used thoroughly after handling.

  • Hand Washing: Wash your hands with soap and water immediately after your work is complete and before leaving the laboratory.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Some similar compounds require storage at or below -20°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

  • Chemical Waste:

    • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.

    • This should be done through a licensed professional waste disposal service.

    • Do not pour this chemical down the drain.

  • Contaminated Materials:

    • Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.

    • PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Labware: Any glassware or other equipment that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Safe Handling Workflow for this compound

The following diagram illustrates the logical progression of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Prepare Work Area Prepare Work Area Consult SDS->Prepare Work Area Understand Hazards Don PPE Don PPE Prepare Work Area->Don PPE Ready for Work Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Begin Experiment Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Final Step

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。